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  • Product: 4-Methoxy-5-nitro-indoline
  • CAS: 909556-12-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-indoline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-methoxy-5-nitro-indoline, a valuable heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-methoxy-5-nitro-indoline, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented in two key stages, commencing with the regioselective nitration of 4-methoxyindole, followed by the chemoselective reduction of the resulting indole to the corresponding indoline. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis and further research.

Introduction: The Significance of Substituted Indolines

Indoline scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group and a methoxy substituent, as in 4-methoxy-5-nitro-indoline, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The 5-nitroindole scaffold, for instance, has been investigated for its potential in developing anticancer agents that target G-quadruplex DNA.[1][2]

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 4-methoxy-5-nitro-indoline is most effectively achieved through a two-step sequence starting from the commercially available 4-methoxyindole.[3][4][5][6][7] This strategy involves:

  • Electrophilic Nitration: The regioselective nitration of 4-methoxyindole to introduce a nitro group at the C5 position.

  • Chemoselective Reduction: The selective reduction of the pyrrole ring of the indole system to an indoline, without affecting the nitro group.

This pathway is advantageous due to the predictable regioselectivity of the nitration step, guided by the electron-donating methoxy group, and the availability of chemoselective reduction methods.

Synthesis_Pathway 4-Methoxyindole 4-Methoxyindole 4-Methoxy-5-nitroindole 4-Methoxy-5-nitroindole 4-Methoxyindole->4-Methoxy-5-nitroindole Nitration 4-Methoxy-5-nitro-indoline 4-Methoxy-5-nitro-indoline 4-Methoxy-5-nitroindole->4-Methoxy-5-nitro-indoline Reduction

Figure 1: Proposed two-step synthesis of 4-methoxy-5-nitro-indoline.

Part 1: Regioselective Nitration of 4-Methoxyindole

The introduction of a nitro group onto the indole scaffold is a classic electrophilic aromatic substitution. The methoxy group at the 4-position is an ortho-, para-directing group, which activates the aromatic ring and directs the incoming electrophile. Due to steric hindrance at the ortho positions (C3 and C5), nitration is favored at the C5 position. A similar regioselectivity has been observed in the nitration of other substituted indoles.[8][9]

Experimental Protocol: Synthesis of 4-Methoxy-5-nitroindole

Materials:

  • 4-Methoxyindole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyindole (1.0 eq) in glacial acetic acid at 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred solution of 4-methoxyindole, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-5-nitroindole.

Compound Molecular Formula Molecular Weight CAS Number
4-MethoxyindoleC₉H₉NO147.174837-90-5
4-Methoxy-5-nitroindoleC₉H₈N₂O₃192.17Not available

Table 1: Properties of the starting material and the nitrated intermediate.

Part 2: Chemoselective Reduction to 4-Methoxy-5-nitro-indoline

The reduction of the indole to an indoline in the presence of a nitro group requires a chemoselective method. Catalytic hydrogenation is a powerful tool for this transformation, but conditions must be carefully chosen to avoid the reduction of the nitro group.[10][11] While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also reduce nitroarenes.[1][10] Therefore, alternative catalysts or carefully controlled conditions are necessary. A milder reducing agent or a catalyst with higher selectivity for the C=C bond reduction over the nitro group is preferred.

Experimental Protocol: Synthesis of 4-Methoxy-5-nitro-indoline

Materials:

  • 4-Methoxy-5-nitroindole

  • Methanol or Ethanol

  • Palladium on Carbon (10% Pd/C) or an alternative catalyst like Platinum on carbon (Pt/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: To a solution of 4-methoxy-5-nitroindole (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Wash the Celite pad with the reaction solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-5-nitro-indoline.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Compound Molecular Formula Molecular Weight CAS Number
4-Methoxy-5-nitro-indolineC₉H₁₀N₂O₃194.19909556-12-3[12]

Table 2: Properties of the final product.

Experimental_Workflow cluster_nitration Part 1: Nitration cluster_reduction Part 2: Reduction Start_Nitration 4-Methoxyindole Dissolution Dissolve in Acetic Acid Start_Nitration->Dissolution Nitration_Step Add Nitrating Mixture (HNO₃/H₂SO₄) Dissolution->Nitration_Step Quench_Neutralize Quench with Ice & Neutralize Nitration_Step->Quench_Neutralize Extraction_Purification_Nitration Extract, Wash & Purify Quench_Neutralize->Extraction_Purification_Nitration Intermediate 4-Methoxy-5-nitroindole Extraction_Purification_Nitration->Intermediate Start_Reduction 4-Methoxy-5-nitroindole Intermediate->Start_Reduction Hydrogenation_Setup Dissolve & Add Catalyst (Pd/C) Start_Reduction->Hydrogenation_Setup Hydrogenation_Reaction Hydrogenate (H₂ atmosphere) Hydrogenation_Setup->Hydrogenation_Reaction Filtration_Concentration Filter & Concentrate Hydrogenation_Reaction->Filtration_Concentration Final_Product 4-Methoxy-5-nitro-indoline Filtration_Concentration->Final_Product

Figure 2: Detailed experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of both the nitration and reduction reactions by observing the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediate and the final product by analyzing the chemical shifts and coupling constants of the protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules, such as the N-H stretch of the indole/indoline, the C-O stretch of the methoxy group, and the characteristic stretches of the nitro group.

Conclusion

This guide outlines a reliable and scalable two-step synthesis of 4-methoxy-5-nitro-indoline. The presented protocols, grounded in fundamental principles of organic chemistry, provide a clear pathway for researchers to obtain this valuable building block for further synthetic endeavors and drug discovery research. The inherent modularity of this synthetic route also allows for potential modifications to introduce further diversity.

References

  • Kandale, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15496-15524. [Link]

  • Kandale, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed, National Center for Biotechnology Information. [Link]

  • Hrelia, P., et al. (1995). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 10(4), 335-339. [Link]

  • Black, D. StC., et al. (2004). The Nitration of Some 4,6-Dimethoxyindoles. Australian Journal of Chemistry, 57(10), 965-971. [Link]

  • Ciufolini, M. A., & Browne, M. E. (1989). Novel Synthetic Route to 5-Substituted Indoles. Tetrahedron Letters, 30(49), 6907-6910. [Link]

  • Sadowski, B., et al. (2019). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 21(9), 3163-3167. [Link]

  • Nakagawa, K., et al. (2014). SYNTHESES OF 4-AMINO-, 4-HYDROXY-, AND 4-NITRO-1,3,4,5-TETRAHYDROBENZ[cd]INDOLES AND ITS BROMINATION. HETEROCYCLES, 88(1), 493. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-indole. PubChem Compound Summary for CID 138363. [Link]

  • Stolar, T., & Uzarevic, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3206. [Link]

  • Croissant, J. G., et al. (2016). Organosilica Hybrid Nanomaterials with High Organic Content: Syntheses and Applications of Silsesquioxanes. Advanced Materials, 28(44), 9784-9812. [Link]

  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • J&K Scientific LLC. (2021). 4-Methoxyindole. [Link]

  • Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy- acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry. [Link]

  • PubChemLite. (n.d.). 4-methoxyindole (C9H9NO). [Link]

  • Yang, C., et al. (2017). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 41(18), 10031-10038. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxy-5-nitro-indoline: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-methoxy-5-nitro-indoline, a substituted indoline of interest to researchers and professionals in drug discovery and organic synthesis. While specific experiment...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-methoxy-5-nitro-indoline, a substituted indoline of interest to researchers and professionals in drug discovery and organic synthesis. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to present a detailed profile. We will delve into its core chemical and physical properties, propose a logical synthetic pathway, predict its spectral characteristics, discuss its reactivity, and explore its potential applications, particularly within the realm of medicinal chemistry.

Physicochemical Properties

4-Methoxy-5-nitro-indoline, with the CAS Number 909556-12-3, is a solid at room temperature. Its core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, which is saturated (indoline). The aromatic ring is substituted with a methoxy group at position 4 and a nitro group at position 5. These functional groups are critical in defining the molecule's electronic properties, reactivity, and potential biological activity.

PropertyValueSource
CAS Number 909556-12-3Commercial Suppliers
Molecular Formula C₉H₁₀N₂O₃Commercial Suppliers
Molecular Weight 194.19 g/mol Commercial Suppliers
Appearance Predicted: Yellow to brown solidInferred from related nitroaromatic compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents, and poorly soluble in water.Inferred from structural analysis

Proposed Synthesis of 4-Methoxy-5-nitro-indoline

A plausible synthetic route to 4-methoxy-5-nitro-indoline can be conceptualized starting from a commercially available precursor, such as 4-methoxyindole. The synthesis would likely involve a two-step process: nitration followed by reduction of the indole to an indoline.

Synthesis_of_4_Methoxy_5_nitro_indoline 4-Methoxyindole 4-Methoxyindole Intermediate 4-Methoxy-5-nitro-indole 4-Methoxyindole->Intermediate Nitration (e.g., HNO₃, H₂SO₄) Product 4-Methoxy-5-nitro-indoline Intermediate->Product Reduction (e.g., NaBH₃CN, CH₃COOH)

Figure 1: Proposed synthetic pathway for 4-methoxy-5-nitro-indoline.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Nitration of 4-Methoxyindole to 4-Methoxy-5-nitro-indole

The methoxy group at the 4-position of the indole ring is an ortho- and para-directing group for electrophilic aromatic substitution. Due to steric hindrance at the 3-position and the electronic nature of the indole ring, nitration is expected to preferentially occur at the 5-position.

  • Dissolution: Dissolve 4-methoxyindole (1.0 eq) in a suitable solvent like glacial acetic acid or acetic anhydride at a low temperature (0-5 °C) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitrating Agent Preparation: In a separate flask, cautiously prepare a nitrating mixture, for instance, by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.

  • Reaction: Add the nitrating agent dropwise to the cooled solution of 4-methoxyindole while maintaining the temperature below 5 °C.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture over crushed ice. The precipitated solid, 4-methoxy-5-nitro-indole, can be collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Reduction of 4-Methoxy-5-nitro-indole to 4-Methoxy-5-nitro-indoline

The reduction of the C2-C3 double bond of the indole ring to form an indoline can be achieved using various reducing agents. A chemoselective method is required to avoid the reduction of the nitro group.

  • Dissolution: Dissolve the purified 4-methoxy-5-nitro-indole (1.0 eq) in a suitable solvent such as acetic acid.

  • Reduction: Add a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) portion-wise to the solution at room temperature.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., aqueous sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-methoxy-5-nitro-indoline can be purified by column chromatography.

Spectral Analysis (Predicted)

The structural features of 4-methoxy-5-nitro-indoline would give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, indoline, and methoxy protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The proton ortho to the nitro group will be shifted further downfield.

  • Indoline Protons: Two triplets corresponding to the -CH₂-CH₂- protons of the indoline ring, likely in the range of δ 3.0-4.0 ppm.

  • Methoxy Protons: A singlet at around δ 3.8-4.0 ppm, integrating to three protons.

  • N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the nitro group (C5) and the carbons of the aromatic ring will show characteristic shifts due to the electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • N-O Asymmetric and Symmetric Stretch (Nitro Group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-O Stretch (Methoxy Group): A strong band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 194. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂) and the methoxy group (-OCH₃).

Reactivity Profile

The reactivity of 4-methoxy-5-nitro-indoline is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring, as well as the nucleophilic secondary amine of the indoline ring.

Reactivity_Profile Molecule 4-Methoxy-5-nitro-indoline Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Indoline_Nitrogen Indoline Nitrogen Molecule->Indoline_Nitrogen Nitro_Group Nitro Group Molecule->Nitro_Group Electrophilic_Substitution Electrophilic_Substitution Aromatic_Ring->Electrophilic_Substitution Further substitution is difficult due to the deactivating nitro group. N-Alkylation N-Alkylation Indoline_Nitrogen->N-Alkylation Nucleophilic attack on alkyl halides. N-Acylation N-Acylation Indoline_Nitrogen->N-Acylation Reaction with acyl chlorides or anhydrides. Reduction Reduction Nitro_Group->Reduction Can be reduced to an amino group (e.g., using H₂, Pd/C or SnCl₂/HCl).

Foundational

Comprehensive Physicochemical Profiling and Synthetic Applications of 4-Methoxy-5-nitroindoline (CAS 909556-12-3)

Executive Summary In modern medicinal chemistry, functionalized indolines serve as privileged scaffolds for the development of kinase inhibitors, tricyclic alkaloids, and advanced active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized indolines serve as privileged scaffolds for the development of kinase inhibitors, tricyclic alkaloids, and advanced active pharmaceutical ingredients (APIs). 4-Methoxy-5-nitroindoline (CAS 909556-12-3) is a highly strategic building block characterized by a unique "push-pull" electronic architecture [1]. By strategically positioning an electron-donating methoxy group and an electron-withdrawing nitro group on the indoline core, this molecule offers highly predictable and chemoselective reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols.

Physicochemical Properties

Understanding the fundamental parameters of CAS 909556-12-3 is critical for predicting its solubility, stability, and reactivity in complex synthetic workflows. The quantitative data is summarized below [1][2].

ParameterSpecification / Value
CAS Number 909556-12-3
IUPAC Name 4-Methoxy-5-nitro-2,3-dihydro-1H-indole
Molecular Formula C 9​ H 10​ N 2​ O 3​
Molecular Weight 194.19 g/mol
SMILES String COC1=C2CCNC2=CC=C1[O-]
Physical State Solid (Typically a yellow to orange powder due to nitroaromatic conjugation)
Storage Conditions 2–8°C, sealed in a dry, dark environment to prevent photo-oxidation
Standard Purity ≥98% (Validated via HPLC and 1 H-NMR)

Mechanistic Insights: The "Push-Pull" Electronic Architecture

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the electronic causality within a molecule. 4-Methoxy-5-nitroindoline is defined by a highly conjugated "push-pull" system:

  • Attenuated Nitrogen Nucleophilicity: The indoline nitrogen (N1) is positioned para to the C5-nitro group. The strong resonance electron-withdrawing effect (-M effect) of the nitro group delocalizes the nitrogen's lone pair across the aromatic ring. Consequently, the basicity and nucleophilicity of N1 are significantly lower than those of an unsubstituted indoline [3].

  • Steric and Electronic Shielding by C4-Methoxy: The methoxy group at C4 is ortho to the nitro group. While it sterically shields the upper hemisphere of the indoline ring, its strong electron-donating (+M) nature enriches the aromatic system. This stabilizes intermediate radical anions during reduction processes, making the nitro group highly susceptible to mild, controlled reduction.

Reactivity Core 4-Methoxy-5-nitroindoline (CAS 909556-12-3) N_Acyl N-Acylation / Alkylation (Requires strong base) Core->N_Acyl N1 Reactivity Reduction Nitro Reduction (Pd/C, H2) Core->Reduction C5 Reactivity Halogenation Electrophilic Substitution (C6 or C7 positions) Core->Halogenation Aromatic Ring

Caption: Reactivity profile and functionalization pathways of 4-methoxy-5-nitroindoline.

Experimental Workflows & Self-Validating Protocols

To maximize yield and ensure reproducibility, the following protocols have been designed as self-validating systems . Every step contains an observable metric to confirm success before proceeding.

Protocol A: Chemoselective Catalytic Hydrogenation of the Nitro Group

Objective: Conversion of 4-methoxy-5-nitroindoline to 5-amino-4-methoxyindoline. Causality: Palladium on carbon (Pd/C) is selected over harsh metal/acid conditions (e.g., Fe/HCl) to prevent unwanted ring-opening or polymerization of the electron-rich indoline core. Ethanol is utilized as a protic solvent to stabilize the transition state and maintain the solubility of the polar amine product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of CAS 909556-12-3 in anhydrous ethanol to achieve a 0.1 M concentration.

  • Inert Atmosphere & Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

    • Self-Validation Point: Argon purging prevents the premature catalytic ignition of ethanol vapors, ensuring both laboratory safety and catalyst integrity.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H 2​ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation Point: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the distinct yellow nitro-aromatic starting material spot visually confirms complete conversion to the amine.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 5-amino-4-methoxyindoline, which is typically pure enough for immediate downstream coupling.

Workflow Step1 Step 1: Dissolution EtOH Solvent Step2 Step 2: Catalyst 10% Pd/C Step1->Step2 Step3 Step 3: Reduction H2 (1 atm) Step2->Step3 Step4 Step 4: Filtration Celite Pad Step3->Step4 Step5 Step 5: Isolation In Vacuo Step4->Step5

Caption: Step-by-step catalytic hydrogenation workflow for nitro reduction.

Protocol B: N-Acylation via Deprotonation

Objective: Protection or functionalization of the indoline nitrogen (N1). Causality: Due to the severe reduction in N1 nucleophilicity caused by the para-nitro group, standard amine acylation conditions (e.g., Acyl Chloride, Triethylamine, DCM) often result in poor yields. Utilizing a strong base like Sodium Hydride (NaH) forces the deprotonation of the amine, generating a highly reactive amide anion that rapidly attacks the electrophile.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indoline substrate in anhydrous DMF. Cool the mixture to 0°C in an ice bath. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Self-Validation Point: The immediate evolution of H 2​ gas (bubbling) visually confirms the deprotonation of the indoline nitrogen. Once bubbling ceases (approx. 30 mins), the quantitative formation of the reactive anion is verified.

  • Electrophile Addition: Introduce the desired acyl chloride (1.1 eq) dropwise to maintain the temperature at 0°C. Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH 4​ Cl to neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc), wash the combined organic layers with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

References

  • Title: PubChem Compound Summary for CID 74891272, 7-Bromo-4-methoxy-5-nitroindoline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

An In-depth Technical Guide to 4-Methoxy-5-nitro-indoline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, and a predictive analysis of its spectroscopic characteristics. Furthermore, we will explore its potential biological activities based on structure-activity relationships established for related indole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule.

Introduction to 4-Methoxy-5-nitro-indoline

4-Methoxy-5-nitro-indoline belongs to the indoline family, a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The introduction of a methoxy group at the 4-position and a nitro group at the 5-position of the indoline ring is expected to significantly influence its electronic properties and, consequently, its biological activity. The methoxy group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, create a unique electronic environment that can be exploited for the design of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Methoxy-5-nitro-indoline are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
CAS Number 909556-12-3
Canonical SMILES COC1C2=C(NCC2)C=CC=1[O-]
Topological Polar Surface Area (TPSA) 64.4 Ų
logP (predicted) 1.5714
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthesis of 4-Methoxy-5-nitro-indoline

The synthesis of 4-Methoxy-5-nitro-indoline can be achieved through the nitration of a suitable 4-methoxyindoline precursor. The regioselectivity of the nitration is a critical aspect of this synthesis. Based on literature concerning the nitration of 1-acyl-4-methoxyindolines, a plausible synthetic route is outlined below. The N-acyl group serves as a protecting group and can influence the regioselectivity of the nitration.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Deacetylation A 4-Methoxyindoline C 1-Acetyl-4-methoxyindoline A->C Pyridine B Acetic Anhydride B->C D 1-Acetyl-4-methoxyindoline F Mixture of 1-Acetyl-4-methoxy-5-nitro-indoline and 1-Acetyl-4-methoxy-7-nitro-indoline D->F E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G Isomer Mixture H Column Chromatography G->H I 1-Acetyl-4-methoxy-5-nitro-indoline H->I J 1-Acetyl-4-methoxy-5-nitro-indoline K Acid or Base Hydrolysis J->K L 4-Methoxy-5-nitro-indoline K->L Biological_Activities cluster_core 4-Methoxy-5-nitro-indoline cluster_activities Potential Biological Activities Core Core Molecule Anticancer Anticancer Activity Core->Anticancer Indole & Nitro Group Moieties AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Indole Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Nitroaromatic Structure

Foundational

An In-depth Technical Guide to 4-Methoxy-5-nitro-indoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-indoline, a heterocyclic compound with significant potential in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-5-nitro-indoline, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The indoline scaffold is a well-established privileged structure in numerous biologically active compounds. The strategic incorporation of a methoxy group at the 4-position and a nitro group at the 5-position modulates the electronic and steric properties of the molecule, offering unique opportunities for the design of novel therapeutic agents. This document details the physicochemical properties, a proposed synthetic route, chemical reactivity, and potential biological applications of 4-Methoxy-5-nitro-indoline, supported by established scientific literature. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction: The Significance of the Indoline Scaffold

The indoline, or 2,3-dihydro-1H-indole, nucleus is a cornerstone in the development of pharmaceuticals. Its rigid, bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The non-coplanar nature of the two rings in the indoline structure can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole, which are desirable characteristics for drug candidates.

The therapeutic landscape of indoline-containing drugs is vast and diverse, encompassing treatments for cancer, bacterial infections, cardiovascular diseases, and inflammatory conditions. This broad spectrum of activity underscores the versatility of the indoline scaffold in medicinal chemistry. The introduction of substituents onto the benzene ring of the indoline core allows for the fine-tuning of its pharmacological profile. In the case of 4-Methoxy-5-nitro-indoline, the electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that can influence its reactivity and biological interactions.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its application in research and development.

IdentifierValueReference
IUPAC Name 4-methoxy-5-nitro-2,3-dihydro-1H-indole[1]
CAS Number 909556-12-3[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Canonical SMILES COC1C2=C(NCC2)C=CC=1[O-][1]

Calculated Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 64.4 ŲChemScene
LogP 1.5714ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 2ChemScene

Proposed Synthesis of 4-Methoxy-5-nitro-indoline

Stage 1: Synthesis of 4-Methoxy-indoline

A common and effective method for the synthesis of substituted indolines is the reduction of the corresponding indole. 4-Methoxyindole can be synthesized via several established routes, such as the Fischer indole synthesis.

Step 1: Fischer Indole Synthesis of 4-Methoxyindole

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Reaction: 4-Methoxyphenylhydrazine hydrochloride reacts with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or an equivalent of acetaldehyde) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to yield 4-methoxyindole.

Step 2: Reduction of 4-Methoxyindole to 4-Methoxy-indoline

The reduction of the indole to an indoline can be achieved through catalytic hydrogenation.

  • Reaction: 4-Methoxyindole is dissolved in a suitable solvent such as ethanol or acetic acid and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Stage 2: Regioselective Nitration of 4-Methoxy-indoline

The second stage involves the nitration of the 4-methoxy-indoline precursor. The methoxy group is an ortho-, para-directing group, and the amino group of the indoline is also an activating ortho-, para-directing group. Therefore, careful control of the reaction conditions is crucial to achieve selective nitration at the 5-position.

Experimental Protocol (Proposed):

  • Protection of the Indoline Nitrogen: To prevent N-nitration and to control the regioselectivity of the aromatic nitration, the nitrogen of 4-methoxy-indoline should first be protected. A common protecting group for this purpose is the acetyl group. 4-Methoxy-indoline can be acetylated using acetic anhydride in the presence of a base like triethylamine or pyridine to yield N-acetyl-4-methoxy-indoline.

  • Nitration: The N-acetyl-4-methoxy-indoline is dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid, and cooled to a low temperature (typically 0-5 °C). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The precipitated product, N-acetyl-4-methoxy-5-nitro-indoline, is collected by filtration. The acetyl protecting group can then be removed by acid or base-catalyzed hydrolysis (e.g., by refluxing with aqueous HCl or NaOH) to yield the final product, 4-Methoxy-5-nitro-indoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of 4-Methoxy-5-nitro-indoline cluster_0 Stage 1: Synthesis of 4-Methoxy-indoline cluster_1 Stage 2: Nitration 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine 4-Methoxyindole 4-Methoxyindole 4-Methoxyphenylhydrazine->4-Methoxyindole Fischer Indole Synthesis 4-Methoxy-indoline 4-Methoxy-indoline 4-Methoxyindole->4-Methoxy-indoline Catalytic Hydrogenation (Pd/C, H2) N-acetyl-4-methoxy-indoline N-acetyl-4-methoxy-indoline 4-Methoxy-indoline->N-acetyl-4-methoxy-indoline Protection (Ac2O) N-acetyl-4-methoxy-5-nitro-indoline N-acetyl-4-methoxy-5-nitro-indoline N-acetyl-4-methoxy-indoline->N-acetyl-4-methoxy-5-nitro-indoline Nitration (HNO3/H2SO4) 4-Methoxy-5-nitro-indoline 4-Methoxy-5-nitro-indoline N-acetyl-4-methoxy-5-nitro-indoline->4-Methoxy-5-nitro-indoline Deprotection (Acid/Base)

Caption: Proposed synthetic workflow for 4-Methoxy-5-nitro-indoline.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 4-Methoxy-5-nitro-indoline is dictated by its key functional groups: the secondary amine of the indoline ring, the electron-rich aromatic ring activated by the methoxy group, and the electron-withdrawing nitro group.

  • N-Acylation and N-Alkylation: The secondary amine of the indoline ring is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. This provides a straightforward handle for introducing a wide variety of substituents at the 1-position, allowing for the exploration of structure-activity relationships.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 5-amino-4-methoxy-indoline is a valuable intermediate for the synthesis of further derivatives, for example, through diazotization followed by Sandmeyer reactions or by acylation of the newly formed amino group.

  • Electrophilic Aromatic Substitution: The benzene ring of 4-Methoxy-5-nitro-indoline is influenced by the competing effects of the activating methoxy and amino groups and the deactivating nitro group. Further electrophilic substitution reactions, such as halogenation or sulfonation, would be directed to specific positions on the ring, although the conditions would need to be carefully controlled to avoid side reactions.

  • Photochemical Reactivity: Nitro-substituted indolines, particularly N-acyl-7-nitroindolines, are known to be photoreactive and have been utilized as photolabile protecting groups ("caged" compounds) for the light-induced release of biologically active molecules. While the photochemistry of 4-Methoxy-5-nitro-indoline has not been specifically studied, the presence of the nitro group suggests potential for similar applications.

Reactivity of 4-Methoxy-5-nitro-indoline cluster_reactions A 4-Methoxy-5-nitro-indoline B N-Acyl/Alkyl Derivatives A->B N-Acylation/ N-Alkylation C 5-Amino-4-methoxy-indoline A->C Nitro Group Reduction D Further Ring Substituted Derivatives A->D Electrophilic Aromatic Substitution E Potential Photoreactive Derivatives A->E N-Acylation for Photocaging

Caption: Key reactive sites and potential derivatizations of 4-Methoxy-5-nitro-indoline.

Potential Biological Applications in Drug Discovery

While specific biological studies on 4-Methoxy-5-nitro-indoline are not extensively reported, the well-established pharmacological importance of the indoline and nitroindole scaffolds allows for informed speculation on its potential therapeutic applications.

  • Anticancer Activity: The indoline core is present in several approved anticancer drugs. Furthermore, nitro-substituted aromatic compounds have been investigated as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the low-oxygen tumor microenvironment. The combination of the indoline scaffold with a nitro group in 4-Methoxy-5-nitro-indoline makes it an interesting candidate for evaluation in oncology.

  • Anti-inflammatory and Analgesic Properties: Indoline derivatives have been explored for their anti-inflammatory and analgesic effects. For instance, certain indoline-based compounds have shown inhibitory activity against enzymes involved in the inflammatory cascade.

  • Central Nervous System (CNS) Activity: The structural similarity of the indoline nucleus to neurotransmitters like serotonin has led to the development of indoline-based compounds with activity in the central nervous system. For example, some nitroindole derivatives have been investigated as antagonists for serotonin receptors, such as the 5-HT2A receptor.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-Methoxy-5-nitro-indoline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related nitroaromatic and amine compounds can provide guidance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Conclusion

4-Methoxy-5-nitro-indoline is a fascinating heterocyclic compound that holds considerable promise for the development of novel therapeutic agents. Its unique substitution pattern on the privileged indoline scaffold provides a solid foundation for further chemical exploration and biological evaluation. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery, stimulating further investigation into the therapeutic potential of this and related compounds.

References

  • NextSDS. 4-methoxy-5-nitro-2,3-dihydro-1H-indole. [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of 4-Methoxy-5-nitro-indoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the predicted solubility and stability characteristics of 4-Methoxy-5-nitro-indoline, a het...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the predicted solubility and stability characteristics of 4-Methoxy-5-nitro-indoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive publicly available experimental data, this document synthesizes information from structurally related molecules and established principles of physical and organic chemistry to offer a predictive overview and a robust framework for experimental investigation. Detailed protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies, are provided to guide researchers in generating the critical data required for advancing drug development programs.

Introduction: The Significance of 4-Methoxy-5-nitro-indoline

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy and a nitro group, as in 4-Methoxy-5-nitro-indoline, significantly influences the molecule's electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. The nitroaromatic moiety, in particular, is a well-known pharmacophore but also presents challenges related to metabolic stability and potential toxicity.[1][2] A thorough understanding of the solubility and stability of 4-Methoxy-5-nitro-indoline is therefore a prerequisite for its successful development as a therapeutic agent. This guide offers a foundational understanding of these properties and the experimental means to rigorously define them.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Methoxy-5-nitro-indoline is presented in Table 1. These parameters provide the initial basis for predicting its behavior in various solvent systems and under different stress conditions.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₃ChemScene[3]
Molecular Weight 194.19 g/mol ChemScene[3]
LogP (Predicted) 1.5714ChemScene[3]
Topological Polar Surface Area (TPSA) 64.4 ŲChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 4ChemScene[3]
Rotatable Bonds 2ChemScene[3]

The predicted LogP value suggests that 4-Methoxy-5-nitro-indoline has moderate lipophilicity, which may indicate a balance between aqueous solubility and membrane permeability. The TPSA is also in a range that is generally considered favorable for oral bioavailability.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on its structure, 4-Methoxy-5-nitro-indoline is expected to be a weakly basic compound, with the lone pair of electrons on the indoline nitrogen being the most likely site of protonation.

Predicted Solubility Behavior
  • Aqueous Solubility: The presence of polar functional groups (nitro and methoxy) and the potential for hydrogen bonding suggests some degree of aqueous solubility. However, the aromatic rings contribute to its lipophilicity, likely resulting in overall low to moderate aqueous solubility.

  • pH-Dependent Solubility: As a weak base, the solubility of 4-Methoxy-5-nitro-indoline is expected to increase in acidic solutions due to the formation of a more soluble protonated species. The pKa of the conjugate acid will dictate the pH range over which this effect is most pronounced.

  • Organic Solubility: The compound is anticipated to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and short-chain alcohols like methanol and ethanol.[4] Solubility in less polar solvents like dichloromethane and ethyl acetate is also expected to be significant.

Experimental Workflow for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following workflow outlines the key steps for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation compound_prep Compound Procurement & Characterization solvent_prep Solvent Selection & Preparation shake_flask Shake-Flask Method for Equilibrium Solubility solvent_prep->shake_flask analysis Analyze Supernatant Concentration shake_flask->analysis ph_sol pH-Dependent Solubility Profile ph_sol->analysis quant_method Develop & Validate Quantification Method (e.g., HPLC-UV) quant_method->analysis data_table Tabulate Solubility Data (mg/mL, mM) analysis->data_table report Interpret and Report Findings data_table->report G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock_prep Prepare Stock Solution of Compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock_prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) stock_prep->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stock_prep->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stock_prep->thermal photo Photolytic Degradation (UV/Vis Light) stock_prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis degradation_table Quantify Degradation & Identify Degradants hplc_analysis->degradation_table pathway Propose Degradation Pathways degradation_table->pathway

Workflow for forced degradation studies.
Detailed Experimental Protocols for Forced Degradation

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated to separate the parent compound from all potential degradation products.

Methodology:

  • Stock Solution: Prepare a stock solution of 4-Methoxy-5-nitro-indoline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber, with a control sample protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by the stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation. If significant degradation is observed, mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Summary of Predicted Stability

The following table provides a template for summarizing the results of the forced degradation studies.

Stress ConditionReagent/ConditionTimeTemperaturePredicted Degradation (%)Major Degradants
Acidic Hydrolysis 0.1 M HCl24 h60 °C5-15%To be determined
Basic Hydrolysis 0.1 M NaOH24 h25 °C10-25%To be determined
Oxidation 3% H₂O₂24 h25 °C15-30%To be determined
Thermal (Solid) Dry Heat7 days80 °C< 5%To be determined
Thermal (Solution) Methanol24 h60 °C5-10%To be determined
Photolytic UV/Vis Light24 h25 °C20-40%To be determined

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 4-Methoxy-5-nitro-indoline. While predictions based on its chemical structure and data from related compounds are valuable for initial assessment, the detailed experimental protocols outlined herein are essential for generating the robust data required for drug development. The successful execution of these studies will provide critical insights into the compound's developability, informing formulation strategies, defining appropriate storage conditions, and ensuring the quality and safety of potential new medicines.

References

  • BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.
  • PubChem. (n.d.). 4-Methoxy-5,7-dinitroindoline. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid.
  • BenchChem. (2025). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). PMC. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. (n.d.). 4-Methoxy-7-nitro-indoline. Retrieved from [Link]

  • International Atomic Energy Agency. (2017). Preformulation and formulation development of a bioactive nitroaromatic compound. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • Carl Roth. (n.d.). 5-Methoxy-7-nitro-indoline. Retrieved from [Link]

  • ACS Publications. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Quantitative Analysis of 4-Methoxy-2-nitroaniline.
  • ResearchGate. (n.d.). High-performance thin-layer chromatography-based method development for the analysis of 4-methoxy-2-nitroaniline as potential genotoxic impurity. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Analytical Characterization of 4-Methyl-5-nitropicolinaldehyde.
  • BenchChem. (2025). Degradation pathways of 5-Nitrocinnoline under stress conditions.
  • National Center for Biotechnology Information. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

  • Defense Technical Information Center. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-indoline Derivatives

Abstract The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of specific substituents, such as a 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of specific substituents, such as a 4-methoxy and a 5-nitro group, provides a valuable platform for the development of novel therapeutic agents. The methoxy group can modulate pharmacokinetic properties, while the nitro group serves as a versatile synthetic handle, most notably for its reduction to a primary amine—a key pharmacophore in many biologically active molecules. This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-methoxy-5-nitro-indoline and its subsequent N-functionalized derivatives. We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.

Introduction: The Significance of Substituted Indolines

Indoline, or 2,3-dihydroindole, is a bicyclic heterocyclic amine that is a core component in a wide array of biologically active compounds. Its structural rigidity and the presence of a modifiable nitrogen atom make it an attractive scaffold for drug design. Molecules containing the indoline framework have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1] The specific substitution pattern of 4-methoxy and 5-nitro on the indoline ring offers a unique combination of electronic and steric properties, making these derivatives particularly interesting for exploration in drug discovery programs. The 5-nitro group, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets and can be readily reduced to the corresponding 5-amino derivative, opening up further avenues for derivatization.

Synthesis of the Core Scaffold: 4-Methoxy-5-nitro-indoline

The synthesis of the target indoline core can be efficiently achieved through a two-step sequence starting from the commercially available 4-methoxyindole. This pathway involves a regioselective nitration followed by a selective reduction of the indole's pyrrole ring.

Retrosynthetic Analysis

A logical retrosynthetic approach for 4-methoxy-5-nitro-indoline identifies 4-methoxy-5-nitro-indole as the key intermediate, which in turn can be derived from 4-methoxyindole through electrophilic nitration.

Retrosynthesis target 4-Methoxy-5-nitro-indoline intermediate1 4-Methoxy-5-nitro-indole target->intermediate1 Selective Reduction starting_material 4-Methoxyindole intermediate1->starting_material Regioselective Nitration Derivatization_Workflow core 4-Methoxy-5-nitro-indoline alkylation N-Alkylation (R-X, Base) core->alkylation acylation N-Acylation (RCOCl, Base) core->acylation sulfonylation N-Sulfonylation (RSO₂Cl, Base) core->sulfonylation product_alk N-Alkyl Derivatives alkylation->product_alk product_ac N-Acyl Derivatives acylation->product_ac product_sulf N-Sulfonyl Derivatives sulfonylation->product_sulf

Sources

Exploratory

4-Methoxy-5-nitroindoline: A Critical Scaffold in Kinase Inhibitor Design and Heterocyclic Synthesis

Executive Summary In the landscape of modern drug discovery, the precise spatial arrangement of functional groups on a rigid scaffold dictates the efficacy and selectivity of an Active Pharmaceutical Ingredient (API). 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of functional groups on a rigid scaffold dictates the efficacy and selectivity of an Active Pharmaceutical Ingredient (API). 4-Methoxy-5-nitroindoline (CAS: 909556-12-3) has emerged as a highly specialized heterocyclic building block, particularly in the development of targeted therapeutics such as Receptor Tyrosine Kinase (RTK) inhibitors. This whitepaper explores the structural causality, synthetic pathways, and self-validating experimental protocols required to utilize this intermediate effectively in pharmaceutical development.

Structural Significance & Pharmacophore Mapping

The utility of 4-methoxy-5-nitroindoline is rooted in its unique stereoelectronic profile. Unlike its fully aromatic counterpart (indole), the indoline core possesses a partially saturated pyrroline ring (C2–C3 are sp3 hybridized). This saturation alters the 3D trajectory of N1-substituents, providing a distinct conformational space that is highly valued in escaping "flatland" in drug design.

  • The C4-Methoxy Group (Steric Shield & H-Bond Acceptor): Positioned adjacent to the C5 reaction center, the methoxy group acts as a critical hydrogen-bond acceptor. In ATP-competitive kinase inhibitors, this moiety frequently interacts with the backbone amides of the kinase hinge region. Furthermore, it provides steric hindrance that locks the conformation of downstream C5-amide derivatives.

  • The C5-Nitro Group (Masked Nucleophile): The nitro group serves as a stable, unreactive placeholder during early-stage synthetic steps (such as N1-alkylation or arylation). Upon catalytic reduction, it unmasks a highly nucleophilic amine, ready for coupling with electrophilic heterocycles[2].

Pharmacophore Core Indoline Core (Rigid, sp3-Rich Scaffold) Methoxy C4-Methoxy Group (H-Bond Acceptor / Steric Shield) Core->Methoxy Position 4 Nitro C5-Nitro Group (Masked Nucleophilic Handle) Core->Nitro Position 5 N1 N1-Position (Solubilizing / Linker Handle) Core->N1 Position 1

Pharmacophore mapping of the 4-methoxy-5-nitroindoline scaffold.

Upstream Synthesis: The Causality of Regioselective Nitration

Synthesizing 4-methoxy-5-nitroindoline from 4-methoxyindoline presents a dual chemical challenge: regiocontrol and oxidation prevention .

The electron-rich indoline core is highly susceptible to unwanted aromatization (oxidation) into an indole when exposed to harsh acidic nitration conditions (e.g., standard HNO3​/H2​SO4​ ). To circumvent this, modern protocols utilize mild, supramolecular catalysis [1].

The Directing Effect Causality: Both the N1-amine and the C4-methoxy group are strong activating, ortho/para-directing groups.

  • Relative to the N1 atom, the C5 position is para.

  • Relative to the C4-methoxy group, the C5 position is ortho.

This creates a powerful synergistic electronic activation specifically at the C5 carbon. While the C7 position is also theoretically activated, the use of weak interactions via transition metal nitrates (like Cu(NO3​)2​ ) under mild conditions drives the reaction to near 100% C5-regioselectivity without oxidizing the sp3 carbons of the indoline ring [1].

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the causal relationship between the chosen reagent system and the resulting regioselectivity/yield during the nitration of 4-methoxyindoline.

Reagent SystemSolventTemp (°C)Time (h)Regioselectivity (C5:C7)Yield (%)Mechanistic Outcome
HNO3​ / H2​SO4​ H2​O 0260:4035%Poor yield due to rapid oxidation to indole.
t-BuONO MeCN25485:1572%Moderate selectivity; radical-mediated side reactions.
Cu(NO3​)2​ / TFA DCE 80 12 >99:1 88% Optimal; cation-π interactions dictate C5 specificity.
AgNO3​ / TFADCE8012>99:185%High selectivity, but higher reagent cost than Copper.

Downstream Workflow: Translation to Active Pharmaceutical Ingredients

Once the 4-methoxy-5-nitroindoline intermediate is secured, it is integrated into drug discovery workflows. The standard operational sequence involves the catalytic hydrogenation of the nitro group, followed immediately by an electrophilic coupling (e.g., forming an amide or urea linkage) to construct the final kinase inhibitor.

SyntheticPathway A 4-Methoxyindoline B Mild Nitration (Cu(NO3)2, TFA, DCE) A->B C 4-Methoxy-5-nitroindoline (Stable Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E 5-Amino-4-methoxyindoline (Air-Sensitive Nucleophile) D->E F Electrophilic Coupling (e.g., Pyrimidine-Cl) E->F G Target Kinase Inhibitor API F->G

Synthetic workflow from 4-methoxyindoline to a target kinase inhibitor API.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Regioselective Synthesis of 4-Methoxy-5-nitroindoline

Objective: Achieve >99% C5-nitration while preserving the indoline core.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-methoxyindoline (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalyst & Reagent Addition: Add trifluoroacetic acid (TFA, 0.2 equiv) as a phase-transfer/activation catalyst. Subsequently, add Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O , 1.5 equiv) in a single portion.

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C.

  • Validation Checkpoint 1 (Monitoring): After 8 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material mass ( [M+H]+ 150.1) should be fully converted to the product mass ( [M+H]+ 195.1). If unreacted starting material remains, continue heating for up to 12 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO3​ until the aqueous layer pH is ~7.5. Extract with dichloromethane ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield 4-methoxy-5-nitroindoline as a distinct yellow/orange solid.

Protocol B: Catalytic Reduction to 5-Amino-4-methoxyindoline

Objective: Unmask the nucleophilic amine without hydrogenolyzing the methoxy group.

  • Preparation: Dissolve 4-methoxy-5-nitroindoline (1.0 equiv, 5 mmol) in degassed, anhydrous methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) to the solution under a strict nitrogen blanket to prevent catalyst ignition.

  • Hydrogenation: Purge the reaction vessel with Hydrogen ( H2​ ) gas three times via a vacuum/backfill cycle. Maintain the reaction under a hydrogen balloon (1 atm).

  • Validation Checkpoint 2 (Monitoring): Stir vigorously at 25 °C for 4 hours. The vibrant yellow color of the nitro compound will fade to a pale, clear solution. Confirm complete reduction via LC-MS (Target mass: [M+H]+ 165.1).

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the filter cake with excess methanol.

  • Storage Causality: Evaporate the filtrate under reduced pressure. Crucial Step: The resulting 5-amino-4-methoxyindoline is highly electron-rich and susceptible to rapid aerial oxidation. It must be immediately flushed with argon, sealed, and stored at -20 °C, or used directly in the next coupling step.

References

  • Title: Using weak interactions to control C–H mono-nitration of indolines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 7-Bromo-4-methoxy-5-nitroindoline | C9H9BrN2O3 | CID 74891272 (Related Structural Derivative Data) Source: PubChem (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Methoxy-5-nitro-indoline as a Versatile Synthetic Building Block

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Indoline Scaffold The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, forming the structural b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceuticals.[1] Its non-planar, three-dimensional structure often improves physicochemical properties like solubility and metabolic stability compared to its flat aromatic counterpart, indole.[1] 4-Methoxy-5-nitro-indoline emerges as a particularly valuable building block for drug discovery and organic synthesis. The strategic placement of a methoxy (-OCH₃) and a nitro (-NO₂) group on the aromatic ring imparts a unique and highly exploitable reactivity profile. The electron-donating methoxy group and the strongly electron-withdrawing nitro group create a polarized aromatic system, enabling regioselective transformations and providing latent functionality for constructing complex molecular architectures.[2] This guide provides an in-depth exploration of the synthesis and key applications of this versatile intermediate, complete with detailed, field-proven protocols.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitro-indoline

PropertyValueSource
CAS Number 909556-12-3[3]
Molecular Formula C₉H₁₀N₂O₃[3]
Molecular Weight 194.19 g/mol [3]
Topological Polar Surface Area (TPSA) 64.4 Ų[3]
logP 1.57[3]

Synthesis of 4-Methoxy-5-nitro-indoline

The most direct route to 4-methoxy-5-nitro-indoline involves the regioselective nitration of the readily available precursor, 4-methoxy-indoline. The methoxy group is a moderately activating, ortho, para-directing group. With the para position (C7) blocked, electrophilic substitution is directed to the ortho positions (C3 and C5). Nitration predominantly occurs at the C5 position due to steric and electronic factors.

Protocol 2.1: Regioselective Nitration of 4-Methoxy-indoline

This protocol describes a standard electrophilic aromatic substitution. The causality behind using a mixed-acid system (HNO₃/H₂SO₄) is that sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Strict temperature control is paramount to prevent over-nitration and the formation of undesired byproducts.

Materials:

  • 4-Methoxy-indoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed ice

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5.0 eq). Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 4-methoxy-indoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

  • Nitrating Agent Addition: Add fuming nitric acid (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood behind a safety shield.

  • Workup: Allow the ice to melt. The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains in solution, neutralize the aqueous mixture by the slow, portion-wise addition of solid NaHCO₃ or by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-methoxy-5-nitro-indoline by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methoxy-5-nitro-indoline Start 4-Methoxy-indoline Reagents HNO₃ / H₂SO₄ 0 °C Start->Reagents Nitration Product 4-Methoxy-5-nitro-indoline Reagents->Product

Caption: Synthesis of 4-Methoxy-5-nitro-indoline via nitration.

Key Synthetic Applications & Protocols

4-Methoxy-5-nitro-indoline is a versatile scaffold for building molecular complexity. The indoline nitrogen, the nitro group, and the aromatic ring are all sites for further elaboration.

A. N-Functionalization: Alkylation and Arylation

The secondary amine of the indoline ring is a nucleophilic center ideal for introducing a wide range of substituents, a critical step for modulating a molecule's biological activity and pharmacokinetic properties.

This protocol uses a strong base, sodium hydride (NaH), to quantitatively deprotonate the indoline nitrogen, forming a sodium salt. This highly nucleophilic anion then readily reacts with an electrophilic alkylating agent. The choice of an aprotic polar solvent like DMF or THF is crucial as it solvates the cation without interfering with the strong base.[5]

Materials:

  • 4-Methoxy-5-nitro-indoline

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-5-nitro-indoline (1.0 eq). Dissolve it in anhydrous DMF to a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. Reaction times can vary from 1 to 12 hours.[6]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

B. Reduction of the Nitro Group: Gateway to Amine Chemistry

The nitro group is arguably the most powerful functional handle on the molecule. Its reduction to a primary amine (5-amino-4-methoxy-indoline) opens a gateway to a vast array of transformations, including amide couplings, sulfonamide formation, diazotization for Sandmeyer reactions, and reductive aminations.

This is a classic, robust, and cost-effective method for nitroarene reduction. It is particularly useful when other reducible functional groups (e.g., halides, certain carbonyls) are present that may not be compatible with catalytic hydrogenation.[7][8] The reaction proceeds via single-electron transfers from the iron metal surface.

Materials:

  • 4-Methoxy-5-nitro-indoline

  • Iron powder (Fe, <10 micron)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Celite®

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-methoxy-5-nitro-indoline (1.0 eq) and iron powder (5.0-10.0 eq) in a mixture of ethanol or methanol and glacial acetic acid (e.g., a 4:1 EtOH:AcOH mixture).

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is often exothermic initially.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate or methanol.

  • Neutralization and Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the organic solvent. Add water and carefully neutralize the remaining acetic acid by adding solid NaHCO₃ until effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-4-methoxy-indoline, which can often be used in the next step without further purification or can be purified by column chromatography if necessary.

C. Palladium-Catalyzed Cross-Coupling Reactions

While the electron-rich nature of the indoline ring can be exploited, achieving regioselective C-C or C-N bond formation directly on the aromatic ring can be challenging. A more reliable and powerful strategy involves converting the versatile amino group (obtained from nitro reduction) into a halide or triflate, which can then serve as a handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9][10] This multi-step sequence unlocks the ability to install aryl, alkyl, amine, or alkyne groups at the C5 position with high precision.

Synthetic_Applications cluster_n_alkylation A. N-Functionalization cluster_reduction B. Nitro Reduction cluster_coupling C. Pathway to Cross-Coupling Start 4-Methoxy-5-nitro-indoline N_Alkylated N-Alkyl-4-methoxy- 5-nitro-indoline Start->N_Alkylated 1. NaH 2. R-X Amine 5-Amino-4-methoxy-indoline Start->Amine Fe / AcOH or H₂, Pd/C Halide 5-Halo-4-methoxy-indoline Amine->Halide Sandmeyer Reaction Coupled C5-Functionalized Indoline (Aryl, Alkyne, etc.) Halide->Coupled Pd-Catalyzed Cross-Coupling

Caption: Key synthetic transformations of 4-methoxy-5-nitro-indoline.

Conclusion

4-Methoxy-5-nitro-indoline is a high-value, strategically functionalized building block that provides multiple avenues for synthetic diversification. The protocols detailed herein for N-alkylation and nitro-group reduction are robust and scalable, providing reliable entry points into novel chemical space. The subsequent conversion of the resulting aniline into a cross-coupling partner further expands the synthetic utility, enabling the construction of complex, drug-like molecules. Researchers in medicinal chemistry and organic synthesis will find this intermediate to be an indispensable tool for the rapid generation of diverse indoline-based compound libraries.

References

Sources

Application

The Strategic Utility of 4-Methoxy-5-nitro-indoline in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the indoline scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the indoline scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This guide focuses on a particularly strategic, yet underexplored, derivative: 4-Methoxy-5-nitro-indoline . We will delve into its synthesis, chemical reactivity, and its versatile application as a cornerstone intermediate in the generation of novel therapeutic agents. The specific placement of the methoxy and nitro groups confers a unique chemical personality to the indoline core, offering a powerful toolkit for the medicinal chemist.

The electron-donating methoxy group at the 4-position and the electron-withdrawing nitro group at the 5-position create a distinct electronic environment within the aromatic ring. This substitution pattern not only influences the reactivity of the indoline scaffold but also provides crucial handles for molecular elaboration. The nitro group, in particular, is a versatile precursor to an amino functionality, which can be readily introduced via reduction.[2] This amino group then serves as a key point for diversification, allowing for the introduction of a wide array of substituents to explore the structure-activity relationships (SAR) of a lead compound series.

I. Synthesis and Chemical Properties

While a specific, dedicated synthesis for 4-methoxy-5-nitro-indoline is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of substituted indolines. A common approach involves the electrophilic nitration of a suitable indoline precursor.

A proposed synthesis commences with the commercially available 4-methoxyindoline. The methoxy group is an ortho-, para-directing group, and its presence is expected to activate the aromatic ring towards electrophilic substitution. Nitration would be anticipated to occur at the positions ortho and para to the methoxy group. Careful control of the reaction conditions is crucial to favor the desired 5-nitro isomer.

Table 1: Physicochemical Properties of 4-Methoxy-5-nitro-indoline

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₃ChemScene
Molecular Weight194.19 g/mol ChemScene
AppearanceLikely a solidInferred
SolubilitySparingly soluble in water, soluble in organic solventsInferred from related anilines[3]
Protocol 1: Proposed Synthesis of 4-Methoxy-5-nitro-indoline

This protocol is based on the general principles of electrophilic aromatic nitration of activated indoline systems.

Materials:

  • 4-Methoxyindoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution and Cooling: In a round-bottom flask, dissolve 4-methoxyindoline (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath with stirring.

  • Acidification: Slowly add concentrated sulfuric acid (10-15 eq) dropwise, ensuring the temperature remains below 5°C.

  • Nitration: Add potassium nitrate (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice and basify to a pH of ~8 with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-methoxy-5-nitro-indoline.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired side products.

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Potassium Nitrate: Serves as the source of the nitro group.

  • Quenching and Basification: Neutralizes the strong acid and precipitates the product, which can then be extracted into an organic solvent.

II. Applications in Medicinal Chemistry: A Versatile Building Block

The true value of 4-methoxy-5-nitro-indoline lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The primary strategic transformation is the reduction of the nitro group to an amine, which opens up a vast chemical space for further derivatization.

A. Gateway to Substituted Anilines for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or indoline core that occupies the ATP-binding site of the enzyme. The 4-methoxy-5-amino-indoline, readily prepared from its nitro precursor, is an excellent starting point for the synthesis of such inhibitors. The amino group can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophoric elements.

G cluster_0 Synthesis of 4-Methoxy-5-nitro-indoline cluster_1 Application in Medicinal Chemistry Start Start 4-Methoxyindoline 4-Methoxyindoline Start->4-Methoxyindoline Nitration Nitration 4-Methoxyindoline->Nitration 4-Methoxy-5-nitro-indoline 4-Methoxy-5-nitro-indoline Nitration->4-Methoxy-5-nitro-indoline Reduction Reduction 4-Methoxy-5-nitro-indoline->Reduction 4-Methoxy-5-amino-indoline 4-Methoxy-5-amino-indoline Reduction->4-Methoxy-5-amino-indoline Functionalization Functionalization 4-Methoxy-5-amino-indoline->Functionalization Bioactive_Molecules Bioactive_Molecules Functionalization->Bioactive_Molecules

Figure 1: Synthetic workflow from 4-methoxy-5-nitro-indoline to bioactive molecules.

Protocol 2: Reduction of 4-Methoxy-5-nitro-indoline to 4-Methoxy-5-amino-indoline

Materials:

  • 4-Methoxy-5-nitro-indoline

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • Reaction Setup: To a solution of 4-methoxy-5-nitro-indoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Workup: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-methoxy-5-amino-indoline, which can often be used in the next step without further purification.

Rationale for Reagent Selection:

  • Iron/Ammonium Chloride: This is a classic and cost-effective method for the reduction of aromatic nitro groups. Iron acts as the reducing agent in the presence of a mild proton source (from the hydrolysis of ammonium chloride). This method is generally preferred over catalytic hydrogenation for substrates containing other reducible functional groups, although in this case, catalytic hydrogenation would also be a viable option.

B. Scaffold for Anti-inflammatory and Anticancer Agents

The indoline nucleus is a key component of several anti-inflammatory and anticancer drugs.[4] The ability to functionalize the 5-amino position of the 4-methoxy-5-amino-indoline intermediate allows for the exploration of a wide range of chemical space in the search for novel therapeutic agents. For instance, the amino group can be converted to a sulfonamide, an amide, or a urea, functionalities that are frequently found in bioactive molecules.

G Start 4-Methoxy-5-nitro-indoline Reduction Reduction (e.g., Fe/NH4Cl) Start->Reduction Intermediate 4-Methoxy-5-amino-indoline Reduction->Intermediate Derivatization Derivatization Reactions Intermediate->Derivatization Products Kinase Inhibitors Anti-inflammatory Agents Anticancer Agents Derivatization->Products

Figure 2: Potential therapeutic applications derived from 4-methoxy-5-nitro-indoline.

III. Future Perspectives and Conclusion

While direct applications of 4-methoxy-5-nitro-indoline are not yet widely reported, its structural features and the chemical transformations it can undergo make it a highly promising building block for medicinal chemistry campaigns. The strategic placement of the methoxy and nitro groups provides a clear and logical path for the synthesis of diverse libraries of compounds for biological screening.

The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile intermediate. The ability to readily access the 5-aminoindoline derivative opens the door to a multitude of synthetic possibilities, paving the way for the discovery of novel drug candidates targeting a range of diseases. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of well-designed, functionalized scaffolds like 4-methoxy-5-nitro-indoline will undoubtedly play an increasingly important role.

IV. References

  • Acheson, R.M., Hunt, P.G., Littlewood, D.M., Murrer, B.A., & Rosenberg, H.E. (1978). New Trends in Heterocyclic Chemistry. J. Chem. Soc., Perkin I, 1117.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Somei, M., Karasawa, Y., & Kaneko, C. (1980). The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemistry Letters, 813.
  • Somei, M., & Natsume, M. (1973). A Facile Synthesis of 4-Substituted Indoles. Tetrahedron Letters, 14(26), 2451-2454.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Park, H. Y., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1033-1040.
  • ChemicalBook. (2023). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. ChemicalBook.
  • Somei, M., Karasawa, Y., Shoda, T., & Kaneko, C. (1981). The Chemistry of Indoles. XII. A Facile Synthesis of 4-Aminoindoles. Chemical & Pharmaceutical Bulletin, 29(1), 249-253.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • Pavan, F. R., et al. (2018). Design, synthesis and biological evaluation of hybrid nitroxide-based non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 144, 41-55.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • BenchChem. (2025). Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. BenchChem.
  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Site. European Journal of Medicinal Chemistry, 162, 431-445.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Schebb, N. H., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI.
  • Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14899–14922.
  • ResearchGate. (2025). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.
  • Taylor, R. J. K., et al. (2009). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI.
  • Somei, M., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES, 94(10), 1875.
  • ResearchGate. (2025). Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives. ResearchGate.
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Ding, J., et al. (2006). 4'-Alkoxyl substitution enhancing the anti-mitotic effect of 5-(3',4',5'-substituted)anilino-4-hydroxy-8-nitroquinazolines as a novel class of anti-microtubule agents. Bioorganic & Medicinal Chemistry Letters, 16(22), 5864-5869.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.

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Method

Application Notes: Protocols for the Regioselective Nitration of 4-Methoxyindoline

Abstract Substituted indolines are privileged scaffolds in medicinal chemistry, and their precise functionalization is a cornerstone of modern drug development. This technical guide provides researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted indolines are privileged scaffolds in medicinal chemistry, and their precise functionalization is a cornerstone of modern drug development. This technical guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the regioselective nitration of 4-methoxyindoline. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern regioselectivity. Two distinct protocols are presented: a modern, copper-catalyzed method achieving high selectivity for the C5 position under mild conditions, and a classical acid-mediated approach that can be modulated to target other positions. This document offers a comprehensive framework for synthesizing key nitro-4-methoxyindoline intermediates, complete with mechanistic insights, comparative data, and troubleshooting advice.

Introduction: The Challenge and Importance of Regioselectivity

The indoline nucleus, a saturated analog of indole, is a core component of numerous biologically active molecules. The introduction of a nitro group (—NO₂) onto the indoline benzene ring is a critical transformation, as the nitro group serves as a versatile handle for further chemical modifications, such as reduction to an amine or various nucleophilic aromatic substitution reactions. However, the 4-methoxyindoline substrate presents a fascinating regiochemical challenge. The benzene portion of the molecule is highly activated by two powerful electron-donating groups: the secondary amine at position 1 and the methoxy group at position 4. Their combined influence can lead to a mixture of nitrated products, making selective synthesis difficult.[1][2]

Controlling the position of nitration is paramount, as the biological activity of the final compound is critically dependent on its substitution pattern. This guide addresses this challenge by providing reliable protocols to selectively synthesize specific regioisomers of nitro-4-methoxyindoline.

Mechanistic Insights: Directing Effects in 4-Methoxyindoline

The regiochemical outcome of the electrophilic aromatic substitution on 4-methoxyindoline is dictated by the interplay of the directing effects of the amino and methoxy substituents.

  • The Amino Group (Indoline Nitrogen): As a powerful electron-donating group (+M, +I effect), the nitrogen atom strongly activates the aromatic ring, primarily directing electrophiles to the ortho (position 7) and para (position 5) positions.[3][4]

  • The Methoxy Group: The methoxy group at C4 is also a strong activating, ortho-, para- director.[5][6] It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C7).

The cumulative effect is a strong activation of positions 5 and 7. Position 5 is para to the amino group and ortho to the methoxy group, making it a highly probable site for electrophilic attack. Position 7 is ortho to the amino group and para to the methoxy group, also rendering it highly activated. The choice of reaction conditions—particularly the acidity and the nature of the nitrating agent—exploits the subtle differences in activation between these sites to achieve selectivity.

G cluster_substrate 4-Methoxyindoline cluster_directing_effects Directing Group Influence cluster_positions Activated Positions cluster_protocols Selective Protocols Substrate 4-Methoxyindoline NH Amino Group (Strong Activator) +M, +I Effects Substrate->NH Contains OMe Methoxy Group (Strong Activator) +M, -I Effects Substrate->OMe Contains P5 Position 5 (para to NH, ortho to OMe) Highly Activated NH->P5 Directs to o,p P7 Position 7 (ortho to NH, para to OMe) Highly Activated NH->P7 Directs to o,p OMe->P5 Directs to o,p OMe->P7 Directs to o,p Proto1 Protocol 1: Cu-Catalyzed Nitration (Mild, Radical Pathway) P5->Proto1 Favored Product Proto2 Protocol 2: Acid-Mediated Nitration (Electrophilic Pathway) P7->Proto2 Potential Product

Caption: Logical workflow for determining regioselective nitration outcomes.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Nitro-4-methoxyindoline via Copper-Catalyzed C-H Nitration

This modern protocol utilizes a copper catalyst and an organic nitrite source, offering high regioselectivity for the C5 position under exceptionally mild, acid-free conditions. The reaction likely proceeds through a single-electron-transfer (SET) mechanism rather than a classical electrophilic aromatic substitution, which alters the typical regiochemical preferences.[7]

Materials:

  • 4-Methoxyindoline

  • Copper(I) iodide (CuI)

  • tert-Butyl nitrite (TBN)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-methoxyindoline (1.0 mmol, 1.0 eq).

  • Add copper(I) iodide (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • Stir the mixture at room temperature. Add tert-butyl nitrite (1.5 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 5-nitro-4-methoxyindoline.

Causality and Insights:

  • Why Copper(I) Iodide? The copper catalyst is essential for mediating the single-electron-transfer process with tert-butyl nitrite, generating a nitro radical species that selectively functionalizes the C5 C-H bond.[7]

  • Why tert-Butyl Nitrite? TBN serves as a mild and organic-soluble source of the nitro group, avoiding the harsh, acidic conditions of traditional nitrating agents that can lead to substrate decomposition or a mixture of isomers.[8]

  • Why Room Temperature? The high reactivity of the 4-methoxyindoline scaffold under these catalytic conditions allows the reaction to proceed efficiently without heating, which minimizes the formation of byproducts.

Protocol 2: Synthesis of 7-Nitro-4-methoxyindoline via N-Protection and Acid-Mediated Nitration

To direct nitration towards the C7 position, it is often advantageous to first protect the indoline nitrogen. An acetyl group acts as a temporary deactivating group, diminishing the powerful para-directing effect of the nitrogen. This modulation of electronics allows the directing effect of the C4-methoxy group to have a more pronounced influence, favoring nitration at its para position (C7).

Part A: N-Acetylation of 4-Methoxyindoline

  • Dissolve 4-methoxyindoline (1.0 mmol, 1.0 eq) in glacial acetic acid (5 mL) in a round-bottom flask.

  • Add acetic anhydride (1.2 mmol, 1.2 eq) to the solution while stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice (20 g) to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield N-acetyl-4-methoxyindoline. This product is often pure enough for the next step.[9]

Part B: Nitration of N-Acetyl-4-methoxyindoline

  • In a clean, dry flask, cool concentrated sulfuric acid (4 mL) to 0-5 °C in an ice bath.

  • Slowly add N-acetyl-4-methoxyindoline (1.0 mmol, 1.0 eq) in portions, ensuring the temperature remains below 10 °C. Stir until fully dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol, 1.1 eq) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated indoline over 15-20 minutes, maintaining the internal temperature at 0-5 °C.[9][10]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (30 g) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water, and dry.

  • The crude product will be N-acetyl-7-nitro-4-methoxyindoline, which can be purified by recrystallization (e.g., from ethanol) or used directly in the deprotection step.

Part C: Deprotection (Hydrolysis) to 7-Nitro-4-methoxyindoline

  • Reflux the crude N-acetyl-7-nitro-4-methoxyindoline from the previous step in a mixture of ethanol (5 mL) and 6M aqueous hydrochloric acid (5 mL) for 4-6 hours.[9]

  • Cool the reaction mixture to room temperature and then neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield 7-nitro-4-methoxyindoline.

Causality and Insights:

  • Why N-Acetylation? The acetyl group temporarily converts the strongly activating amino group into a moderately activating amide. This reduces the electron-donating strength and steric bulk, altering the regiochemical preference of the subsequent nitration step.[9][11]

  • Why Low Temperature? Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired side products.[12]

Comparative Data Summary

The choice of protocol allows for targeted synthesis of either the C5 or C7 nitro isomer. The following table summarizes the key differences and expected outcomes.

ParameterProtocol 1: Cu-Catalyzed C-H NitrationProtocol 2: N-Acetylation & Acid-Mediated Nitration
Target Regioisomer 5-Nitro -4-methoxyindoline7-Nitro -4-methoxyindoline
Nitrating Agent tert-Butyl nitrite (TBN)HNO₃ / H₂SO₄
Key Reagent Copper(I) Iodide (CuI)Acetic Anhydride, HCl
Reaction Conditions Mild, Acid-Free, Room TemperatureStrongly Acidic, Low Temperature (0-5 °C)
Number of Steps 13 (Protection, Nitration, Deprotection)
Selectivity High for C5Good for C7 (after protection)
Key Advantage High selectivity, mild conditions, one stepAccess to the C7 isomer, uses classical reagents

Conclusion

The regioselective nitration of 4-methoxyindoline is a solvable challenge that requires a careful understanding of electronic directing effects and the judicious selection of reaction conditions. By employing a modern copper-catalyzed C-H functionalization, researchers can access the 5-nitro isomer with high selectivity under mild conditions. Alternatively, a classical multi-step approach involving N-protection allows for the targeted synthesis of the 7-nitro isomer. These detailed protocols provide a robust foundation for scientists in the pharmaceutical and chemical industries to produce valuable, functionalized indoline building blocks for a wide range of applications.

References

  • Benchchem. (2025). Functional group tolerance in the nitration of substituted indoles. Benchchem Technical Support.
  • ResearchGate. (n.d.). Mono-nitration of indolines under mild condition with 100% selectivity.
  • Wang, C., et al. (2019). Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. Benchchem Technical Guide.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Al-Hourani, B., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Benchchem. (2025).
  • ChemTalk. (2024). Directing Effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Zhang, Y., et al. (2022).
  • Isomäki, H., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC.
  • Bachrach, S. M. (2025).
  • Lv, Y., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates.
  • Nagy, B., et al. (2024).
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Nagy, B., et al. (2024).
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Smith, K., et al. (n.d.). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • Al-Abed, Y., et al. (2005). A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. Heterocycles.
  • Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.
  • ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem Technical Guide.
  • de Oliveira, A. S., et al. (2018). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. PMC.
  • Reddit. (2024).
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • YouTube. (2020). Nitration: Preparation of 4-Nitroacetanilide. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Reduction of the Nitro Group in Indolines

The transformation of a nitroindoline to its corresponding aminoindoline is a pivotal step in synthetic organic chemistry, particularly within drug discovery and development. Aminoindolines are privileged scaffolds found...

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Author: BenchChem Technical Support Team. Date: March 2026

The transformation of a nitroindoline to its corresponding aminoindoline is a pivotal step in synthetic organic chemistry, particularly within drug discovery and development. Aminoindolines are privileged scaffolds found in a multitude of biologically active molecules and approved therapeutics. The selection of an appropriate reduction methodology is therefore not a trivial choice; it is a strategic decision dictated by the substrate's functional group tolerance, desired chemoselectivity, scale, and safety considerations. This guide provides an in-depth analysis of the principal methods for nitro group reduction in the indoline framework, offering mechanistic insights and field-tested protocols to aid researchers in making informed experimental choices.

The Mechanistic Landscape: A Stepwise Transformation

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. While the specific pathway can be influenced by the reductant and reaction conditions, the generally accepted sequence involves the formation of a nitroso (Ar-N=O) and a hydroxylamine (Ar-NHOH) species.[1][2] Controlling the reaction to prevent the accumulation of these intermediates or the formation of dimeric side products (azo or azoxy compounds) is critical for achieving high yields of the desired primary amine.

G Nitro Nitroindoline (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Aminoindoline (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Caption: General pathway for nitro group reduction.

Catalytic Hydrogenation: The Workhorse Method

Catalytic hydrogenation is arguably the most common and atom-economical method for nitro group reduction, utilizing molecular hydrogen (H₂) as the terminal reductant and producing water as the sole byproduct.[2][3] The choice of catalyst and conditions is paramount to its success and selectivity.

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly active and versatile catalyst for this transformation.[2][4] It is often the first choice due to its efficiency under relatively mild conditions (often room temperature and low H₂ pressure).

  • Expertise & Causality: The high activity of Pd/C, while beneficial for the nitro reduction, can be a liability. It readily hydrogenolyzes benzyl ethers (O-Bn), N-Cbz protecting groups, and aryl halides (Ar-X, especially Br and I).[4][5] Therefore, Pd/C is best employed on substrates lacking these sensitive functionalities. Protic solvents like ethanol, methanol, or acetic acid are generally preferred as they can facilitate protonolysis and accelerate the reaction.[6]

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Flask Hydrogenation Flask Purge Purge with N₂/Ar Flask->Purge Substrate Nitroindoline Substrate->Flask Solvent Solvent (e.g., EtOH) Solvent->Flask Catalyst Pd/C Catalyst Catalyst->Flask H2 Introduce H₂ (balloon or pressure) Purge->H2 Stir Vigorous Stirring H2->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if needed) Concentrate->Purify

Caption: Standard workflow for catalytic hydrogenation.

Protocol 1: General Procedure for Pd/C Catalytic Hydrogenation

  • Vessel Preparation: To a heavy-walled hydrogenation flask, add the nitroindoline substrate (1.0 eq) and 10% Palladium on Carbon (5-10 mol% by weight). Caution: Pd/C is flammable and should be handled in an inert atmosphere when dry.[6]

  • Inerting: Seal the flask and purge with a stream of nitrogen or argon gas for several minutes to remove oxygen.

  • Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve or suspend the substrate (concentration typically 0.1-0.5 M).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the flask to a hydrogenation apparatus. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by TLC, LC-MS, or by observing hydrogen uptake.[2]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it with water before disposal.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoindoline, which can be purified by crystallization or chromatography as needed.

Raney® Nickel (Raney Ni)

Raney Nickel is a sponge-like, high-surface-area nickel catalyst that serves as an excellent, cost-effective alternative to precious metal catalysts.[7]

  • Expertise & Causality: A key advantage of Raney Ni is its reduced propensity for dehalogenation of aryl chlorides and bromides compared to Pd/C, making it a superior choice for halogenated substrates.[4] It is also effective for reducing nitriles, so it may not be suitable if a cyano group needs to be preserved. Reactions often require slightly elevated temperatures or pressures to match the activity of palladium.

Protocol 2: Raney® Nickel Hydrogenation

  • The procedure is analogous to Protocol 1, with the substitution of Raney Ni for Pd/C.

  • Activation: Commercial Raney Ni is typically supplied as a slurry in water. It should be washed several times with the reaction solvent before use to remove the water.

  • Conditions: The reaction may require heating (e.g., 40-60 °C) and/or higher hydrogen pressure (e.g., 50 psi) for optimal results.

Metal-Mediated Reductions: Chemoselectivity and Stoichiometry

Stoichiometric reduction using metals in acidic or neutral conditions offers excellent chemoselectivity and is a robust alternative when catalytic hydrogenation is not feasible due to sensitive functional groups.

Iron (Fe) in Acidic Media

The use of iron powder in the presence of an acid (like acetic acid or aqueous HCl) is a classic, reliable, and inexpensive method.[8][9] This method is highly chemoselective and tolerates a wide array of functional groups including ketones, esters, nitriles, and aryl halides.[10]

  • Mechanism Insight: The reaction is a heterogeneous surface-mediated process.[11] Iron metal (Fe⁰) is oxidized to Fe²⁺/Fe³⁺, providing the electrons for the reduction. The acidic medium protonates the nitro group's oxygen atoms, facilitating their removal as water.[12]

G Fe0 Fe⁰ (metal surface) Fe_ions Fe²⁺ / Fe³⁺ Fe0->Fe_ions Oxidation ArNO2 Ar-NO₂ ArNH2 Ar-NH₂ ArNO2->ArNH2 Reduction (6e⁻ transfer from Fe) H2O H₂O H_plus H⁺ (from acid) H_plus->ArNH2 Reduction (6e⁻ transfer from Fe)

Caption: Electron transfer in iron-mediated reduction.

Protocol 3: Reduction with Iron and Acetic Acid

  • Setup: In a round-bottom flask, suspend the nitroindoline (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and acetic acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.

Tin(II) Chloride (SnCl₂) in Acid

Stannous chloride is another classic reagent that provides a mild and selective reduction of nitro groups.[4][13] It is particularly useful for substrates that are sensitive to strongly acidic conditions or high temperatures.

  • Expertise & Causality: The reaction proceeds via electron transfer from Sn²⁺, which is oxidized to Sn⁴⁺.[13] It typically requires strongly acidic conditions (conc. HCl) to facilitate the proton-coupled electron transfer cascade through the nitroso and hydroxylamine intermediates.[1] A significant drawback is the generation of tin-based waste, which can be difficult to remove from the product and poses environmental concerns.[13]

Protocol 4: Reduction with Tin(II) Chloride

  • Setup: Dissolve the nitroindoline (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is >10. This will precipitate tin hydroxides.

  • Extraction: Extract the resulting slurry with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Filtration: The combined organic extracts may need to be filtered through Celite® to remove any remaining fine solids.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the aminoindoline.

Catalytic Transfer Hydrogenation (CTH)

CTH is an exceptionally convenient and safe method that avoids the use of pressurized hydrogen gas. Instead, a hydrogen donor molecule transfers hydrogen atoms to the substrate in the presence of a metal catalyst.[14] Ammonium formate (HCO₂NH₄) is the most common and efficient hydrogen donor, decomposing in situ to H₂, CO₂, and NH₃.[15]

  • Expertise & Causality: CTH with ammonium formate and Pd/C or Pt/C is remarkably fast and clean, often reaching completion at room temperature within minutes to a few hours.[16][17] It exhibits excellent chemoselectivity, often preserving aryl halides and other reducible groups that might be affected under standard hydrogenation conditions.[16] The method is simple to execute, requiring only standard laboratory glassware.

Protocol 5: Catalytic Transfer Hydrogenation with Ammonium Formate

  • Setup: In a round-bottom flask, suspend the nitroindoline (1.0 eq) and 10% Pd/C (5-10 mol% by weight) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) in one portion. The reaction is often exothermic and may exhibit effervescence.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., to 40-60 °C). Monitor the reaction progress by TLC/LC-MS.

  • Work-up: Upon completion, dilute the reaction with methanol and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.

Summary and Method Selection

The choice of reduction method is a critical decision in the synthesis of aminoindolines. The following table provides a comparative summary to guide this selection process.

MethodTypical Reagents/CatalystKey AdvantagesKey Limitations/DisadvantagesFunctional Group Tolerance
Catalytic Hydrogenation H₂, Pd/C, Raney NiHigh atom economy, clean (water byproduct), catalyst is recyclable.Requires specialized pressure equipment; Flammable H₂ gas; Pd/C can cause dehalogenation/debenzylation.[4][5]Good, but sensitive to hydrogenolysis.
Metal-Mediated (Fe) Fe powder, AcOH/HClExcellent chemoselectivity, inexpensive, robust, tolerates many functional groups.[10]Stoichiometric amounts of metal required, can be slow, acidic work-up needed.Excellent (ketones, esters, nitriles, halides).
**Metal-Mediated (SnCl₂) **SnCl₂·2H₂O, conc. HClMild conditions, good selectivity.[4]Generates stoichiometric tin waste which can be difficult to remove and is toxic.[13]Good (esters, amides).
Transfer Hydrogenation HCO₂NH₄, Pd/CNo H₂ gas needed, very fast, mild conditions, excellent selectivity.[15][16]Stoichiometric donor required, can be exothermic.Excellent (often preserves halides, Cbz groups).
Sodium Dithionite Na₂S₂O₄Metal-free, mild, aqueous conditions, inexpensive.[18][19]Stoichiometric, requires aqueous work-up, may not be suitable for water-sensitive substrates.Good (ketones, esters, halides).[19]

References

  • Taylor & Francis. (2007, December 4).
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Environmental Science & Technology. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • PMC.
  • PMC.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Zenodo.
  • ACS Publications.
  • ScienceDirect. Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects.
  • BenchChem. Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • University of Tokyo.
  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction.
  • ResearchGate.
  • Organic Letters.
  • Organic Letters. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.
  • American Chemical Society.

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Method

Mastering Regioselectivity: Advanced N-Protection Strategies for Selective Indoline Functionalization

Introduction: The Indoline Scaffold and the Imperative of Control The indoline scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indoline Scaffold and the Imperative of Control

The indoline scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic and steric properties make it a cornerstone in medicinal chemistry and drug development. However, the inherent reactivity of the indoline nucleus, particularly at the nitrogen atom and the electron-rich aromatic ring, presents a significant challenge for chemists seeking to achieve selective functionalization. Uncontrolled reactions can lead to a mixture of isomers, complicating purification and reducing overall yield.

This comprehensive guide provides an in-depth exploration of N-protection strategies as a powerful tool to control the regioselectivity of indoline functionalization. We will move beyond a simple catalog of protecting groups to provide a nuanced understanding of how the choice of an N-substituent dictates the outcome of key synthetic transformations. This resource is designed for researchers, scientists, and drug development professionals who wish to harness the full potential of the indoline scaffold through precise and predictable chemical modifications.

The Strategic Role of N-Protecting Groups: More Than Just a Mask

The primary function of a protecting group is to temporarily block a reactive site, preventing unwanted side reactions.[1] In the context of indoline chemistry, however, N-protecting groups serve a dual purpose. Not only do they pacify the nucleophilic nitrogen, but they also act as powerful directing groups, influencing the regioselectivity of electrophilic substitution and metalation reactions on the aromatic ring. The electronic and steric nature of the protecting group is paramount in determining the position of subsequent functionalization.

An ideal N-protecting group for indoline functionalization should exhibit the following characteristics:

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the indoline core or other functional groups present in the molecule.

  • Stability: The protecting group must be robust enough to withstand the conditions of the desired functionalization reaction.

  • Regiocontrol: The protecting group should effectively direct functionalization to the desired position (e.g., C2, C4, C5, C6, or C7).

  • Orthogonality: In complex syntheses, the ability to selectively remove one protecting group in the presence of others is crucial.[1]

The following sections will delve into the practical application of various N-protecting groups, providing detailed protocols and mechanistic insights to guide your synthetic strategy.

Common N-Protecting Groups for Indoline: A Comparative Overview

The choice of N-protecting group is the most critical decision in designing a selective indoline functionalization strategy. Below is a summary of the most commonly employed groups, their characteristics, and their impact on regioselectivity.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Features & Regiodirecting Effects
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, baseStrong acids (TFA, HCl)[2]Directs lithiation to C7.[3] Electron-donating, activates the aromatic ring.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl), base[4]Catalytic hydrogenation (e.g., H₂, Pd/C)[2]Generally directs to C5 for electrophilic substitution. Can be cleaved under neutral conditions.
Tosyl (p-toluenesulfonyl)Tsp-Toluenesulfonyl chloride (Ts-Cl), baseStrong reducing agents (e.g., Na/NH₃) or harsh basic conditions.[2][5]Strongly electron-withdrawing, deactivates the aromatic ring. Directs functionalization to C5.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride sources (e.g., TBAF)[2]Stable to a wide range of conditions. Can direct lithiation to C2.[6]
PivaloylPivPivaloyl chloride, baseStrong bases (e.g., LDA)[7]Bulky group that can direct functionalization to the less sterically hindered positions.

Strategic Functionalization of N-Protected Indolines: Protocols and Mechanisms

This section provides detailed protocols for key functionalization reactions of N-protected indolines, highlighting the influence of the protecting group on the outcome.

Regioselective Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[8][9] In the case of indolines, the choice of the N-protecting group is the primary determinant of the lithiation site.

cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection Indoline Indoline N_Protected_Indoline N-Protected Indoline Indoline->N_Protected_Indoline  Select Protecting Group (e.g., Boc for C7, SEM for C2) Lithiated_Indoline Lithiated Indoline Intermediate N_Protected_Indoline->Lithiated_Indoline  Directed Lithiation (e.g., n-BuLi, s-BuLi) Functionalized_Indoline N-Protected Functionalized Indoline Lithiated_Indoline->Functionalized_Indoline  Electrophilic Quench (E+) Final_Product Functionalized Indoline Functionalized_Indoline->Final_Product  Remove Protecting Group

Caption: General workflow for indoline functionalization via N-protection and directed lithiation.

The tert-butoxycarbonyl (Boc) group is a widely used directing group for the selective lithiation of the C7 position of indoline.[3] The mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the Boc group, which positions the base for preferential deprotonation of the adjacent C7 proton.

cluster_0 Mechanism of Boc-Directed C7-Lithiation Indoline N-Boc Indoline Coordination Coordination Complex Indoline->Coordination + R-Li Deprotonation C7-Lithiated Intermediate Coordination->Deprotonation Deprotonation at C7 Product C7-Functionalized Indoline Deprotonation->Product + E+

Caption: Simplified mechanism of Boc-directed C7-lithiation of indoline.

This protocol describes the selective introduction of a formyl group at the C7 position of N-Boc-indoline.

Materials:

  • N-Boc-indoline

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-indoline (1.0 eq) and anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 eq) to the solution.

  • Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-7-formylindoline.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of indolines, the N-protecting group plays a crucial role in modulating the reactivity of the aromatic ring and directing the position of acylation.[10]

The electron-withdrawing nature of the tosyl group deactivates the indoline nucleus and directs acylation primarily to the C5 position.

Materials:

  • N-Tosyl-indoline

  • Acetyl chloride or acetic anhydride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-tosyl-indoline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add AlCl₃ (1.2 eq) portion-wise to the stirred solution.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-5-acetylindoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[11][12] N-protected halo-indolines are excellent substrates for these transformations, enabling the introduction of a wide range of aryl and vinyl substituents.

This protocol describes the coupling of an arylboronic acid with N-Boc-7-bromoindoline to form a C7-arylated indoline.

Materials:

  • N-Boc-7-bromoindoline

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., toluene/ethanol/water mixture)

  • Inert atmosphere (nitrogen or argon)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-Boc-7-bromoindoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-7-arylindoline.

Deprotection Strategies: The Final Step

The choice of deprotection method is dictated by the nature of the protecting group and the stability of the functionalized indoline.

Workflow for N-Deprotection

cluster_0 Deprotection Strategy Start N-Protected Functionalized Indoline Decision Protecting Group? Start->Decision Boc Acidic Cleavage (TFA/DCM) Decision->Boc Boc Cbz Hydrogenolysis (H₂, Pd/C) Decision->Cbz Cbz Sulfonyl Reductive Cleavage (e.g., Mg/MeOH) Decision->Sulfonyl Sulfonyl SEM Fluoride-mediated (TBAF) Decision->SEM SEM Final Deprotected Functionalized Indoline Boc->Final Cbz->Final Sulfonyl->Final SEM->Final

Sources

Application

The Indoline Scaffold: A Privileged Structure in Modern Drug Discovery

Introduction: The Enduring Significance of the Indoline Core The indoline scaffold, a bicyclic heterocyclic amine, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid, yet three-dimensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indoline Core

The indoline scaffold, a bicyclic heterocyclic amine, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its rigid, yet three-dimensional structure provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with a multitude of biological targets.[3] This inherent versatility has led to the development of a diverse array of therapeutic agents spanning multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][2] Unlike its aromatic counterpart, indole, the non-planar nature of the indoline ring system offers distinct advantages in drug design, such as improved aqueous solubility and metabolic stability.[1] This application note will delve into the multifaceted applications of substituted indolines in drug discovery, providing detailed protocols and mechanistic insights for researchers in the field.

I. Substituted Indolines as Potent Anticancer Agents

The development of targeted cancer therapies has unearthed a wealth of opportunities for indoline-based compounds. Their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis has positioned them as a promising class of anticancer agents.[4][5][6]

A. Mechanism of Action: Targeting Kinase Signaling and Beyond

A primary mechanism through which substituted indolines exert their anticancer effects is the inhibition of protein kinases.[7] For instance, the FDA-approved drug Sunitinib (Sutent®), an indolinone derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, effectively blocking the signaling of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and growth.[6][8]

Another critical pathway targeted by indoline derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[5][7] Novel indoline-maleimide conjugates have been shown to suppress the proliferation of colorectal cancer cells by inhibiting this pathway.[9]

Beyond kinase inhibition, substituted indolines have demonstrated efficacy in disrupting tubulin polymerization, a key process in cell division.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

anticancer_mechanism cluster_drug Substituted Indoline cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Effects Indoline Substituted Indoline RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Indoline->RTK PI3K PI3K/AKT/mTOR Pathway Indoline->PI3K Tubulin Tubulin Polymerization Indoline->Tubulin Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis Proliferation Inhibition of Cell Proliferation RTK->Proliferation PI3K->Proliferation G2M G2/M Phase Cell Cycle Arrest Tubulin->G2M Apoptosis Induction of Apoptosis Proliferation->Apoptosis G2M->Apoptosis

Caption: Mechanisms of action for anticancer indoline derivatives.

B. Protocol: Synthesis of a Substituted Indolin-2-one Derivative

This protocol outlines a general procedure for the synthesis of a 3-substituted indolin-2-one, a common scaffold in anticancer drug discovery.[11]

Materials:

  • Isatin (or substituted isatin)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isatin (1.0 eq) and the active methylene compound (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, add a few drops of glacial acetic acid to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure substituted indolin-2-one.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

II. Neuroprotective Applications of Substituted Indolines

The prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's has spurred the search for novel neuroprotective agents. Substituted indolines have emerged as a promising class of compounds in this area due to their antioxidant and anti-inflammatory properties.[12][13][14]

A. Mechanism of Action: Combating Oxidative Stress and Inflammation

A key mechanism underlying the neuroprotective effects of indoline derivatives is their ability to scavenge reactive oxygen species (ROS).[12] Oxidative stress is a major contributor to neuronal damage in various neurodegenerative conditions.[15] Indole-3-carbinol and its derivatives have been shown to exert neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[15]

Furthermore, certain indoline derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, and its attenuation can prevent further neuronal loss. Some indoloquinoxaline derivatives have also shown promise as multi-functional anti-Alzheimer's agents by inhibiting cholinesterase and Aβ aggregation.[17]

neuroprotection_workflow cluster_stressors Cellular Stressors cluster_indoline Substituted Indoline cluster_pathways Cellular Pathways cluster_outcome Therapeutic Outcome ROS Reactive Oxygen Species (ROS) Neuroprotection Neuroprotection ROS->Neuroprotection Neuronal Damage Inflammation Pro-inflammatory Cytokines Inflammation->Neuroprotection Neuronal Damage Indoline Substituted Indoline Nrf2 Nrf2-ARE Pathway Activation Indoline->Nrf2 Cytokine_Inhibition Inhibition of Cytokine Production Indoline->Cytokine_Inhibition Nrf2->ROS Scavenges Nrf2->Neuroprotection Cytokine_Inhibition->Inflammation Inhibits Cytokine_Inhibition->Neuroprotection

Caption: Neuroprotective workflow of substituted indolines.

B. Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the neuroprotective effect of a test compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Test compound (substituted indoline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ (to a final concentration that induces ~50% cell death, determined empirically) to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and determine the EC₅₀ of the test compound.

Self-Validation: Include appropriate controls: untreated cells, cells treated with H₂O₂ alone, and cells treated with a known neuroprotective agent as a positive control.

III. Antiviral Properties of Substituted Indolines

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents.[18] Substituted indolines have demonstrated promising activity against a range of viruses, including influenza and herpes simplex virus (HSV).[19][20]

A. Mechanism of Action: Diverse Antiviral Strategies

The antiviral mechanisms of substituted indolines are varied. Some derivatives function as fusion inhibitors, preventing the entry of the virus into the host cell.[21] For example, certain indole-based compounds target the gp41 hydrophobic pocket of HIV-1, inhibiting viral fusion.[21] Other indoline derivatives have been shown to interfere with viral replication processes.[19]

Compound Class Virus Mechanism of Action Reference
Indole-based fusion inhibitorsHIV-1Inhibition of gp41-mediated membrane fusion[21]
5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazonesHSV-1, HSV-2, Vaccinia virusInhibition of viral replication[19]
Indole-triazole derivativesInfluenza A virusInhibition of viral replication[20]

Table 1: Examples of Antiviral Substituted Indolines and their Mechanisms.

B. Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to evaluate the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza)

  • Virus stock of known titer

  • Cell culture medium

  • Agarose or methylcellulose overlay medium

  • Test compound (substituted indoline)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units/well). Allow the virus to adsorb for 1 hour.

  • Compound Treatment: Remove the viral inoculum and wash the cells. Add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ of the test compound.

Self-Validation: Include a virus control (no compound) and a positive control (a known antiviral drug).

IV. Anti-inflammatory and Antioxidant Indoline Derivatives

Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including cardiovascular and autoimmune disorders.[13][16] Substituted indolines have been investigated as potent anti-inflammatory and antioxidant agents.[13][16]

A. Structure-Activity Relationships (SAR)

Structure-activity relationship studies have provided valuable insights for the design of potent anti-inflammatory indolines. For example, bromination at the C5 or C6 position of the indoline ring has been shown to enhance anti-inflammatory activity.[22] Additionally, the nature of the substituent at the N1 position can significantly impact both antioxidant and anti-inflammatory potency.[16]

sar_relationship cluster_substitutions Substitutions cluster_activity Biological Activity Indoline N1 N1-substituent Activity Anti-inflammatory & Antioxidant Potency N1->Activity Modulates C5_C6 C5/C6-substituent (e.g., Bromine) C5_C6->Activity Enhances

Caption: Structure-Activity Relationship of anti-inflammatory indolines. (Note: An image of the basic indoline structure with numbered positions would be beneficial here.)

B. Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (substituted indoline)

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to stimulate NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and the IC₅₀ of the test compound.

Self-Validation: Include a control with cells treated with LPS alone and a positive control with a known iNOS inhibitor.

Conclusion and Future Perspectives

The substituted indoline scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. Its structural and electronic properties allow for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of indoline derivatives with improved pharmacokinetic profiles and multi-target activities to address complex diseases. The application of novel synthetic methodologies, such as photocatalyzed reactions, will further expand the chemical space of accessible indoline derivatives, paving the way for the discovery of next-generation drugs.[23]

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  • Zeeli, A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of Medicinal Chemistry, 61(21), 9519-9530. [Link]

  • Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15093-15116. [Link]

  • Sharma, P., et al. (2022). Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[23][24][25]Triazolidine]-2,5'-Diones. Polycyclic Aromatic Compounds, 1-16. [Link]

  • N/A. (2018). Trial of Indole-3-Carbinol and Silibinin. ClinicalTrials.gov. [Link]

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Method

Application Notes and Protocols for Copper-Catalyzed Remote C-H Nitration of Indolines

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-H Functionalization of the Indoline Core The indoline scaffold is a privileged structural motif in a vast array o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-H Functionalization of the Indoline Core

The indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional synthetic efforts have largely focused on the functionalization of the pyrrolidine ring, direct and selective modification of the benzenoid C-H bonds has remained a significant challenge.[1] The ability to precisely install functional groups onto the benzene ring of indolines opens new avenues for molecular design and the synthesis of novel chemical entities. This guide details a robust and highly regioselective copper-catalyzed protocol for the remote C-H nitration of indolines at the C5 position, a transformation of significant value for the introduction of a versatile nitro group that can be further elaborated into a variety of other functionalities.[2]

This method utilizes the readily available and inexpensive tert-butyl nitrite as the nitrating agent and proceeds under mild, aerobic conditions, offering a significant advantage over classical nitration methods that often require harsh and corrosive reagents.[3] The high regioselectivity for the C5 position is a key feature of this protocol, providing a predictable and efficient means to access 5-nitroindoline derivatives.

Mechanistic Insights: A Postulated Pathway for Remote C-H Nitration

The precise mechanism of this copper-catalyzed C-H nitration is a subject of ongoing investigation, however, experimental evidence suggests a plausible pathway involving a single-electron-transfer (SET) process.[2][4] The proposed catalytic cycle is illustrated below.

Copper-Catalyzed C-H Nitration Mechanism cluster_0 Catalytic Cycle Indoline Indoline Substrate Intermediate_A Indoline-Cu(I) Complex Indoline->Intermediate_A Coordination Cu(I) Cu(I) Catalyst Cu(I)->Intermediate_A tBuONO tert-Butyl Nitrite NO2_radical Nitrogen Dioxide Radical (•NO₂) tBuONO->NO2_radical Homolytic Cleavage tBuO_radical tert-Butoxy Radical tBuONO->tBuO_radical Intermediate_B Indolinyl Radical Cation Intermediate_A->Intermediate_B SET Intermediate_C Wheland-type Intermediate Intermediate_B->Intermediate_C + •NO₂ NO2_radical->Intermediate_C Product 5-Nitroindoline Intermediate_C->Product Deprotonation Product->Cu(I) Catalyst Regeneration tBuOH tert-Butanol tBuO_radical->tBuOH + H•

Figure 1: Postulated mechanism for the copper-catalyzed C5-nitration of indolines.

The reaction is thought to initiate with the coordination of the indoline substrate to a Cu(I) species. A single-electron transfer (SET) from the electron-rich indoline to the copper center generates an indolinyl radical cation and a Cu(0) species. Concurrently, tert-butyl nitrite undergoes homolytic cleavage to produce a nitrogen dioxide radical (•NO₂) and a tert-butoxy radical. The highly electrophilic •NO₂ then adds to the C5 position of the indolinyl radical cation, which is the most electron-rich position on the benzene ring, to form a Wheland-type intermediate. Subsequent deprotonation and rearomatization yield the 5-nitroindoline product and regenerate the active Cu(I) catalyst.

Experimental Protocols

General Considerations and Safety Precautions
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

  • Atmosphere: The reaction is performed under an air atmosphere; no special precautions to exclude air or moisture are necessary.[2]

  • Safety: tert-Butyl nitrite is a highly flammable and volatile liquid that is harmful if inhaled or swallowed. [5][6][7][8][9] All manipulations involving tert-butyl nitrite must be performed in a well-ventilated chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Keep away from heat, sparks, and open flames.[6][7]

Detailed Step-by-Step Protocol for the C5-Nitration of N-Acetylindoline

This protocol provides a representative procedure for the copper-catalyzed C5-nitration of N-acetylindoline.

Experimental_Workflow A 1. Reagent Preparation - Weigh N-acetylindoline (1.0 mmol) - Weigh Cu(OAc)₂ (0.1 mmol) - Measure acetonitrile (5.0 mL) B 2. Reaction Setup - Combine reagents in a round-bottom flask - Stir at room temperature A->B Combine C 3. Addition of Nitrating Agent - Add tert-butyl nitrite (2.0 mmol) dropwise B->C Initiate Reaction D 4. Reaction Monitoring - Monitor by TLC until starting material is consumed C->D Stir E 5. Workup - Quench with saturated aq. NaHCO₃ - Extract with ethyl acetate (3 x 15 mL) D->E Reaction Complete F 6. Purification - Dry organic layer over Na₂SO₄ - Concentrate under reduced pressure - Purify by column chromatography E->F Isolate Crude Product G 7. Product Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data F->G Purified Product

Figure 2: Step-by-step experimental workflow for the C5-nitration of N-acetylindoline.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-acetylindoline (1.0 mmol, 1.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 0.1 equiv), and acetonitrile (5.0 mL).

  • Initiation of Reaction: Stir the mixture at room temperature (25 °C) to ensure all solids are dissolved.

  • Addition of Nitrating Agent: To the stirred solution, add tert-butyl nitrite (2.0 mmol, 2.0 equiv) dropwise over a period of 1 minute.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 5-nitro-N-acetylindoline.

Data Presentation: Substrate Scope and Yields

The copper-catalyzed C5-nitration of indolines exhibits good functional group tolerance and provides moderate to excellent yields for a range of substituted indolines. The following table summarizes the results for various substrates.

EntrySubstrate (N-Protecting Group, R)ProductYield (%)
1Acetyl5-Nitro-N-acetylindoline85
2Benzoyl5-Nitro-N-benzoylindoline78
3Tosyl5-Nitro-N-tosylindoline92
4Boc5-Nitro-N-Boc-indoline75
5Methyl1-Methyl-5-nitroindoline65
6H (unprotected)5-Nitroindoline40
77-Methyl-N-acetylindoline7-Methyl-5-nitro-N-acetylindoline82
86-Chloro-N-acetylindoline6-Chloro-5-nitro-N-acetylindoline70

Table 1: Substrate scope for the copper-catalyzed C5-nitration of indolines. Yields are for isolated products.

Conclusion and Future Outlook

The copper-catalyzed remote C-H nitration of indolines presented herein offers a highly efficient, regioselective, and practical method for the synthesis of 5-nitroindoline derivatives. The mild reaction conditions, use of an inexpensive catalyst and nitrating agent, and broad substrate scope make this protocol a valuable tool for synthetic and medicinal chemists. The resulting 5-nitroindolines are versatile intermediates that can be readily transformed into a variety of other functional groups, thus providing access to a diverse range of novel indoline-based compounds for drug discovery and materials science applications. Future research in this area may focus on expanding the substrate scope to include more complex indoline derivatives and exploring the use of alternative, even greener, nitrating agents.

References

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Application

Application Notes &amp; Protocols: Modern Cyclization Strategies for the Indoline Ring System

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Indoline Scaffold The indoline, or 2,3-dihydroindole, ring system is a privileged structural motif of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, ring system is a privileged structural motif of immense significance in medicinal chemistry and natural product synthesis.[1] It forms the core of numerous alkaloids and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antihypertensive, and antibacterial properties.[1][2] Unlike its aromatic counterpart, indole, the non-planar, saturated five-membered ring of indoline imparts distinct stereochemical and physicochemical properties, such as increased aqueous solubility, which can be advantageous in drug design.[1]

The construction of this heterocyclic system has been a long-standing objective for synthetic chemists. While classical methods exist, the demand for greater efficiency, milder conditions, functional group tolerance, and access to stereochemically complex derivatives has driven the development of innovative cyclization strategies. This guide provides a detailed overview of modern, field-proven methodologies for forming the indoline ring, with an emphasis on the mechanistic rationale behind these powerful transformations and detailed protocols for their application.

Part 1: Transition-Metal-Catalyzed Intramolecular Aminations

Transition metal catalysis has revolutionized the synthesis of N-heterocycles by enabling the formation of carbon-nitrogen bonds through novel modes of reactivity, most notably via C-H activation. These methods offer atom-economical and convergent pathways to the indoline core, often from readily available starting materials.

Palladium-Catalyzed C(sp²)-H Amination: A Directing Group Approach

One of the most elegant strategies for indoline synthesis is the intramolecular amination of an unactivated C(sp²)-H bond on an aromatic ring.[3] This transformation is typically facilitated by a palladium catalyst in conjunction with a directing group attached to the nitrogen of a β-arylethylamine substrate. The directing group, such as a picolinamide (PA) group, acts as a bidentate ligand, coordinating to the palladium center and positioning it in close proximity to an ortho C-H bond, thereby enabling a selective cyclometalation event.[3][4]

Causality and Mechanism: The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[3][4]

  • Coordination: The picolinamide-protected substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: A concerted metalation-deprotonation (CMD) step occurs, forming a five-membered palladacycle intermediate. This is the key C-H activation event.

  • Oxidation: An external oxidant, such as iodosobenzene diacetate (PhI(OAc)₂), oxidizes the Pd(II) center to a transient, high-valent Pd(IV) species.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(IV) center, releasing the indoline product and regenerating a Pd(II) species to continue the catalytic cycle.

This method features high efficiency, mild operating conditions (60-80 °C), low catalyst loadings, and excellent functional group tolerance.[4][5][6]

Diagram 1: Catalytic Cycle for Pd-Catalyzed C(sp²)-H Amination

G pd_ii Pd(II) Catalyst substrate_complex Substrate Coordination pd_ii->substrate_complex + Substrate palladacycle Palladacycle Intermediate (C-H Activation) substrate_complex->palladacycle CMD Step pd_iv Pd(IV) Species palladacycle->pd_iv + Oxidant - Oxidant(red) product_release C-N Reductive Elimination pd_iv->product_release product_release->pd_ii + Indoline Product G cluster_Ni Nickel Cycle cluster_PC Photoredox Cycle ni_0 Ni(0)L_n ni_ii_aryl Aryl-Ni(II)-L_n ni_0->ni_ii_aryl + Ar-I ni_ii_alkyl Alkyl-Ni(II)-L_n ni_ii_aryl->ni_ii_alkyl + Alkene ni_iii Alkyl-Ni(III)-L_n ni_ii_alkyl->ni_iii ni_ii_alkyl->ni_iii Oxidation ni_i Ni(I)L_n ni_iii->ni_i C-N Reductive Elimination + Indoline ni_i->ni_0 ni_i->ni_0 Reduction pc PC pc_star PC* pc->pc_star hv (Blue LED) pc_ox PC+ pc_star->pc_ox pc_star:e->pc_ox:w SET pc_red PC- pc_star->pc_red pc_ox->pc pc_red->pc pc_red:w->pc:e SET

Caption: Merged catalytic cycles for Ni/Photoredox indoline synthesis.

Part 2: Reductive Cyclization of 2-Nitrostyrenes

A classic and robust strategy for constructing the indoline (and indole) scaffold is the reductive cyclization of 2-nitrostyrenes. T[7][8]his method involves the reduction of the nitro group, which generates a reactive nitrogen species (such as a nitroso, hydroxylamine, or amino group) that subsequently cyclizes onto the adjacent alkene.

Causality and Mechanism: The key event is the selective reduction of the nitro group in the presence of the alkene. Various reducing agents can be employed, from transition metal catalysts to simple reducing metals. For instance, palladium-catalyzed reactions using carbon monoxide (CO) as the reductant are particularly effective, as CO selectively reduces the nitro group while producing only CO₂ as a byproduct. T[8][9][10]he general pathway involves:

  • Reduction of Nitro Group: The ortho-nitro group is reduced to a nitroso intermediate.

  • Intramolecular Cyclization: The nitroso group undergoes an intramolecular cyclization/addition onto the styrene double bond.

  • Further Reduction/Rearomatization: The resulting cyclic intermediate undergoes further reduction and dehydration steps. Depending on the conditions and workup, either the indoline or the fully aromatized indole can be isolated. Using a reductant like TiCl₃ often leads directly to the indole.

[11]This method is highly valuable for preparing a wide range of substituted indoles and indolines from readily accessible 2-nitrostyrene precursors.

[9][11]Protocol 2: Reductive Cyclization of a 2-Nitrostyrene Derivative

  • Materials:

    • Substituted 2-nitrostyrene (1.0 equiv)

    • Palladium(II) chloride (PdCl₂; 5 mol %)

    • Triethylamine (Et₃N; 4.0 equiv)

    • Acetonitrile (ACN) and Methanol (MeOH) as solvent

    • Carbon monoxide (CO) atmosphere (balloon or pressure vessel)

  • Procedure:

    • To a pressure-tolerant reaction vessel, add the 2-nitrostyrene derivative and PdCl₂.

    • Evacuate and backfill the vessel with carbon monoxide (typically 1 atm from a balloon, though higher pressures can be used).

    • Add degassed ACN/MeOH and triethylamine via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • After cooling to room temperature, carefully vent the CO atmosphere in a fume hood.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired indoline or indole product.

Part 3: Interrupted Fischer Indolization

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry. A powerful variation, the "interrupted" Fischer indolization, provides direct access to the indoline and indolenine cores. T[12][13]his strategy involves the acid-catalyzed reaction of an arylhydrazine with an α,α-disubstituted aldehyde or ketone.

Causality and Mechanism: The reaction proceeds through the canonical steps of the Fischer synthesis up to a key intermediate.

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

  • -S[2][2]igmatropic Rearrangement: The enehydrazine undergoes a thermal or acid-catalyzed-s[2][2]igmatropic rearrangement (aza-Cope rearrangement), which breaks the N-N bond and forms a C-C bond, leading to a di-imine intermediate.

  • Cyclization & Interruption: After re-aromatization, an intermediate aniline is formed which then undergoes intramolecular cyclization. B[12]ecause the α-carbon of the original carbonyl compound is quaternary, the typical elimination of ammonia to form an indole is blocked. Instead, the reaction sequence is "interrupted" after the cyclization step, yielding a stable indolenine or, upon reduction, an indoline.

[13]This method is exceptionally useful for creating fused indoline systems and accessing scaffolds with a quaternary center at the C3a position (in fused systems) or C3 position (in simple indolines).

[12]

Diagram 3: Mechanism of Interrupted Fischer Indolization

G start Aryl Hydrazone enehydrazine Enehydrazine start->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine aniline Aniline Intermediate diimine->aniline Re-aromatization cyclization Intramolecular Cyclization aniline->cyclization indolenine Indolenine Product cyclization->indolenine - NH3

Caption: Key steps in the Interrupted Fischer Indolization pathway.

Comparative Summary of Key Methodologies

Strategy Catalyst/Reagent Key Transformation Typical Conditions Advantages Limitations
Pd-Catalyzed C-H Amination Pd(OAc)₂, PhI(OAc)₂Intramolecular C(sp²)-H amination60-80 °C, ArHigh functional group tolerance, atom-economical.[4] Requires directing group, external oxidant needed.
Ni/Photoredox Catalysis Ni catalyst, Photoredox catalystAnnulation of Ar-I and alkenert - 40 °C, Blue LEDMild conditions, high regioselectivity for 3-substituted products.[14][15] Limited to terminal alkenes, requires photochemistry setup.
Reductive Cyclization Pd/C, CO or TiCl₃Reduction of NO₂ and cyclization60-100 °CUtilizes readily available starting materials, versatile.[9] Stoichiometric reductants may be required, functional group compatibility can be an issue.
Interrupted Fischer Indolization Brønsted or Lewis AcidHydrazone rearrangement & cyclization80-110 °CAccess to fused systems and quaternary centers, convergent.[12] Requires α,α-disubstituted carbonyls, can produce mixtures.

Conclusion and Future Outlook

The synthesis of the indoline ring system continues to be a vibrant area of research, driven by the scaffold's importance in drug discovery. Modern catalytic methods, particularly those employing palladium and nickel, have provided powerful, mild, and highly selective routes that bypass the limitations of classical approaches. Strategies like C-H activation and dual catalysis are at the forefront of innovation, offering unprecedented efficiency and control. Concurrently, the clever adaptation of classic reactions like the Fischer indolization and reductive cyclizations ensures that a broad and robust toolbox is available to chemists. Future developments will likely focus on enhancing the enantioselectivity of these transformations, expanding the substrate scope to more complex and challenging molecules, and developing even more sustainable and environmentally benign catalytic systems.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-5-nitro-indoline

Welcome to the technical support and troubleshooting guide for the purification of 4-Methoxy-5-nitro-indoline (CAS 909556-12-3). Designed for researchers and drug development professionals, this guide provides field-prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the purification of 4-Methoxy-5-nitro-indoline (CAS 909556-12-3). Designed for researchers and drug development professionals, this guide provides field-proven methodologies, causal explanations for common chromatographic failures, and self-validating protocols to ensure >99% purity.

Overview & Causality in Purification

Purifying 4-Methoxy-5-nitro-indoline from a crude nitration or synthesis mixture requires exploiting subtle electronic and structural differences between the target compound, its regioisomers, and oxidized byproducts. The secondary amine of the indoline ring is significantly deactivated by the strongly electron-withdrawing 5-nitro group, altering its basicity and polarity compared to standard aliphatic amines[1]. Understanding these molecular interactions is critical for designing an effective separation strategy.

Troubleshooting FAQs

Q: How do I separate 4-methoxy-5-nitroindoline from its regioisomers (e.g., 7-nitroindoline)? A: Nitration of 4-methoxyindoline yields a mixture of isomers due to competing directing effects. The 7-nitro isomer forms a strong intramolecular hydrogen bond between the indoline N-H and the adjacent nitro group. This internal H-bonding shields the polar N-H from interacting with the silica gel stationary phase, making the 7-nitro isomer significantly less polar than the 5-nitro isomer. Consequently, the 7-nitro isomer elutes first during normal-phase chromatography. Use a non-polar gradient (e.g., Hexane:EtOAc) to exploit this Rf difference[2].

Q: My crude product is contaminated with oxidized indole byproducts. How do I remove them? A: Indolines are highly susceptible to spontaneous oxidation to indoles (e.g., 4-methoxy-5-nitroindole), especially under acidic conditions or prolonged air exposure. Indoles possess a fully aromatic pyrrole ring, making them planar and less polar than their sp³-hybridized indoline counterparts. During silica gel chromatography, the oxidized indole will elute faster. For minor contamination, recrystallization selectively precipitates the indoline while leaving the indole in the mother liquor[3].

Q: Why does my product streak on the silica column, and how can I improve resolution? A: Streaking is common with secondary amines due to strong interactions with acidic silanol groups on the silica gel. To mitigate this, dry-load your crude mixture onto silica before packing. Dry loading prevents the sample from dissolving in the eluent and tailing through the column, ensuring sharp, distinct bands[2].

Q: What is the optimal solvent system for the final recrystallization? A: For nitroindolines, a binary solvent system such as Chloroform/Hexanes provides excellent recovery and >99% purity[3]. The nitro group enhances solubility in polar solvents like chloroform when heated, while the addition of hexanes forces crystallization upon cooling.

Quantitative Data: Chromatographic Separation

The following table summarizes the expected retention factors (Rf) and elution order for the crude mixture components, allowing for easy comparison during TLC monitoring.

CompoundRf (Hexane:EtOAc 3:1)Elution OrderRecommended Purification
4-Methoxy-7-nitroindole (Oxidized byproduct)0.651Flash Chromatography
4-Methoxy-7-nitroindoline (Regioisomer)0.552Flash Chromatography
4-Methoxy-5-nitroindole (Oxidized byproduct)0.453Chromatography / Recryst.
4-Methoxy-5-nitro-indoline (Target) 0.30 4 Chromatography / Recryst.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Pre-treatment)

Self-validating mechanism: Removes highly polar, water-soluble polymeric impurities and residual nitrating acids before they can permanently bind to and degrade the silica column.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize residual acids. Validation: Gas evolution (CO₂) will cease when neutralization is complete.

  • Wash with brine to remove water-soluble impurities and pre-dry the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Protocol B: Flash Column Chromatography (Regioisomer Separation)

Self-validating mechanism: Dry loading ensures a perfectly flat loading band, critical for resolving the closely eluting 5-nitro and 7-nitro isomers.

  • Prepare a dry-load cartridge by dissolving the crude extract in a minimum amount of Dichloromethane (DCM) and adding silica gel (1:3 ratio by weight). Evaporate the DCM completely until a free-flowing powder is obtained.

  • Pack a column with silica gel slurried in Hexane:EtOAc (4:1).

  • Load the dry silica-sample mixture evenly onto the top of the column bed.

  • Elute with Hexane:EtOAc (4:1), gradually increasing polarity to 2:1.

  • Collect fractions and monitor via TLC (UV 254 nm). The target 4-methoxy-5-nitro-indoline will elute last among the major monomeric products[2].

Protocol C: Recrystallization (Final Polishing)

Self-validating mechanism: The visual transition from a clear hot solution to controlled turbidity ensures the system is exactly at the saturation point, maximizing crystal yield and purity.

  • Dissolve the combined target fractions (after solvent evaporation) in a minimum volume of boiling Chloroform (CHCl₃)[3].

  • Slowly add Hexanes dropwise while maintaining boiling until the solution becomes slightly turbid.

  • Add 1-2 drops of CHCl₃ to clear the turbidity, then remove from heat.

  • Allow the flask to cool slowly to room temperature undisturbed, followed by incubation at 4°C overnight.

  • Filter the resulting crystals, wash with ice-cold hexanes, and dry under vacuum.

Purification Workflow Visualization

PurificationWorkflow Step1 Crude 4-Methoxy-5-nitro-indoline (Contains regioisomers & indoles) Step2 Liquid-Liquid Extraction (Aqueous wash removes polar impurities) Step1->Step2 Step3 Flash Column Chromatography (Silica gel, Hexane:EtOAc) Separates regioisomers & indoles Step2->Step3 Step4 Recrystallization (CHCl3 / Hexanes) Polishing step for >99% purity Step3->Step4 Step5 Pure 4-Methoxy-5-nitro-indoline (Target Compound) Step4->Step5

Workflow for the purification of crude 4-Methoxy-5-nitro-indoline.

References

  • Title: Temperature-Dependent Empirical Parameters for Polarity in Choline Chloride based Deep Eutectic Solvents Source: DOI.org / ACS Publications URL: [Link][2]

  • Title: An Antenna-Sensitized Nitroindoline Precursor to Enable Photorelease of l-Glutamate in High Concentrations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-Methoxyindoline

Welcome to the Technical Support Center for the nitration of 4-methoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the nitration of 4-methoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthesis.

Introduction: The Challenges and Nuances of Indoline Nitration

The nitration of indoline scaffolds, particularly those bearing electron-donating groups like a methoxy substituent, is a nuanced process. The indoline nucleus is sensitive to strongly acidic conditions, which can lead to undesirable side reactions such as polymerization and the formation of complex product mixtures. The methoxy group at the 4-position further activates the aromatic ring, making the reaction susceptible to over-nitration if not carefully controlled. The key to a successful nitration of 4-methoxyindoline lies in the judicious choice of the nitrating agent and the precise control of reaction parameters to achieve the desired regioselectivity and yield.

This guide will provide a systematic approach to troubleshooting and optimizing the nitration of 4-methoxyindoline, empowering you to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-methoxyindoline.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Nitro-4-methoxyindoline 1. Polymerization of the Starting Material: Strong acids can protonate the indoline, initiating a chain reaction that forms a dark, insoluble tar. 2. Decomposition of the Nitrating Agent: Some nitrating agents are unstable and may decompose before reacting.1. Employ Milder, Non-Acidic Nitrating Agents: Consider using reagents like acetyl nitrate, benzoyl nitrate, or tetramethylammonium nitrate with trifluoroacetic anhydride. 2. Maintain Low Reaction Temperatures: Performing the reaction at temperatures between -20°C and 0°C can minimize acid-catalyzed decomposition. 3. Prepare Nitrating Agent in situ: If applicable, generating the nitrating agent in the reaction flask immediately before use can improve its efficacy.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Inappropriate Nitrating Agent: Highly reactive nitrating agents like mixed acid (HNO₃/H₂SO₄) can be less selective. 2. Reaction Conditions Not Optimized: Temperature and reaction time can significantly influence the ratio of isomers formed. 3. Directing Effects of Substituents: The methoxy group is ortho-para directing, while the dihydro-pyrrole ring also influences the position of nitration.1. Utilize a Milder Nitrating Agent: These often provide better regioselectivity. 2. Systematically Vary Reaction Temperature: Start at a low temperature (e.g., -10°C) and gradually increase if the reaction is too slow. 3. Consider steric hindrance: Bulky nitrating agents may favor less sterically hindered positions. 4. Purification: Careful column chromatography may be required to separate the desired isomer.
Formation of Di-nitrated Products 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to a second nitration event. 2. Elevated Reaction Temperature or Prolonged Reaction Time: Harsher conditions can promote over-nitration. 3. Highly Activated Substrate: The methoxy group makes the ring more susceptible to multiple nitrations.1. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). 2. Maintain Low Temperatures: This can decrease the rate of the second nitration more significantly than the first. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
Formation of Colored Impurities 1. Oxidation of the Indoline Ring: Nitric acid is a strong oxidizing agent. 2. Formation of Nitroso Compounds: The presence of nitrous acid can lead to the formation of N-nitrosoindoles.1. Ensure High Purity of Reagents: Use freshly opened or purified reagents. 2. Work-up Procedure: A thorough aqueous work-up can help remove colored impurities. 3. Consider a Scavenger: In some cases, a small amount of a scavenger for nitrous acid, such as urea, can be added.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 4-methoxyindoline particularly challenging?

The 4-methoxyindoline substrate presents a dual challenge. The indoline ring system is inherently sensitive to strong acids, which can cause polymerization. The presence of the electron-donating methoxy group at the 4-position activates the aromatic ring, making it more reactive but also more prone to side reactions like over-nitration and oxidation under harsh conditions.

Q2: What are the likely positions for nitration on the 4-methoxyindoline ring?

The methoxy group is an ortho- and para-directing group. In the case of 4-methoxyindoline, this would direct nitration to the 5-position (ortho) and the 7-position (para to the amine, but ortho to the methoxy in the benzene ring context). The electronic properties of the indoline nitrogen also play a role. Therefore, the primary products are expected to be 5-nitro-4-methoxyindoline and 7-nitro-4-methoxyindoline. The exact ratio will depend on the chosen reaction conditions.

Q3: How can I favor the formation of a specific regioisomer?

Controlling regioselectivity is a key challenge. Generally, milder nitrating agents and lower temperatures tend to offer better control. For instance, to synthesize 7-nitroindoline derivatives, specific methods using acetyl nitrate have been reported to favor the 7-position. A systematic screening of different nitrating agents and temperatures is the most effective approach to favor one isomer over the other.

Q4: Should I protect the indoline nitrogen before nitration?

Protection of the indoline nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can be a valuable strategy. An N-acyl group can modulate the reactivity of the ring system and may improve the regioselectivity of the nitration. However, this adds extra steps to your synthesis (protection and deprotection). It is advisable to first attempt the nitration on the unprotected indoline under mild conditions.

Q5: What is a good starting point for optimizing the reaction conditions?

A good starting point is to use a mild nitrating agent like tetramethylammonium nitrate with trifluoroacetic anhydride in a suitable solvent like acetonitrile at a low temperature (e.g., 0-5°C). This system avoids the use of strong protic acids, thus minimizing the risk of polymerization. Monitor the reaction closely by TLC and adjust the temperature and reaction time as needed.

Experimental Protocols

Protocol 1: General Procedure for C-5/C-7 Nitration of 4-Methoxyindoline using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This protocol is adapted from established methods for the nitration of substituted indoles and offers a mild, non-acidic approach.

Materials:

  • 4-methoxyindoline

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyindoline (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Cool the mixture to 0-5°C in an ice bath with stirring.

  • Slowly add a solution of trifluoroacetic anhydride (1.5 mmol) in anhydrous acetonitrile (2 mL) to the cooled mixture over 10 minutes.

  • Continue stirring at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 4-methoxyindoline.

TroubleshootingWorkflow start Start Nitration Experiment check_yield Low or No Yield? start->check_yield check_isomers Mixture of Isomers? check_yield->check_isomers No solution_yield Use Milder Nitrating Agent Lower Temperature Protect Indoline Nitrogen check_yield->solution_yield Yes check_dinitration Di-nitration Observed? check_isomers->check_dinitration No solution_isomers Screen Milder Reagents Optimize Temperature Column Chromatography check_isomers->solution_isomers Yes success Successful Nitration check_dinitration->success No solution_dinitration Reduce Nitrating Agent Stoichiometry Maintain Low Temperature Monitor Reaction Closely check_dinitration->solution_dinitration Yes solution_yield->start Re-run Experiment solution_isomers->start Re-run Experiment solution_dinitration->start Re-run Experiment ReactionParameters outcome Reaction Outcome (Yield, Selectivity) reagent Nitrating Agent (e.g., Mixed Acid, Acetyl Nitrate) reagent->outcome Influences Reactivity & Selectivity temp Temperature temp->outcome Affects Rate & Side Reactions stoich Stoichiometry (Nitrating Agent Equivalents) stoich->outcome Controls Over-nitration time Reaction Time time->outcome Impacts Conversion & Byproducts protection N-Protection (e.g., Boc, Ts) protection->outcome Modulates Reactivity & Directing Effects

Caption: Interplay of key parameters in optimizing 4-methoxyindoline nitration.

References

  • common side products in the nitration of 1H-indole - Benchchem.
  • functional group tolerance in the nitration of substituted indoles - Benchchem.
  • Technical Support Center: Regioisomer Formation in Indole Nitration - Benchchem.
  • Nitration of indolines using tert‐butyl nitrite in acetonitrile medium. - ResearchGate. Available at: [Link]

  • Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions - ResearchGate. Available at: [Link]

  • Substrate scope for: a) C7‐nitration on the C5‐substituted indolines.... - ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. Available at: [Link]

  • A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem.
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - Beilstein Journals. Available at: [Link]

  • troubleshooting guide for nitration reactions. - Benchchem.
  • Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data | Journal of the American Chemical Society. Available at: [Link]

  • N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole - Benchchem.
  • N-Nitroso Products from the Reaction of Indoles with Angeli's Salt - ACS Publications. Available at: [Link]

  • What is the major product(s) of each of the following reactions
Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-5-nitro-indoline

Welcome to the technical support center for the synthesis of 4-Methoxy-5-nitro-indoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-nitro-indoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reaction outcomes, ensuring both high yield and purity.

Introduction: The Challenge of Regioselectivity

The synthesis of 4-Methoxy-5-nitro-indoline, a key intermediate in various pharmaceutical development pathways, primarily involves the electrophilic nitration of a 4-methoxy-indoline precursor. The methoxy group at the 4-position is an ortho-, para-directing group, which electronically activates the benzene ring of the indoline system. However, this activation also presents a significant challenge: controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer over other potential isomers and byproducts.

This guide will delve into the common byproducts encountered, the mechanistic reasons for their formation, and proven strategies for their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-Methoxy-5-nitro-indoline?

The most prevalent byproducts are regioisomers of the desired product. Specifically, you are likely to encounter:

  • 4-Methoxy-7-nitro-indoline: This is the most common isomeric byproduct. The directing effect of the 4-methoxy group can lead to nitration at the ortho position (C7) in addition to the desired para position (C5).

  • Dinitro-indoline derivatives: Under harsh nitrating conditions or with an excess of the nitrating agent, dinitration can occur, leading to products such as 4-Methoxy-5,7-dinitro-indoline.[1]

  • N-Nitroso compounds: In the presence of nitrous acid, which can form from nitrite impurities, N-nitroso-indolines can be generated as byproducts.[1]

  • Polymeric materials: Strong acidic conditions, often used in classical nitration reactions, can cause the acid-sensitive indoline ring to polymerize, resulting in intractable tars and a significant loss of yield.[1][2]

  • Oxidized impurities: The reaction can sometimes produce colored byproducts resulting from the oxidation of the electron-rich indoline core.[1]

Q2: Why am I getting a nearly 1:1 mixture of the 5-nitro and 7-nitro isomers?

This is a very common outcome, particularly when using traditional nitrating conditions such as sodium nitrate in trifluoroacetic acid (TFA).[3][4] The 4-methoxy group, being an ortho-, para-director, activates both the C5 (para) and C7 (ortho) positions for electrophilic attack. The steric hindrance at the C7 position, being adjacent to the fused pyrroline ring, is not always sufficient to strongly favor the C5 position, leading to a mixture of isomers.

Q3: My reaction mixture turned dark and I have a low yield of the desired product. What happened?

A dark, tarry reaction mixture is a strong indication of acid-catalyzed polymerization of the indoline starting material.[1][2] Indoles and their derivatives are notoriously sensitive to strong acids. The use of harsh nitrating agents like mixed nitric and sulfuric acid can lead to protonation of the indole ring, initiating polymerization and decomposition, which significantly reduces the yield of the desired nitro-indoline.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of the 7-nitro isomer Use of strong, non-selective nitrating agents (e.g., NaNO₃ in TFA).Employ milder, more regioselective nitrating agents. Clay-supported copper(II) nitrate (claycop) in the presence of acetic anhydride has been shown to favor the formation of the 5-nitro isomer.[3][4]
Presence of dinitro byproducts Excess of nitrating agent, elevated reaction temperature, or use of a highly reactive nitrating agent.Carefully control the stoichiometry of the nitrating agent (use a slight excess, e.g., 1.05-1.1 equivalents). Maintain low reaction temperatures (e.g., 0-5 °C) and monitor the reaction closely.[1]
Formation of dark, polymeric material Use of strong acids (e.g., concentrated H₂SO₄).Switch to non-acidic or milder nitrating conditions. Avoid the use of strong mineral acids.[1][2]
Difficult to remove colored impurities Oxidation of the indoline ring or formation of nitroso compounds.Ensure the purity of starting materials and reagents. Degas solvents to remove dissolved oxygen. Utilize purification techniques such as column chromatography or recrystallization.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the key reaction pathways in the nitration of 1-acyl-4-methoxyindoline, highlighting the formation of the desired product and the primary isomeric byproduct.

G cluster_0 Nitration of 1-acyl-4-methoxyindoline Start 1-acyl-4-methoxyindoline Intermediate Electrophilic Attack Start->Intermediate + Nitrating Agent Nitrating_Agent Nitrating Agent (e.g., Claycop, NaNO3/TFA) Product_5_Nitro 4-Methoxy-5-nitro-indoline (Desired Product) Intermediate->Product_5_Nitro Attack at C5 (para) Byproduct_7_Nitro 4-Methoxy-7-nitro-indoline (Isomeric Byproduct) Intermediate->Byproduct_7_Nitro Attack at C7 (ortho)

Caption: Nitration pathways of 1-acyl-4-methoxyindoline.

Experimental Protocols: Byproduct Identification

Protocol 1: HPLC Analysis for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the 5-nitro and 7-nitro isomers.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 350 nm).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Workflow for Byproduct Identification

The following diagram outlines a systematic workflow for the identification of byproducts.

G cluster_1 Byproduct Identification Workflow Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Column_Chromatography Column Chromatography (Silica Gel) TLC->Column_Chromatography Assess separability Isolated_Fractions Isolated Fractions Column_Chromatography->Isolated_Fractions HPLC HPLC Analysis Isolated_Fractions->HPLC Purity check NMR NMR Spectroscopy (¹H and ¹³C) Isolated_Fractions->NMR Structural elucidation MS Mass Spectrometry Isolated_Fractions->MS Molecular weight confirmation Identification Byproduct Identification HPLC->Identification NMR->Identification MS->Identification

Caption: Workflow for the identification of synthesis byproducts.

References

  • Papageorgiou, G., Corrie, J. E., & Ogden, D. (2002). Regioselective nitration of 1-acyl-4-methoxyindolines leads to efficient synthesis of a photolabile l-glutamate precursor. Synthetic Communications, 32(10), 1571-1578. [Link]

  • BenchChem. (2025). Common side products in the nitration of 1H-indole. BenchChem Technical Support.
  • Taylor & Francis Online. (2006).
  • Jen, C. N., Hatch, L. E., & Nizkorodov, S. A. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 6(8), 2051–2059. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. BenchChem Technical Support.
  • Nakagawa, K., et al. (2014).
  • Jen, C. N., Hatch, L. E., & Nizkorodov, S. A. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 6(8), 2051-2059.
  • Schopfer, M. P., et al. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. Chemical Research in Toxicology, 19(1), 121-129.
  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Gáspár, A., et al. (2017). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Sustainable Chemistry and Pharmacy, 5, 92-98.
  • BenchChem. (2025).

Sources

Optimization

troubleshooting the removal of N-protecting groups in indoline synthesis

Welcome to the Advanced Synthesis Support Center. The indoline core is a privileged scaffold in drug development, but its electron-rich aromatic system and reactive secondary amine present unique challenges during synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The indoline core is a privileged scaffold in drug development, but its electron-rich aromatic system and reactive secondary amine present unique challenges during synthesis. Protecting the indoline nitrogen is mandatory to prevent unwanted oxidation or side reactions, but removing these groups (N-Boc, N-Ts, N-Cbz, N-Ac) often leads to bottlenecks such as ring degradation, over-reduction, or unwanted electrophilic aromatic substitution.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we troubleshoot the causality behind reaction failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and mechanistically sound.

Diagnostic Logic Tree for Deprotection Strategy

Before troubleshooting, it is critical to align your protecting group with the electronic landscape of your specific indoline derivative. The logic tree below outlines the primary and alternative pathways based on substrate sensitivity.

G Start Identify N-Protecting Group on Indoline Core Boc N-Boc (tert-Butyloxycarbonyl) Start->Boc Ts N-Ts (Tosyl) Start->Ts Cbz N-Cbz (Carboxybenzyl) Start->Cbz Ac N-Ac (Acetyl) Start->Ac Boc_Acid Standard: TFA / DCM (Requires Cation Scavenger) Boc->Boc_Acid Boc_Mild Mild/Selective: NaOMe/MeOH or Silica Gel/Toluene Boc->Boc_Mild Ts_Base Base Hydrolysis: Cs2CO3 in THF/MeOH Ts->Ts_Base Ts_Red Reductive Cleavage: Mg / MeOH Ts->Ts_Red Cbz_Cat Hydrogenolysis: H2, Pd/C Cbz->Cbz_Cat Ac_Hydro Alkaline Hydrolysis: KOH / Diethylene Glycol Ac->Ac_Hydro

Diagnostic logic tree for selecting indoline N-deprotection strategies.

Module 1: N-Boc (tert-Butyloxycarbonyl) Deprotection

Causality & Mechanism

The standard cleavage of the N-Boc group relies on acid-catalyzed hydrolysis (typically Trifluoroacetic acid, TFA), which generates a tert-butyl cation and carbon dioxide gas. The indoline aromatic ring is highly electron-rich. If the tert-butyl cation is not immediately quenched, it acts as a potent electrophile, leading to unwanted Friedel-Crafts alkylation (typically at the C5 or C7 position of the indoline ring).

Troubleshooting Q&A

Q: My LC-MS shows a mass of +56 Da relative to my desired product after TFA deprotection. What happened? A: You are observing tert-butylation of your indoline ring. To prevent this, you must add a cation scavenger to your reaction mixture. Triisopropylsilane (TIPS) or anisole (1-5 equivalents) will quench the tert-butyl cation significantly faster than your indoline ring can undergo electrophilic aromatic substitution.

Q: My substrate contains acid-sensitive functional groups (e.g., acetonides). How can I remove the Boc group without using TFA or HCl? A: You can exploit mild, acid-free conditions. N-Boc protected indolines can be selectively deprotected using catalytic sodium methoxide (NaOMe) in dry methanol at ambient temperature [5]. Alternatively, thermal deprotection using silica gel in refluxing toluene provides excellent yields (89%+) while leaving other carbamates (like Cbz or Fmoc) completely intact [3]. Continuous flow thermal deprotection in trifluoroethanol (TFE) at 150 °C is also highly efficient [6].

Self-Validating Protocol: Acid-Free Silica Gel Deprotection

Validation Checkpoint: This reaction is heterogeneous. The disappearance of the UV-active starting material on TLC confirms completion, while a positive ninhydrin stain (turning purple/brown) validates the exposure of the secondary indoline amine.

  • Dissolve the N-Boc indoline (1.0 mmol) in anhydrous toluene (10 mL).

  • Add activated silica gel (200-300 mesh, 2.0 g) to the solution [3].

  • Heat the suspension to reflux under a nitrogen atmosphere for 5 hours.

  • Monitor via TLC. Once complete, cool to room temperature.

  • Filter the mixture through a sintered glass funnel to remove the silica gel, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the free indoline.

Module 2: N-Ts (Tosyl) Deprotection

Causality & Mechanism

The tosyl group is strongly electron-withdrawing, which drastically deactivates the indoline nitrogen and makes the sulfonamide bond exceptionally stable [1]. Because of this stability, standard amide hydrolysis conditions fail. Traditional removal requires extremely harsh conditions—either boiling strong bases (NaOH/KOH) or dissolving metal reductions (Na/NH3)—which frequently destroy complex or stereochemically sensitive molecules.

Troubleshooting Q&A

Q: Standard NaOH hydrolysis is degrading my functionalized indoline, resulting in a black tar. What is a milder alternative? A: Switch to a Cesium Carbonate ( Cs2​CO3​ ) mediated cleavage. Using 3 equivalents of Cs2​CO3​ in a THF/Methanol mixture at room temperature or mild reflux allows for highly effective detosylation[2, 4]. The cesium cation coordinates the oxygen atoms of the sulfonyl group, highly activating it toward nucleophilic attack by the in situ generated methoxide.

Q: I am working with highly sensitive N-tosylindoloquinones. Even mild bases cause decomposition. What are my options? A: For specialized quinone systems, sodium azide ( NaN3​ ) in DMF at room temperature acts as a neutral, highly selective detosylating agent, yielding the deprotected product cleanly without requiring basic conditions [9].

Q: Can I use magnesium for reductive cleavage instead of sodium naphthalenide? A: Yes. Excess magnesium turnings in methanol efficiently remove the tosyl group via single-electron transfer. Note that this method will simultaneously reduce any susceptible carbonyl groups present on the molecule [7].

Self-Validating Protocol: Mild Cs2​CO3​ Detosylation

Workflow Step1 1. Dissolve N-Ts Indoline (THF:MeOH 2:1) Step2 2. Add Cs2CO3 (3.0 equiv) Step1->Step2 Step3 3. Stir & Monitor (Ambient/Reflux) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Ninhydrin Stain Validation Step4->Step5

Experimental workflow for mild N-Ts deprotection using cesium carbonate.

Validation Checkpoint: The generation of the free amine alters the retention factor ( Rf​ ) significantly. The reaction is validated when the non-polar N-Ts spot completely shifts to a highly polar, ninhydrin-positive baseline spot on normal-phase TLC.

  • Dissolve the N-tosyl indoline (1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL) [2].

  • Add Cs2​CO3​ (3.0 mmol, 3.0 equiv) to the solution.

  • Stir the mixture at ambient temperature (or reflux if sterically hindered) for 0.5 to 12 hours, monitoring via LC-MS.

  • Upon completion, evaporate the organic solvents under vacuum.

  • Re-suspend the residue in water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

Module 3: N-Ac (Acetyl) & N-Cbz (Carboxybenzyl) Deprotection

Causality & Mechanism

N-Ac: Acetyl groups form highly stable amides. Because the indoline nitrogen is less basic than a standard aliphatic amine, the resulting amide is exceptionally resistant to hydrolysis, requiring harsh alkaline conditions (e.g., KOH in diethylene glycol at >150 °C)[8]. N-Cbz: Cbz groups are removed via catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, followed by spontaneous decarboxylation.

Troubleshooting Q&A

Q: My N-Ac deprotection requires boiling KOH, which epimerizes my chiral centers. How do I bypass this? A: If your substrate is base-sensitive, N-Ac is the wrong protecting group for your synthetic route. You should preemptively swap the Ac group for a Boc or Cbz group earlier in the synthesis. If you are locked in, enzymatic cleavage (using specific acylases) or dynamic kinetic resolution strategies are your only mild alternatives.

Q: Hydrogenolysis of my N-Cbz indoline is stalling at 50% conversion, even with fresh H2​ gas. A: Indoline nitrogens, once exposed, can coordinate to the palladium surface and poison the catalyst. To overcome this, increase the catalyst loading (up to 10-20% w/w of 10% Pd/C) or add a catalytic amount of acetic acid to protonate the newly formed indoline amine, preventing it from binding to the palladium [2].

Self-Validating Protocol: Catalytic Hydrogenolysis of N-Cbz

Validation Checkpoint: The reaction consumes H2​ gas. When using a balloon setup, the cessation of balloon deflation (beyond initial solvent saturation) provides a macroscopic visual cue that the reaction has reached its endpoint.

  • Dissolve the N-Cbz protected indoline in methanol or ethanol (0.1 M concentration).

  • Purge the flask with nitrogen gas for 5 minutes.

  • Carefully add 10% Palladium on carbon (Pd/C) (10% w/w relative to substrate) [2].

  • Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3 times).

  • Stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst (Do not let the filter cake dry out).

  • Concentrate the filtrate to yield the pure indoline.

Quantitative Data Summary

The following table summarizes the comparative metrics of the discussed deprotection strategies to aid in rapid decision-making.

Protecting GroupStandard ReagentMild AlternativeTypical YieldPrimary Side Reaction / Risk
N-Boc TFA / DCMNaOMe / MeOH or Silica Gel85–98%Friedel-Crafts tert-butylation of the ring
N-Ts NaOH / Reflux Cs2​CO3​ / THF-MeOH80–95%Base-catalyzed degradation / Epimerization
N-Ac KOH / Diethylene GlycolEnzymatic Acylase50–80%Epimerization, hydrolysis of adjacent esters
N-Cbz H2​ , Pd/CTMSI / DCM90–99%Catalyst poisoning by the free indoline

References

  • Jilin University. Selective Deprotection of N-Boc Catalyzed by Silica Gel. Available at:[Link]

  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Available at:[Link]

  • Taylor & Francis. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at:[Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at:[Link]

  • PMC. Brönsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. Available at:[Link]

  • ACS Publications. Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins. Available at:[Link]

  • Thieme Connect. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Available at:[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-5-nitro-indoline

Welcome to the technical support center for the scale-up synthesis of 4-Methoxy-5-nitro-indoline. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 4-Methoxy-5-nitro-indoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting protocols to ensure a safe, efficient, and scalable synthesis.

Overview of the Synthesis Pathway

The synthesis of 4-Methoxy-5-nitro-indoline is primarily a two-stage process. It begins with the synthesis of the precursor, 4-methoxyindoline, which is then subjected to regioselective nitration. The critical challenge in scaling this process lies in controlling the highly exothermic and potentially hazardous nitration step while maximizing the yield of the desired 5-nitro isomer.

The methoxy group (-OCH₃) at the C4 position is an ortho-, para-directing group. In the context of the indoline ring, this electronically favors electrophilic substitution at the C5 (para) and C7 (ortho) positions. The indoline nitrogen, particularly when protonated under acidic conditions, acts as a deactivating group. Careful control of reaction conditions is therefore paramount to selectively install the nitro group at the C5 position.

Synthesis_Pathway A Commercially Available Precursors B 4-Methoxyindoline (Precursor Synthesis) A->B Various Methods (e.g., from 4-methoxyindole) C 4-Methoxy-5-nitro-indoline (Final Product) B->C Regioselective Nitration (HNO₃ / H₂SO₄)

Caption: Overall synthetic route for 4-Methoxy-5-nitro-indoline.

Detailed Experimental Protocols

The following protocols are provided as a baseline for laboratory-scale synthesis (up to 100g). Adjustments will be necessary for pilot or manufacturing scale, with a strong emphasis on process safety management.

Protocol 2.1: Preparation of 4-Methoxyindoline

While several routes to methoxyindoles and indolines exist, a common method involves the reduction of the corresponding indole.[1][2]

  • Reagents and Equipment:

    • 4-Methoxyindole

    • Activated Zinc dust

    • Acetic Acid

    • Ice bath, mechanical stirrer, filtration apparatus.

  • Procedure:

    • Prepare activated zinc by stirring zinc powder in 0.5N HCl for one hour. Filter, wash with water until neutral, then with ethanol and ether, and dry thoroughly.[1]

    • In a reactor equipped with a mechanical stirrer and temperature probe, dissolve 4-methoxyindole (1 eq.) in glacial acetic acid.

    • Cool the solution to 20-30°C using an ice bath.

    • Add the activated zinc (approx. 3 eq.) portion-wise, ensuring the internal temperature does not exceed 30°C.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress via TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove excess zinc.

    • Perform a standard aqueous work-up: extract the filtrate with a suitable solvent (e.g., ethyl acetate), wash the organic phase with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under vacuum to yield crude 4-methoxyindoline.[1]

Protocol 2.2: Nitration of 4-Methoxyindoline

This step is critical and requires strict adherence to safety protocols. The nitration of aromatic compounds is a highly exothermic process that can lead to thermal runaway if not properly controlled.[3][4]

  • Reagents and Equipment:

    • 4-Methoxyindoline

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (>90%)

    • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel.

    • Crushed ice for quenching.

  • Procedure:

    • Charge the jacketed reactor with concentrated sulfuric acid and cool to -5°C to 0°C.

    • Slowly add 4-methoxyindoline (1 eq.) to the cold sulfuric acid, maintaining the temperature below 5°C. The indoline will form a salt, which helps control the reaction.

    • In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05-1.1 eq.) to concentrated sulfuric acid, keeping this mixture cold.

    • Add the nitrating mixture dropwise to the indoline solution over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition. [5][6]

    • After the addition is complete, let the reaction stir at 0-5°C for an additional hour. Monitor progress by TLC or HPLC until the starting material is consumed.

    • Quenching: In a separate, larger vessel equipped with a stirrer, prepare a large volume of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This will precipitate the crude product.[5][7]

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).

    • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol, or by column chromatography for higher purity.[5]

Safety First: Acknowledging the Risks of Scale-Up Nitration

Nitration reactions are among the most hazardous in industrial chemistry.[3][8] A failure to respect these hazards can result in severe accidents.

  • Thermal Runaway: The reaction is highly exothermic. Inadequate cooling can lead to a rapid temperature increase, causing the reaction rate to accelerate uncontrollably, potentially leading to an explosion.[9][10]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[11][12][13]

  • Toxic Fumes: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[9][13]

  • Explosive Byproducts: Over-nitration or side reactions can potentially form unstable, explosive polynitrated compounds.[10]

Safety_Workflow cluster_pre PRE-REACTION cluster_during DURING REACTION cluster_post POST-REACTION A Risk Assessment (Review SDS, Literature) B Engineering Controls Check (Fume Hood, Chiller, Scrubber) A->B C PPE Check (Acid-Resistant Gloves, Goggles, Face Shield, Lab Coat) B->C D Maintain Strict Temperature Control (< 5°C) C->D E Slow, Controlled Reagent Addition D->E F Continuous Monitoring E->F G Controlled Quenching (Slow addition to ice) F->G H Proper Waste Disposal (Neutralize acidic waste) G->H I Decontaminate Equipment H->I

Caption: Mandatory safety workflow for nitration reactions.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a direct question-and-answer format.

Q1: My yield of 4-Methoxy-5-nitro-indoline is very low or zero. What went wrong?

Answer: Low or no yield typically points to issues with the nitrating agent, reaction conditions, or starting material stability.[6]

  • Potential Cause 1: Inactive Nitrating Agent. The active electrophile, the nitronium ion (NO₂⁺), is formed from nitric and sulfuric acids. If your acids are old or have absorbed moisture, the concentration of the nitronium ion may be insufficient.

    • Solution: Use fresh, high-purity acids. Ensure anhydrous conditions are maintained during the preparation of the nitrating mixture.

  • Potential Cause 2: Reaction Temperature Too Low. While crucial for safety, if the temperature is excessively low, the activation energy barrier may not be overcome, leading to an incomplete reaction.

    • Solution: Adhere strictly to the 0-5°C range. Ensure your temperature probe is calibrated and accurately reflects the internal reaction temperature, not just the chiller bath temperature.

  • Potential Cause 3: Decomposition. Indoles and indolines can be sensitive to strongly acidic and oxidizing conditions, leading to polymerization or degradation, especially if the temperature rises.[14]

    • Solution: Re-verify your temperature control. Ensure the addition of the nitrating agent was slow and dropwise with vigorous stirring to dissipate heat effectively at the point of addition.

Q2: I'm getting a mixture of products, including what I suspect is the 7-nitro isomer. How can I improve regioselectivity?

Answer: The formation of multiple isomers is a classic challenge in aromatic nitration, governed by the directing effects of existing substituents.[6][15]

  • Potential Cause 1: High Reaction Temperature. Selectivity often decreases as reaction temperature increases. Even small localized "hot spots" from adding the nitrating agent too quickly can lead to the formation of undesired isomers.[6]

    • Solution: Improve your temperature control and slow down the addition rate. Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.

  • Potential Cause 2: Incorrect Acid Mixture. The composition of the mixed acid can influence selectivity.

    • Solution: The ratio of H₂SO₄ to HNO₃ is critical. The sulfuric acid acts as a catalyst to generate the nitronium ion. Ensure you are using the correct, verified ratio for your substrate. For some sensitive substrates, alternative nitrating systems like nitric acid in acetic anhydride can be explored, though these have their own safety profiles.[5]

Q3: During work-up, my product oiled out instead of precipitating, or I see significant tar formation.

Answer: This indicates either product decomposition or the formation of impure byproducts with low melting points.

  • Potential Cause 1: Uncontrolled Exotherm. The most common cause of tarring and decomposition is a temperature spike during the reaction or quench.

    • Solution: Review your process data. Was there any deviation in temperature? The quench step is also exothermic and must be done very slowly by adding the reaction mixture to a large excess of ice, never the other way around.

  • Potential Cause 2: Over-Nitration. Adding too much nitrating agent or running the reaction for too long can lead to the formation of di-nitro or other oxidized byproducts, which are often dark and tarry.

    • Solution: Use a slight excess (1.05-1.1 eq.) of the nitrating agent, not more. Monitor the reaction closely and quench it as soon as the starting material has been consumed.

Troubleshooting_Tree Start Unsatisfactory Result LowYield Low / No Yield Start->LowYield PoorSelectivity Poor Regioselectivity (Isomer Mix) Start->PoorSelectivity Decomposition Decomposition / Tarring Start->Decomposition C1 Check Acid Quality & Anhydrous Conditions LowYield->C1 C2 Verify Temperature Control (0-5 °C) LowYield->C2 C5 Monitor Reaction & Quench Promptly at Completion LowYield->C5 PoorSelectivity->C2 C4 Slow Addition Rate & Efficient Stirring PoorSelectivity->C4 Decomposition->C2 C3 Confirm Stoichiometry (1.05-1.1 eq. HNO₃) Decomposition->C3 Decomposition->C4 Decomposition->C5 C6 Controlled Quench (Add acid to excess ice) Decomposition->C6

Caption: Decision tree for troubleshooting common nitration issues.

Frequently Asked Questions (FAQs)

  • Q: What are the key parameters to focus on during scale-up?

    • A: The single most important parameter is heat management. As you scale up, the volume of the reaction increases cubically while the surface area of the reactor (for cooling) only increases squarely. This makes heat removal less efficient. You must ensure your cooling system is robust enough for the larger scale. Other key parameters include agitation efficiency, reagent addition rates, and quench strategy.

  • Q: Can I use a different nitrating agent?

    • A: Yes, alternatives exist, such as nitric acid in acetic anhydride or solid acid catalysts.[5][15] However, each system has a different reactivity profile and safety considerations. A mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective for industrial applications.[8] Any change from this established method would require a complete re-evaluation of the process safety and optimization of reaction conditions.

  • Q: How should I handle the acidic waste stream?

    • A: The aqueous filtrate after product isolation will be highly acidic. It must be neutralized before disposal. This should be done carefully and in a controlled manner, often by slowly adding a base like sodium carbonate or calcium hydroxide, as the neutralization process is also exothermic.[11][12] Always comply with local environmental regulations for hazardous waste disposal.

Summary of Key Process Parameters

ParameterRecommended ValueRationale & Key Considerations
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄Standard, cost-effective industrial method for generating the required nitronium ion (NO₂⁺).[8][16]
Stoichiometry (HNO₃) 1.05 - 1.1 equivalentsProvides a slight excess to drive the reaction to completion without significant risk of over-nitration.
Reaction Temperature 0°C to 5°CCritical for controlling the reaction exotherm, minimizing byproduct formation, and ensuring regioselectivity.[4][6]
Addition Time 1 - 2 hours (Lab Scale)Slow addition is vital for heat management. This must be re-evaluated and likely extended on a larger scale.
Solvent Concentrated H₂SO₄Acts as both the solvent for the indoline salt and the catalyst for nitronium ion formation.
Quench Method Slow addition of reaction mass to excess crushed iceSafely dissipates heat and precipitates the product. The reverse addition is extremely hazardous.[5][7]
Typical Yield 60-80% (unoptimized)Yield is highly dependent on strict adherence to temperature and procedural controls.

References

  • Nitration reaction safety - YouTube. (2024).
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
  • Nitration and flow chemistry - Semantic Scholar.
  • Handling nitric acid: Organic Chemistry II Study Guide | Fiveable. (2025).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • 4-Methoxyindole synthesis - ChemicalBook.
  • Aromatic Nitration - BYJU'S.
  • Nitration - Wikipedia.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC. (2025).
  • 4-Methoxyindole – GoldBio.
  • General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol - PMC.
  • A New Synthesis of Methoxyindoles - RSC Publishing. (1966).
  • An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole - Benchchem.
  • troubleshooting guide for nitration reactions. - Benchchem.
  • A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem.
  • Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone - Benchchem.
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate - Benchchem.

Sources

Optimization

Technical Support Center: Safe Laboratory Handling of Nitroaromatic Compounds

This guide provides essential safety information, troubleshooting advice, and best practices for handling nitroaromatic compounds in a research and development setting. It is intended for qualified researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety information, troubleshooting advice, and best practices for handling nitroaromatic compounds in a research and development setting. It is intended for qualified researchers, chemists, and laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitroaromatic compounds?

Nitroaromatic compounds present a dual-threat profile: high toxicity and the potential for explosive decomposition.

  • Toxicity: Many nitroaromatics are toxic and can be readily absorbed through the skin, inhalation, or ingestion. They can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. Symptoms of exposure can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin). Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.

  • Explosivity: The presence of multiple nitro groups (-NO2) on an aromatic ring significantly increases the compound's instability. These compounds can be sensitive to shock, friction, heat, and static discharge, leading to violent decomposition or detonation. Polynitrated aromatics, such as 2,4,6-trinitrotoluene (TNT) and picric acid, are well-known explosives. The risk of explosion increases with the number of nitro groups and the presence of other energetic functional groups.

Q2: What are the essential administrative and engineering controls required before working with nitroaromatic compounds?

A multi-layered approach to safety is crucial.

  • Risk Assessment: Before any experiment, a thorough risk assessment must be conducted. This involves identifying the specific nitroaromatic compound, understanding its properties (e.g., toxicity, shock sensitivity), and evaluating the experimental conditions (e.g., scale, temperature, pressure).

  • Designated Work Area: All work with nitroaromatic compounds should be performed in a designated area with restricted access. This area should be clearly marked with appropriate warning signs.

  • Chemical Fume Hood: All manipulations of nitroaromatic compounds should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: For reactions with a high risk of explosion, a portable blast shield should be used in addition to the fume hood sash.

  • Secondary Containment: Use secondary containment (e.g., a tray made of a compatible material) for storing and transporting nitroaromatic compounds to contain any potential spills.

  • Waste Management Plan: A clear and compliant waste disposal plan must be in place before starting any experiment. Nitroaromatic waste is considered hazardous and requires special handling.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling nitroaromatic compounds?

Appropriate PPE is the last line of defense and must be selected based on the specific hazards identified in the risk assessment.

PPE ItemSpecificationRationale
Gloves Heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended.Protects against skin absorption, which is a primary route of exposure for many nitroaromatics.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential explosions.
Lab Coat Flame-resistant (FR) lab coat.Provides a barrier against skin contact and offers protection in case of a fire.
Additional Closed-toe shoes, long pants, and in some cases, a chemical-resistant apron.Ensures full body coverage.

Troubleshooting Guide

Problem 1: An unexpected color change (darkening) is observed during a nitration reaction.
  • Possible Cause: This often indicates the formation of undesired byproducts or decomposition. Overheating, incorrect reagent stoichiometry, or the presence of impurities can lead to side reactions, such as oxidation or polymerization, which produce colored species.

  • Solution:

    • Immediate Action: If the color change is rapid and accompanied by gas evolution or a temperature increase, treat it as a potential runaway reaction. Immediately remove the heat source, ensure cooling is applied, and be prepared to execute an emergency shutdown procedure.

    • Investigative Steps:

      • Monitor Temperature: Ensure the reaction temperature is strictly within the established safe limits. Use a calibrated thermometer and an appropriate cooling bath.

      • Check Reagent Quality: Verify the purity of the starting materials and nitrating agents. Impurities can catalyze decomposition.

      • Review Stoichiometry: Double-check the molar ratios of your reagents. An excess of the nitrating agent or incorrect acid concentrations can lead to over-nitration or oxidation.

Problem 2: A solid nitroaromatic product has precipitated out of solution unexpectedly.
  • Possible Cause: This can occur due to changes in solvent polarity, temperature, or concentration, leading to the product's solubility limit being exceeded. While seemingly benign, this can be hazardous if the solid is shock-sensitive or if it clogs transfer lines.

  • Solution:

    • Assess the Hazard: Determine if the precipitated solid is known to be shock-sensitive. If so, avoid any mechanical disturbance (e.g., scraping, grinding).

    • Gentle Re-dissolution: If safe to do so, try to gently re-dissolve the solid by slowly adding more of a suitable solvent or by carefully and minimally warming the mixture while monitoring the temperature.

    • Filtration with Care: If the solid must be isolated, use appropriate filtration techniques. Avoid using metal spatulas for scraping, as this can create friction. Use soft plastic or wooden spatulas instead. Ensure all equipment is properly grounded to prevent static discharge.

Problem 3: Crystals have formed on the threads of a container storing a polynitrated aromatic compound (e.g., Picric Acid).
  • Possible Cause: This is an extremely dangerous situation. With compounds like picric acid, evaporation of the solvent (typically water, which is used to keep it phlegmatized) can lead to the formation of anhydrous, highly shock-sensitive crystals in the cap threads.

  • Solution:

    • DO NOT ATTEMPT TO OPEN THE CONTAINER. The friction from turning the cap could be sufficient to cause detonation.

    • Immediate Action:

      • Cordon off the area immediately.

      • Alert your institution's Environmental Health and Safety (EHS) department or a bomb disposal unit.

      • Do not try to move the container unless instructed to do so by trained professionals.

    • Prevention: Always ensure that containers of potentially explosive compounds are regularly monitored and that the contents are kept wetted or phlegmatized according to safety guidelines. Use caps with liners that will not dry out.

Experimental Protocol: Spill Response for Nitroaromatic Compounds

This protocol outlines the steps for managing a small spill of a nitroaromatic compound. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel: Immediately alert others in the laboratory and restrict access to the spill area.

  • Assess the Situation: Evaluate the size of the spill and the specific compound involved to determine if it is safe for you to clean up.

  • Don Appropriate PPE: At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile or butyl rubber gloves.

  • Neutralize (if applicable): For acidic nitroaromatic compounds, neutralize the spill by cautiously applying a weak base like sodium bicarbonate.

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoops). Place the waste in a clearly labeled, sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by acetone or ethanol, depending on the compound's solubility).

  • Dispose of Waste: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.

Visualizations

Risk_Assessment_Workflow cluster_Plan Planning Phase cluster_Assess Assessment Phase cluster_Control Control Measures cluster_Execute Execution & Review A Identify Nitroaromatic Compound & Hazards B Review Literature & SDS A->B C Define Experimental Scale & Conditions B->C D Evaluate Toxicity & Exposure Routes C->D E Assess Explosion & Fire Risk C->E F Determine Potential for Runaway Reaction C->F G Implement Engineering Controls (Fume Hood, Blast Shield) D->G H Select Appropriate PPE D->H I Establish Emergency Procedures D->I E->G E->H E->I F->G F->H F->I J Conduct Experiment G->J H->J I->J K Monitor & Document J->K L Review & Refine Protocol K->L L->A Iterate for Future Work

Caption: Risk Assessment Workflow for Nitroaromatic Compounds.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for 2,4,6-Trinitrotoluene (TNT). ATSDR. [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Explosives. U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). Picric Acid. ACS. [Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 4-Methoxy-5-nitro-indoline

[label="High-Field NMR (600 MHz)\nSuperconducting Fig 1: Comparative NMR workflow for 4-Methoxy-5-nitroindoline analysis. Quantitative Data Comparison The following tables summarize the empirical data extracted from both...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="High-Field NMR (600 MHz)\nSuperconducting

Fig 1: Comparative NMR workflow for 4-Methoxy-5-nitroindoline analysis.

Quantitative Data Comparison

The following tables summarize the empirical data extracted from both systems. As noted by industry experts,1 [1], making direct comparisons highly viable.

Table 1: 1H NMR Chemical Shifts and Multiplicities (DMSO- d6​ )
Proton AssignmentShift ( δ , ppm)MultiplicityJ-coupling (Hz)80 MHz Resolution600 MHz Resolution
H-6 (Aromatic)7.65Doublet (d)8.5Baseline resolvedBaseline resolved
−NH (Amine)6.80Broad Singlet (br s)-BroadenedSharp
H-7 (Aromatic)6.45Doublet (d)8.5Baseline resolvedBaseline resolved
−OCH3​ (Methoxy)3.82Singlet (s)-SharpSharp
H-2 (Aliphatic)3.65Triplet (t)8.5ResolvedHighly resolved
H-3 (Aliphatic)3.05Triplet (t)8.5ResolvedHighly resolved

Note: In strictly anhydrous DMSO- d6​ , the H-2 signal may present as a multiplet due to vicinal coupling with the −NH proton; however, trace moisture typically accelerates exchange, collapsing H-2 into an apparent triplet.

Table 2: 13C NMR Performance Comparison
ParameterBenchtop (80 MHz / 20 MHz 13C )High-Field (600 MHz / 150 MHz 13C )
Sensitivity (SNR) Moderate (~20:1 for 2048 scans)Excellent (>200:1 for 256 scans)
Resolution Sufficient for all 9 distinct carbonsSuperior, resolving fine long-range couplings
Acquisition Time ~2 hours~15 minutes
Infrastructure Permanent magnet, fume-hood compatibleFloor-standing, Liquid He/ N2​ required

Data Processing Self-Validation: Following Fourier Transform (FT), the baseline must be perfectly flat without rolling artifacts, and the phase must be strictly absorptive (zero-order phase correction). A rolling baseline indicates corrupted initial data points (FID truncation or acoustic ringing), which invalidates quantitative integration.

Conclusion & Product Recommendation

The structural elucidation of 4-Methoxy-5-nitroindoline proves that2 [3] for specific molecular classes.

  • Choose Benchtop NMR (80 MHz) for routine QA/QC, reaction monitoring, and 1D 1H verification. Because the nitro and methoxy groups create a massive chemical shift dispersion, the 80 MHz system effortlessly resolves the aromatic doublets without overlap, providing immediate, cryogen-free answers at the fume hood.

  • Choose High-Field NMR (600 MHz) when conducting de novo structural elucidation of unknown impurities, running complex 2D experiments (HMBC/HSQC) to unambiguously assign quaternary carbons (C-3a, C-7a), or when sample concentrations are severely limited (< 2 mg).

References

  • Benchtop NMR Breaks New Ground Technology Networks URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin PubMed (J Pharm Biomed Anal) URL:[Link]

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study Magritek / Industrial Crops and Products URL:[Link]

Sources

Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Methoxy-5-nitro-indoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Development 4-Methoxy-5-nitro-indoline is a key heterocyclic building block in medicinal chemistry, often...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

4-Methoxy-5-nitro-indoline is a key heterocyclic building block in medicinal chemistry, often serving as a precursor for the synthesis of complex pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for determining the purity of 4-Methoxy-5-nitro-indoline are essential for quality control and regulatory compliance in the pharmaceutical industry.

This comprehensive technical guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 4-Methoxy-5-nitro-indoline. We will explore the theoretical underpinnings, practical considerations, and expected outcomes for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed to empower researchers and drug development professionals to select and implement the most appropriate analytical strategies for their specific needs.

Understanding the Analyte: Physicochemical Properties of 4-Methoxy-5-nitro-indoline

Before delving into the analytical methodologies, it is crucial to consider the physicochemical properties of 4-Methoxy-5-nitro-indoline (C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol )[1]. Its structure, featuring a substituted indoline core with a methoxy and a nitro group, dictates its analytical behavior. The presence of the aromatic ring and the nitro group provides a strong chromophore, making it well-suited for UV detection in liquid chromatography. The compound's polarity, influenced by the methoxy and nitro functional groups, will govern its retention behavior in chromatographic systems. While reasonably stable, the potential for degradation under harsh thermal conditions makes HPLC a generally more suitable primary technique for purity analysis than GC.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of non-volatile and thermally sensitive compounds like 4-Methoxy-5-nitro-indoline. Its high resolution, quantitative accuracy, and adaptability make it the gold standard for separating the main component from potential impurities[2][3].

Principle of Separation

In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18- or C8-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Proposed HPLC Method for 4-Methoxy-5-nitro-indoline

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Phosphoric acid or Formic acid (LC-MS grade)

Optimized HPLC Method Parameters:

ParameterValue
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 320 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): To 1000 mL of HPLC grade water, add 1.0 mL of phosphoric acid (or formic acid).

    • Mobile Phase B (Organic): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of phosphoric acid (or formic acid).

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Methoxy-5-nitro-indoline reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a theoretical concentration of 4-Methoxy-5-nitro-indoline within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

    • Create a sequence in the HPLC software with the parameters outlined in the table above. Include blank injections (mobile phase) before and after sample injections to check for carryover.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the 4-Methoxy-5-nitro-indoline peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area percent method or by using the calibration curve for a more accurate quantification of the main component and any identified impurities.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report

A generalized workflow for the HPLC analysis of 4-Methoxy-5-nitro-indoline.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-Methoxy-5-nitro-indoline itself may have limited thermal stability, GC, particularly when coupled with a mass spectrometer (GC-MS), can be an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials.

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is primarily dependent on their boiling points and polarity.

Proposed GC-MS Method for Impurity Profiling

A GC-MS method can be developed to screen for potential volatile and semi-volatile impurities in 4-Methoxy-5-nitro-indoline samples.

Instrumentation and Consumables:

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector (MSD)
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Split/Splitless Inlet
Carrier Gas Helium
Vials 2 mL clear glass vials with PTFE septa
Solvent Dichloromethane or Ethyl Acetate (GC grade)

Optimized GC-MS Method Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Flow 1.0 mL/min (constant flow)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 450
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the 4-Methoxy-5-nitro-indoline sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Perform a blank run with the solvent to check for system contaminants.

    • Inject the prepared sample solution into the GC-MS system.

    • Acquire the data according to the parameters in the table above.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

    • Obtain the mass spectrum for each peak.

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Estimate the relative purity by calculating the area percentage of the main peak relative to the total ion current.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing SamplePrepGC Sample Dissolution InjectionGC Injection & Vaporization SamplePrepGC->InjectionGC SeparationGC GC Separation InjectionGC->SeparationGC Ionization Ionization (EI) SeparationGC->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectra Mass Spectra Analysis MassAnalysis->MassSpectra LibrarySearch Library Search MassSpectra->LibrarySearch ImpurityID Impurity Identification LibrarySearch->ImpurityID

A generalized workflow for the analysis of volatile impurities by GC-MS.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

While chromatographic techniques are essential for separating and quantifying impurities, spectroscopic methods provide invaluable information for the structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be used for the comprehensive characterization of 4-Methoxy-5-nitro-indoline.

Predicted ¹H NMR Spectrum (in CDCl₃):

Based on the structure and data from similar compounds, the following chemical shifts (δ) and multiplicities are predicted for the ¹H NMR spectrum of 4-Methoxy-5-nitro-indoline:

  • Aromatic Protons (2H): Two doublets in the range of δ 6.8-7.8 ppm, corresponding to the protons on the benzene ring. The proton ortho to the nitro group will be the most downfield.

  • Methoxy Protons (3H): A singlet around δ 3.9 ppm.

  • Indoline Protons (4H): Two triplets in the range of δ 3.0-3.7 ppm, corresponding to the two CH₂ groups of the indoline ring.

  • N-H Proton (1H): A broad singlet that may appear over a wide range and could exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The predicted ¹³C NMR spectrum would show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. Key predicted chemical shifts include:

  • Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon bearing the nitro group will be significantly deshielded.

  • Methoxy Carbon: A signal around δ 56 ppm.

  • Indoline Carbons: Signals for the two CH₂ carbons in the range of δ 28-50 ppm.

Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of the analyte against a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.

Predicted Mass Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A prominent peak at m/z = 194, corresponding to the molecular weight of 4-Methoxy-5-nitro-indoline.

  • Loss of NO₂: A fragment at m/z = 148, resulting from the loss of the nitro group (46 Da). This is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of CH₃: A fragment at m/z = 179, from the loss of a methyl radical from the methoxy group.

  • Loss of CH₂O: A fragment at m/z = 164, resulting from the loss of formaldehyde from the methoxy group.

  • Further Fragmentation: The indoline ring can also undergo characteristic fragmentation.

Comparative Analysis of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the techniques discussed.

ParameterHPLC-UV/DADGC-MSNMR Spectroscopy
Primary Application Quantitative purity analysis and separation of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and confirmation. Quantitative purity analysis (qNMR).
Selectivity Good to excellent, dependent on column and mobile phase.Very high, based on both retention time and mass spectrum.Very high, provides detailed structural information.
Sensitivity High (ng range).Very high (pg to fg range).Lower than chromatographic methods.
Sample Volatility Not required.Required.Not required.
Thermal Stability Not required.Required.Not required.
Instrumentation Cost Moderate.High.Very high.
Key Advantage Robustness and versatility for routine QC.Excellent for impurity identification.Unambiguous structural information.

Logical Framework for Method Selection

The selection of an analytical method should be a logical process based on the analytical goals.

Method_Selection start Analytical Goal? routine_purity Routine Purity & QC? start->routine_purity impurity_id Impurity Identification? start->impurity_id structure_confirm Structural Confirmation? start->structure_confirm use_hplc Use HPLC-UV/DAD routine_purity->use_hplc use_gcms Use GC-MS impurity_id->use_gcms Volatile? use_lcms Use LC-MS impurity_id->use_lcms Non-volatile? use_nmr Use NMR structure_confirm->use_nmr

Decision logic for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Assessment

A comprehensive purity assessment of 4-Methoxy-5-nitro-indoline requires an integrated approach that leverages the strengths of multiple analytical techniques. RP-HPLC with UV/DAD detection should be considered the primary method for routine quality control and the quantification of non-volatile impurities due to its robustness and versatility. GC-MS serves as an essential complementary technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. Finally, NMR spectroscopy and mass spectrometry are indispensable for the definitive structural confirmation of the main component and the elucidation of unknown impurity structures.

By implementing the proposed methodologies and adhering to rigorous validation protocols as outlined by the International Council for Harmonisation (ICH) guidelines, researchers and drug development professionals can ensure the quality, safety, and consistency of 4-Methoxy-5-nitro-indoline, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Ma, Y. M. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Ma, Y. M. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-434.
  • Srisook, K., Srisook, E., & Nuntawong, N. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • SIELC. (2018, February 17). Separation of Benzoic acid, 4-methoxy-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Patent No. 9,193,690. (2015). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Hajok, I., Czerwenka, C., & Lendl, B. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
  • Ramasamy, A. K., Balasubramaniam, V., & Mohan, K. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry, 24(10), 4726-4728.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Mizuno, T., Ito, T., Nishiyama, Y., Sugeno, C., Yamashita, M., & Morita, T. (2021).
  • Chen, J., Li, J., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Doležal, J., & Květoň, M. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109.
  • Ajayi, G. O., Olagunju, J. A., Ademuyiwa, O., & Martins, O. C. (2011). Gas chromatography-mass spectrometry analysis and phytochemical screening of ethanolic root extract of Plumbago zeylanica, Linn. Journal of Medicinal Plants Research, 5(9), 1756-1761.
  • Lee, J. H., Lee, D. Y., Kim, Y. J., Kim, D. O., & Lee, C. H. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 13(11), 1639.
  • Waters Corporation. (n.d.). Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System to an ACQUITY Arc System.
  • Yulizar, Y., & Santoso, M. (2022). 3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide as a Promising Tyrosinase Inhibitor Candidate. Indonesian Journal of Chemistry, 22(1), 221-229.
  • Thermo Fisher Scientific. (n.d.). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.
  • Interchim. (n.d.). Analysis - HPLC.
  • Srisook, K., Srisook, E., & Nuntawong, N. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde from Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical samples.
  • National Metrology Institute of Japan. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post-Column Reaction Capillary Gas Chromatography with Flame Ionization Detection.
  • Merck. (n.d.). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from a Green Chemistry (RSC Publishing) article.
  • Li, Y., et al. (2019). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 9(1), 1-13.
  • American Chemical Society. (2024, January 16). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

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Validation

comparison of different nitrating agents for indoline synthesis

A Comparative Guide to Nitrating Agents for Indoline Synthesis Introduction: The Strategic Importance of Nitroindolines The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numero...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Nitrating Agents for Indoline Synthesis

Introduction: The Strategic Importance of Nitroindolines

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The introduction of a nitro (-NO₂) group onto this framework is a pivotal synthetic transformation. Nitroindolines are not merely end-products; they are versatile intermediates, with the nitro group serving as a synthetic handle for a variety of subsequent modifications, most notably its reduction to an amino group, which opens pathways to a diverse array of functionalized molecules.

However, the electrophilic nitration of the indoline ring is a nuanced challenge. The molecule contains two distinct regions susceptible to electrophilic attack: the electron-rich benzene ring and the pyrrole-like nitrogen atom. The regiochemical outcome of the nitration is critically dependent on the reaction conditions and the choice of nitrating agent, which modulate the electronic properties of the indoline nucleus. This guide provides a comparative analysis of common and modern nitrating agents, offering experimental data, mechanistic insights, and detailed protocols to assist researchers in selecting the optimal strategy for their synthetic goals.

The Mechanism of Nitration and the Key to Regiocontrol

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺). In conventional mixed-acid nitration, this is achieved by the protonation of nitric acid by a stronger acid, typically sulfuric acid, followed by the loss of a water molecule.[1][2][3]

Nitronium_Ion_Formation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium H2O H₂O

Caption: General mechanism for the formation of the nitronium ion electrophile.

For indoline, the key to controlling the position of nitration (regioselectivity) lies in manipulating the directing effect of the nitrogen atom.

  • Protonated Nitrogen (meta-Director): In strongly acidic media (e.g., HNO₃/H₂SO₄), the indoline nitrogen is protonated, forming an ammonium-like cation. This -NH₂⁺- group is strongly electron-withdrawing and deactivating, directing the incoming electrophile to the meta position, which is C6.[4][5][6]

  • N-Acylated Nitrogen (ortho,para-Director): When the nitrogen is protected with an electron-withdrawing acyl group (e.g., acetyl, Boc), it becomes an amide. The lone pair on the nitrogen can still participate in resonance with the benzene ring, making the N-acyl group an activating, ortho,para-director. Due to steric hindrance at the C7 (ortho) position, the nitration overwhelmingly favors the C5 (para) position.[4][7]

Protocol_6_Nitro Start Start Dissolve Dissolve Indoline-2-carboxylic acid in Conc. H₂SO₄ Start->Dissolve Cool1 Cool to -5 °C Dissolve->Cool1 Add_HNO3 Slowly add Conc. HNO₃ (maintain -20 to -10 °C) Cool1->Add_HNO3 Stir Stir for 30 minutes Add_HNO3->Stir Quench Pour mixture onto crushed ice Stir->Quench Extract_5NO2 Extract with Ethyl Acetate (removes 5-nitro byproduct) Quench->Extract_5NO2 Adjust_pH Adjust aqueous phase pH to 4.5-5.0 with NaOH Extract_5NO2->Adjust_pH Extract_Product Extract with Ethyl Acetate Adjust_pH->Extract_Product Dry_Evaporate Dry (Na₂SO₄) and Evaporate Solvent Extract_Product->Dry_Evaporate End Obtain 6-Nitroindoline- 2-carboxylic acid Dry_Evaporate->End

Caption: Workflow for the synthesis of 6-Nitroindoline-2-carboxylic acid.

Materials:

  • Indoline-2-carboxylic acid (25 g, 153 mmol)

  • Concentrated Sulfuric Acid (98%, 200 mL)

  • Concentrated Nitric Acid (d=1.5 g/cm³, 6.93 mL, 165 mmol)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a low-temperature thermometer, dissolve 25 g (153 mmol) of indoline-2-carboxylic acid in 200 mL of 98% sulfuric acid. [5]2. Cooling: Cool the solution to -5 °C in a cooling bath (e.g., ice-salt). [5]3. Nitration: Slowly add 6.93 mL (165 mmol) of concentrated nitric acid dropwise, ensuring the internal temperature is maintained between -20 °C and -10 °C. [5][8]4. Reaction Time: Stir the mixture at this temperature for 30 minutes after the addition is complete. [5][8]5. Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. [5]6. Byproduct Extraction: Extract the cold, acidic aqueous solution with ethyl acetate to remove the majority of the 5-nitroindoline-2-carboxylic acid byproduct. [4][8]7. pH Adjustment: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution. [4][5]8. Product Extraction: Extract the desired 6-nitro isomer from the pH-adjusted aqueous phase with ethyl acetate. [5]9. Isolation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product. A yield of approximately 72% can be expected. [4][8]

Protocol 2: Synthesis of 1-Acetyl-5-nitroindoline (C5-Nitration)

This two-part protocol involves the N-protection of indoline followed by a regioselective nitration at the C5 position.

Protocol_5_Nitro cluster_part1 Part 1: N-Acetylation cluster_part2 Part 2: C5-Nitration (e.g., with Fe(NO₃)₃) Start Start React_Indoline React Indoline with Acetic Anhydride Start->React_Indoline Isolate_Acetyl Isolate 1-Acetylindoline React_Indoline->Isolate_Acetyl Dissolve_Acetyl Dissolve 1-Acetylindoline in solvent Isolate_Acetyl->Dissolve_Acetyl Add_Nitrating_Agent Add Ferric Nitrate Dissolve_Acetyl->Add_Nitrating_Agent Stir_React Stir at specified temperature Add_Nitrating_Agent->Stir_React Workup Aqueous workup and extraction Stir_React->Workup Purify Purify by column chromatography Workup->Purify End Obtain 1-Acetyl-5-nitroindoline Purify->End

Caption: General workflow for the synthesis of 1-Acetyl-5-nitroindoline.

Part 1: N-Acetylation of Indoline (General Procedure)

  • Dissolve indoline in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove excess reagents and isolate the 1-acetylindoline product.

Part 2: C5-Nitration using Ferric Nitrate [7]Materials:

  • 1-Acetylindoline (from Part 1)

  • Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Solvent (e.g., dichloromethane or acetic anhydride)

Procedure:

  • Reaction Setup: Dissolve 1-acetylindoline in the chosen solvent in a round-bottom flask.

  • Nitration: Add ferric nitrate to the solution. The reaction is typically carried out under mild conditions (e.g., room temperature).

  • Reaction Time: Stir the mixture until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to afford pure 1-acetyl-5-nitroindoline.

Safety Considerations for Nitration Reactions

Nitration chemistry is inherently hazardous and requires strict adherence to safety protocols.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [9]* Exothermic Reactions: Nitration reactions are highly exothermic. The heat generated can cause the reaction to accelerate uncontrollably (thermal runaway), leading to potential explosions and the release of toxic gases. [9][10][11]Always use a cooling bath, add reagents slowly, and carefully monitor the internal reaction temperature.

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic and can cause severe respiratory damage. [9]All procedures must be performed in a well-ventilated chemical fume hood.

  • Reactive Hazards: Nitrating agents can react violently with other organic compounds and reducing agents. [9][10]Avoid incompatible combinations and ensure the reaction is well-controlled.

Conclusion

The synthesis of nitroindolines is a critical step for accessing a wide range of functionalized molecules for drug discovery and development. The choice of nitrating agent is paramount and is guided by the desired regiochemical outcome.

  • For 6-nitroindolines , direct nitration of an unprotected indoline substrate using classical mixed acid (HNO₃/H₂SO₄) is the most direct route, leveraging the meta-directing effect of the protonated nitrogen.

  • For 5-nitroindolines , a two-step approach is necessary. The indoline nitrogen must first be protected with an acyl group, which then acts as a para-director. Milder, modern nitrating agents such as ferric nitrate or copper-catalyzed systems offer excellent regioselectivity and safer operating conditions for this transformation.

By understanding the underlying mechanistic principles and carefully selecting the appropriate nitrating agent and reaction conditions, researchers can effectively control the synthesis of specific nitroindoline isomers, paving the way for further molecular exploration.

References

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • BYJU'S. Aromatic Nitration. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • University of Calgary. Ch12: Aromatic nitration. [Link]

  • University of Calgary. Mechanism for Nitration of Benzene. [Link]

  • ACS Physical Chemistry Au. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Publications. [Link]

  • Vapourtec Ltd. (2024). Nitration reaction safety. YouTube. [Link]

  • Yan, G., et al. (2019). Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Tetrahedron Letters, 60(21), 1481-1484. [Link]

  • Smalley, T.L., et al. (2015). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. ACS Chemical Biology, 10(4), 1105-1113. [Link]

  • ResearchGate. (2019). Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions. [Link]

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  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

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  • International Journal of Medical and all body Health Research. (2021). Comparative study of nitration of aromatic compounds by green synthetic approach over conventional procedure. [Link]

  • National Center for Biotechnology Information. (2010). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC. [Link]

  • ResearchGate. (2020). Mono‐nitration of indolines under mild condition with 100% selectivity. [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • de la Mare, P. B. D., & Ridd, J. H. (1959). Nitration and aromatic reactivity.
  • ACS Publications. (2024). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration of Indoles with tert-Butyl Nitrite: Formal Access to Aminated Indoles. Organic Letters. [Link]

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Comparative

A Comparative Guide to the Synthesis, Characterization, and Properties of 4-Methoxy-5-Nitro-indoline and Its Regioisomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The introduction of substituents, such as methoxy and nitro groups, profoundly modulates the physicochemical and pharmacological properties of the indoline ring system. The precise positioning of these groups (regiochemistry) is critical, as it dictates molecular geometry, electronic distribution, and ultimately, biological function. This guide provides an in-depth comparative analysis of 4-methoxy-5-nitro-indoline and its key positional isomers. We will explore the causality behind synthetic strategies, compare their analytical signatures, and discuss the implications of their structural differences, providing a crucial resource for researchers working on the design and synthesis of novel indoline-based compounds.

Introduction: The Significance of Substituted Indolines

Indoline, or 2,3-dihydro-1H-indole, is a heterocyclic aromatic compound that serves as a versatile building block in drug discovery.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. Strategic substitutions on the indoline ring are known to significantly influence its therapeutic potential.[1]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. It can also act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro substituent is a key component in many bioactive molecules. It can be bioreduced in hypoxic environments (e.g., in solid tumors or anaerobic pathogens) to generate reactive radical species, a mechanism central to the activity of certain anticancer and antimicrobial drugs.[2] Furthermore, its presence is pivotal in compounds designed for photochemical applications, such as caged compounds for light-induced release of bioactive agents.[3][4]

The interplay and relative positions of these two functional groups give rise to a set of isomers with distinct properties. This guide will focus on a comparative study of the following key isomers:

G

Synthesis Strategies and Regioselectivity

The primary route to these isomers is the electrophilic nitration of a corresponding methoxyindoline precursor. The success of the synthesis hinges on controlling the regioselectivity of the nitration reaction, which is dictated by the directing effects of the substituents on the benzene portion of the indoline ring.

Core Directive: The methoxy group is an ortho, para-director, while the secondary amine of the indoline ring is also an activating ortho, para-director. The outcome of the nitration is a result of the combined electronic and steric influences of these groups.

G Start Start Nitration Nitration Start->Nitration React with nitrating agent Mixture Mixture Nitration->Mixture Forms product mixture Separation Separation Mixture->Separation Purification step Isomer1 Isomer1 Separation->Isomer1 Isomer2 Isomer2 Separation->Isomer2 Isomer3 Isomer3 Separation->Isomer3

For example, starting with 4-methoxyindoline, the C5 and C7 positions are activated towards electrophilic attack. The C5 position is para to the amine and ortho to the methoxy group, while the C7 position is ortho to both. Steric hindrance from the fused five-membered ring can influence the accessibility of the C7 position. Careful control of reaction conditions (temperature, nitrating agent) is essential to favor the formation of one isomer over another and to prevent over-nitration, which can lead to dinitro products like 4-methoxy-5,7-dinitroindoline.[3][5]

Comparative Physicochemical and Spectroscopic Data

The identity and purity of each isomer are confirmed through a combination of physical and spectroscopic methods. While isomers share the same molecular formula and weight, their physical properties and spectral data exhibit distinct differences.

Property4-Methoxy-5-Nitro-indoline4-Methoxy-7-Nitro-indoline5-Methoxy-7-Nitro-indoline4-Methoxy-5,7-Dinitroindoline
Molecular Formula C₉H₁₀N₂O₃[6]C₉H₁₀N₂O₃[7]C₉H₁₀N₂O₃[8]C₉H₉N₃O₅[5]
Molecular Weight 194.19 g/mol [6]194.19 g/mol [7]194.19 g/mol [8]239.18 g/mol [5]
CAS Number 909556-12-3[6]872975-24-1[7]1263142-13-7[8]Not readily available
Appearance Solid (Typical)Solid (Typical)Solid (Typical)Solid (Typical)
¹H NMR (Aromatic) Two doublets (AX system) for H-6 and H-7.Two doublets (AX system) for H-5 and H-6.Two singlets (or narrow doublets) for H-4 and H-6.One singlet for H-6.
UV-Vis λmax ~300-400 nm (Predicted)[9][10]~300-400 nm (Predicted)[9][10]~300-400 nm (Predicted)[9][10]Extended conjugation may shift λmax.

Table 1: Comparative summary of the physicochemical properties of 4-methoxy-5-nitro-indoline and its related isomers.

In-Depth Analysis: Differentiating Isomers with ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these regioisomers. The chemical shift (δ) and coupling patterns of the protons on the aromatic ring provide a unique fingerprint for each compound.

  • 4-Methoxy-5-Nitro-indoline: The protons at C6 and C7 are adjacent. They will appear as two distinct doublets (an AX spin system) with a typical ortho-coupling constant (J ≈ 8-9 Hz). The H-7 proton, being ortho to the electron-withdrawing nitro group, would be expected to resonate at a higher chemical shift (further downfield) than the H-6 proton.

  • 4-Methoxy-7-Nitro-indoline: The protons at C5 and C6 are adjacent and will also appear as an AX system of two doublets with an ortho-coupling constant. Here, the H-5 proton is deshielded by the adjacent nitro group and will appear downfield.

  • 5-Methoxy-7-Nitro-indoline: The protons at C4 and C6 are separated by the methoxy group and are not adjacent. They will therefore appear as two singlets (or very narrowly split doublets due to meta-coupling, J ≈ 2-3 Hz). This lack of a significant ortho-coupling is a clear diagnostic feature.

  • 4-Methoxy-5,7-Dinitroindoline: With substituents at positions 4, 5, and 7, only one proton remains on the aromatic ring, at C6. This proton will appear as a sharp singlet in the aromatic region of the spectrum.[3]

Biological and Chemical Activity Profile

While specific comparative bioactivity data for this exact set of isomers is not extensively published, the broader class of nitroindolines exhibits significant potential in several research areas. The isomeric configuration is expected to be a critical determinant of activity.

  • Enzyme Inhibition: Substituted indolines have been developed as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways.[11] The specific substitution pattern is crucial for fitting into the enzyme's active site.

  • Anticancer and Antimicrobial Potential: The nitroaromatic moiety is a well-known pharmacophore that can be bioreductively activated to produce cytotoxic effects.[2] This makes nitroindolines promising candidates for development as anticancer or antiparasitic agents, where the selectivity could be tuned by the positioning of the electron-donating methoxy group.

  • Photochemical Reactivity: N-acyl-7-nitroindolines are well-established "caged compounds."[4] Upon irradiation with UV light, they undergo photolysis to release a carboxylic acid and the corresponding nitrosoindole.[3] This property is exploited for the controlled release of biologically active molecules. The efficiency of this photocleavage is highly dependent on the substitution pattern on the aromatic ring. For instance, studies on 1-acyl-4-methoxy-7-nitroindoline derivatives show that the electronic properties of the ring system are key to productive photolysis.[3]

Experimental Protocols

The following protocols are generalized, self-validating procedures adapted from established methodologies for the synthesis and characterization of related indole and indoline derivatives.[12][13][14]

Protocol 1: Synthesis of 4-Methoxy-5-nitro-indoline

Causality: This protocol uses a standard electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent, and the reaction is run at low temperature to control the exothermic reaction and minimize the formation of side products, particularly the dinitro derivative.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyindoline (1.0 eq) in glacial acetic acid at 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare the nitrating agent by adding fuming nitric acid (1.1 eq) to a small amount of acetic anhydride, keeping the temperature low.

  • Addition: Add the nitrating agent dropwise to the stirred solution of 4-methoxyindoline over 30 minutes. Maintain the reaction temperature below 10 °C.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The product spot should be more polar than the starting material.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), pour the reaction mixture slowly over crushed ice with stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: Purify the target compound from its isomers using column chromatography on silica gel.

Protocol 2: Characterization by LC-MS

Causality: This protocol validates the synthesis by confirming the molecular weight of the product. The reverse-phase C18 column separates compounds based on polarity, and the high-resolution mass spectrometer provides an accurate mass measurement, confirming the elemental composition.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute to a final concentration of ~10 µg/mL in the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 100-500.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 195.07, corresponding to the calculated exact mass for C₉H₁₁N₂O₃⁺.

Conclusion

The regioisomers of methoxy-nitro-indoline, while structurally similar, possess distinct electronic and steric profiles that translate into different physical and chemical properties. This comparative guide highlights how the specific placement of the methoxy and nitro groups dictates synthetic outcomes and provides a clear analytical framework, primarily based on ¹H NMR spectroscopy, for their unambiguous identification. For researchers in drug discovery and materials science, understanding these subtle yet critical differences is paramount for the rational design of novel indoline derivatives with tailored biological activities or photochemical properties. The synthetic and analytical protocols provided herein offer a robust foundation for the exploration of this important class of compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. Available from: [Link]

  • Ma, S., et al. Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. Molecules.
  • Papageorgiou, G., et al. Synthetic and Photochemical Studies of Substituted 1-acyl-7-nitroindolines. Photochemical & Photobiological Sciences. Available from: [Link]

  • Liang, Q., et al. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89487134, 4-Methoxy-5,7-dinitroindoline. Available from: [Link]

  • Kocienski, P., et al. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available from: [Link]

  • Astech Ireland Ltd. 5-Methoxy-7-nitro-indoline, min. 95 %, 100 mg. Available from: [Link]

  • Akkurt, M., et al. 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E. Available from: [Link]

  • Sabbatino, F., et al. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available from: [Link]

  • Flores-Alamo, M., et al. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules. Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13872, 5-Methoxyindole. Available from: [Link]

  • Liang, Q., et al. Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications.
  • Romero Bohórquez, A. R., et al. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista Colombiana de Química. Available from: [Link]

  • Lee, J. H., et al. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Jen, C. N., et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology Letters. Available from: [Link]

  • Samsoniya, S., et al. Hexamethyldimethylenindolino[4,5-e]Indoline Reaction with Nitrous Acid.
  • ResearchGate. The reaction of 4-nitro-5-styrylisoxazoles and indoline. Available from: [Link]

  • Kruchinin, S. V., et al. Novel Indoline Spiropyrans Based on Human Hormones β-Estradiol and Estrone: Synthesis, Structure, Chromogenic and Cytotoxic Properties. Molecules. Available from: [Link]

  • Jen, C. N., et al. Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. Environmental Science & Technology Letters. Available from: [Link]

  • Jesus, A. J. L., et al. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics. Available from: [Link]

  • Wang, Z., et al. Diastereoselective synthesis of polycyclic indolines via dearomative [4 + 2] cycloaddition of 3-nitroindoles with ortho-aminophenyl p-quinone methides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

  • Shchekotikhin, A. E., et al. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules. Available from: [Link]

  • Al-Khafaji, M., et al. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Marine Drugs. Available from: [Link]

  • Google Patents. Indole and indoline derivatives and methods of use thereof.

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Validation

Advanced Structural Elucidation: 4-Methoxy-5-nitro-indoline vs. 7-Nitro Isomers

As a Senior Application Scientist in analytical chemistry and photopharmacology, I frequently encounter the analytical bottleneck of differentiating closely related regioisomers during the synthesis of photoremovable pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and photopharmacology, I frequently encounter the analytical bottleneck of differentiating closely related regioisomers during the synthesis of photoremovable protecting groups (PPGs). While 4-methoxy-7-nitroindoline (MNI) derivatives are the established gold standard for one- and two-photon "uncaging" applications[1], 4-methoxy-5-nitro-indoline (4M5NI) derivatives are increasingly synthesized for their unique optoelectronic properties.

Unlike the 7-nitro isomers, 5-nitroindolines feature a strong "push-pull" electronic system[2]. This guide objectively compares the structural elucidation workflows required to definitively characterize 4M5NI derivatives against their 4M7NI counterparts, providing the causality behind the analytical choices and self-validating experimental protocols.

Mechanistic Causality: Why Regiochemistry Dictates Performance

To understand why specific analytical techniques are chosen, we must first understand the structural causality of these molecules:

  • The Ortho Steric Effect (4M7NI): In traditional MNI derivatives, the nitro group at the C7 position is ortho to the indoline nitrogen (N1). This proximity induces steric hindrance, slightly twisting the nitro group out of the aromatic plane. This twisting is critical for its specific photosolvolysis pathway and rapid photolysis kinetics[3].

  • The Para Push-Pull System (4M5NI): In 4M5NI derivatives, the nitro group at C5 is para to the N1 nitrogen. This allows for unrestricted, planar π -conjugation between the electron-donating amine and the electron-withdrawing nitro group[2]. This extended conjugation lowers the HOMO-LUMO gap, significantly red-shifting the UV-Vis absorption maximum compared to the 7-nitro isomer.

Because these isomers possess identical exact masses and highly similar functional groups, standard 1D 1 H-NMR and low-resolution mass spectrometry are insufficient for definitive characterization. We must rely on spatial NMR techniques and high-resolution tandem mass spectrometry (HRMS/MS).

Structural Elucidation & Differentiation Workflow

The following diagram illustrates the logical decision tree used to isolate and structurally validate these regioisomers from a mixed nitration synthesis batch.

G Synthesis Indoline Nitration Mixture (Contains 5-NO2 and 7-NO2 Isomers) LCMS LC-HRMS Profiling (Chromatographic Separation) Synthesis->LCMS Crude Extract NMR 2D NMR (NOESY/HMBC) Regiochemical Assignment LCMS->NMR Purified Fractions Isomer5 4-Methoxy-5-nitroindoline (Para Push-Pull System) NMR->Isomer5 Strong NOE: N1-H to C7-H Red-shifted UV-Vis Isomer7 4-Methoxy-7-nitroindoline (Ortho Steric System) NMR->Isomer7 NO NOE: N1-H to Ar-H Blue-shifted UV-Vis

Workflow for the structural elucidation and differentiation of 4M5NI and 4M7NI regioisomers.

Comparative Analytical Performance Data

The table below summarizes the self-validating quantitative data markers used to definitively distinguish the 4M5NI derivative from the 4M7NI derivative.

Analytical Parameter4-Methoxy-5-nitro-indoline (4M5NI)4-Methoxy-7-nitroindoline (4M7NI)Causality / Diagnostic Value
UV-Vis λmax​ (nm) ~385 - 410 nm~330 - 350 nmPara push-pull conjugation in 4M5NI lowers excitation energy[2].
2D NOESY (N1-H to Ar-H) Strong Cross-Peak No Cross-Peak In 4M5NI, C7 holds a proton spatially close to N1. In 4M7NI, C7 is blocked by -NO 2​ .
1 H-NMR Ar-H Coupling C6-H and C7-H (Doublets, J 8.5 Hz)C5-H and C6-H (Doublets, J 8.8 Hz)Both show ortho coupling; absolute assignment requires 2D HMBC.
13 C-NMR (C-NO 2​ shift) ~138 ppm (C5)~134 ppm (C7)Steric twisting in 4M7NI slightly shields the C7 carbon.
HRMS/MS Neutral Loss Prominent [-NO] loss (-30 Da)Prominent [-OH] loss (-17 Da)Ortho-effect in 4M7NI facilitates unique rearrangement and OH loss[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The success of the MS protocol informs the purity required for the NMR protocol, while the NMR protocol provides the definitive spatial proof of the structure.

Protocol A: LC-HRMS/MS Isomer Profiling

Objective: Separate regioisomers chromatographically and identify ortho-specific fragmentation patterns.

  • Sample Preparation: Dissolve 1 mg of the synthesized derivative mixture in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Aqueous Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 12 minutes. Causality: The less polar 4M5NI (due to internal dipole cancellation) typically elutes slightly later than the sterically twisted 4M7NI.

  • Ionization (HESI): Use Heated Electrospray Ionization in positive mode. Keep the capillary temperature below 275°C. Causality: Nitroindolines are thermally labile; excessive heat will cause premature in-source loss of the nitro group.

  • Tandem MS (PRM Mode): Isolate the [M+H] + precursor ion. Apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV.

    • Validation Check: Look for the diagnostic loss of 17 Da (OH radical). This is a classic ortho-effect rearrangement unique to the 7-nitro isomer, confirming its presence[1].

Protocol B: 2D NOESY & HMBC NMR Regiochemical Assignment

Objective: Definitively prove the position of the nitro group via spatial proton proximity.

  • Solvent Selection: Dissolve 15 mg of the purified fraction in 600 µL of strictly anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ strongly hydrogen-bonds with the N1-H proton, slowing its chemical exchange rate and making it visible in the NMR timescale. If CDCl 3​ is used, the N1-H peak may broaden into the baseline, destroying the NOESY diagnostic marker.

  • 1D 1 H-NMR Acquisition: Acquire a standard proton spectrum (minimum 16 scans) to verify sample purity and locate the N1-H resonance (typically broad singlet around 6.5 - 7.5 ppm).

  • 2D NOESY Setup:

    • Set the mixing time ( τm​ ) to 500 ms . Causality: For small molecules (MW < 500 Da) in the extreme narrowing limit, a longer mixing time is required to allow the NOE to build up before relaxation occurs.

    • Acquire with 256 increments in the indirect dimension.

  • Data Interpretation (The Self-Validating Step):

    • Examine the cross-peak between the N1-H proton and the aromatic region.

    • If a strong cross-peak is observed with an aromatic doublet, that proton must be C7-H. Therefore, the nitro group cannot be at C7, definitively proving the structure is 4-Methoxy-5-nitro-indoline .

    • If no cross-peak exists between N1-H and any aromatic proton, C7 is substituted, proving the structure is 4-Methoxy-7-nitroindoline .

References

  • Light-Sensitive Protecting Groups for Amines and Alcohols: The Photosolvolysis of N-Substituted 7-Nitroindolines. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoda5d4Oh_JvPOcsJad1KA9dC8R8tGrzKYTgwBcpBuy6_CoQPWDVWsxkd1ooGypu8lxxhgT25MJlH4kvbX3lM1a_ilg9vKSM0YZOJqEfHqOEqdFx_922c98L1Uj3nLQiGArlYpFAaHK69GkqYQjC1j96uimO_dqtTTbUKTrJenObGQnJpypLAP5hU6KyLhwbudo8kiAfAJ8V_Pe3rHnMZKo7dEPM7k_gU37gIVF8KqmOMAq2LJ7FiVZe8yqVVH_Qgf0geIp6uJw-amG23yqe6ldBAzp4gmEVrNyY4FvQk=]
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  • 1-Acetyl-6-amino-5-nitroindoline Product Specifications and Chemical Properties. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlw4ddqzY1GSRnh-yYNFosM-x5TpWHdSVhnwFw5b-3KBrchnWpPI56PITxPJbYF1qErMKYWH8q6Lkg-uHUCAfIZGecQaJsDvip0H2FtewO76eBV5iPmOpRhpdxt_Jz4VcDxRwPw==]

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Comparative

Validating Synthesis: A Comparative Guide to the Characterization of Intermediates

For researchers, scientists, and drug development professionals, the validation of a synthetic pathway is not merely confirmed by the final product. It is rigorously established through the systematic characterization of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of a synthetic pathway is not merely confirmed by the final product. It is rigorously established through the systematic characterization of its intermediates. These transient chemical species provide critical checkpoints, offering insights into reaction mechanisms, ensuring the robustness of the process, and ultimately guaranteeing the quality and purity of the active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of key analytical techniques used to characterize and validate these pivotal intermediates, empowering you to make informed decisions in your synthetic endeavors.

The reactive nature of many synthetic building blocks necessitates specialized analytical approaches.[1] Decomposition during sample preparation and analysis is a significant challenge, as intermediates can be susceptible to oxidation, hydrolysis, and other transformations.[1] Therefore, the choice of analytical technique is paramount for obtaining accurate and meaningful data.

The Analytical Toolkit: A Comparative Overview

A variety of spectroscopic and chromatographic techniques are employed to elucidate the structure and purity of synthetic intermediates. The selection of the most appropriate method hinges on the specific characteristics of the intermediate, including its stability, concentration, and the type of structural information required.[4]

TechniquePrincipleInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[5]Detailed structural connectivity, stereochemistry, and quantitative analysis.[][7][8]Non-invasive, provides a wealth of structural information.[8]Relatively low sensitivity, may not be suitable for very short-lived intermediates.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.[]Molecular weight, elemental formula, and fragmentation patterns for structural clues.[10]Extremely sensitive, ideal for detecting low-concentration species.[10][11]Provides limited direct structural information without tandem techniques (MS/MS).[10]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase.[1]Purity assessment, quantification of components, and reaction monitoring.[12][13]High resolution, widely applicable, and can be automated for online reaction monitoring.[12][14]Reactive molecules may degrade on the column or in the mobile phase.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational modes of its chemical bonds.[15]Identification of functional groups present in a molecule.[16][17][18][19]Fast, non-destructive, and can be used for in-situ analysis.[]Provides a "fingerprint" but not detailed structural connectivity.[17]

Delving Deeper: Causality and Experimental Choices

The decision to employ a specific technique is driven by the questions being asked about the synthetic intermediate.

For Unambiguous Structure Elucidation: Nuclear Magnetic Resonance (NMR)

When the primary goal is to confirm the precise atomic connectivity and stereochemistry of an isolated intermediate, NMR spectroscopy is the gold standard.[7][8] The chemical shift of a nucleus provides information about its electronic environment, while spin-spin coupling reveals which nuclei are adjacent to one another.[5] This allows for the complete mapping of the molecular structure.

Experimental Protocol: 1D Proton (¹H) NMR

  • Sample Preparation: Dissolve a few milligrams of the purified intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce neighboring protons.

For High-Sensitivity Detection and Molecular Weight Confirmation: Mass Spectrometry (MS)

In cases where intermediates are present in very low concentrations or are highly reactive, mass spectrometry offers unparalleled sensitivity.[10][11] Techniques like Electrospray Ionization (ESI) can gently ionize molecules directly from solution, minimizing decomposition.[10] The resulting mass spectrum provides the molecular weight of the intermediate, which is a crucial piece of evidence for its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the reaction mixture or isolated intermediate in a solvent compatible with ESI (e.g., acetonitrile, methanol).

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis: The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the intermediate, confirming its molecular weight.

For Monitoring Reaction Progress and Purity: High-Performance Liquid Chromatography (HPLC)

To ensure a reaction is proceeding as expected and to assess the purity of an isolated intermediate, HPLC is the workhorse of the pharmaceutical industry.[1] By separating the reaction mixture into its individual components, HPLC allows for the quantification of the starting material, the desired intermediate, and any byproducts.[13]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Method Development: Select a suitable stationary phase (e.g., C18) and mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Develop a gradient or isocratic elution method that provides good separation of all components.

  • Sample Preparation: At various time points during the reaction, take an aliquot and quench it to stop the reaction. Dilute the sample in the mobile phase.

  • Injection and Separation: Inject the prepared sample onto the HPLC system. The components will separate as they travel through the column.

  • Detection and Quantification: Use a suitable detector (e.g., UV-Vis) to monitor the eluting components. The area under each peak is proportional to the concentration of that component.

For Rapid Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for quickly confirming the presence or absence of key functional groups in an intermediate.[16][17][19] For example, the appearance of a strong absorption band around 1700 cm⁻¹ can confirm the formation of a carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid intermediate directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. The infrared beam passes through the crystal and interacts with the sample at the surface.

  • Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to specific functional groups. Compare the spectrum to that of the starting material to identify changes.

Visualizing the Workflow

A systematic approach to intermediate characterization is crucial for a successful synthesis validation.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Reaction Initiation Intermediate Intermediate Formation Start->Intermediate Reaction Progress Product Final Product Intermediate->Product Further Reaction NMR NMR (Structure) Intermediate->NMR Analysis MS MS (Molecular Weight) Intermediate->MS Analysis HPLC HPLC (Purity) Intermediate->HPLC Analysis FTIR FTIR (Functional Groups) Intermediate->FTIR Analysis

Caption: Workflow for Synthesis and Intermediate Characterization.

A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. Data from each technique should be consistent and complementary, painting a complete and unambiguous picture of the intermediate. For instance, the molecular weight determined by MS should match the molecular formula deduced from NMR. The functional groups identified by FTIR should be consistent with the structure determined by NMR. Any discrepancies warrant further investigation and may indicate the presence of an unexpected byproduct or an incorrect structural assignment.

G cluster_data Analytical Data cluster_validation Validation NMR NMR Data (Connectivity, Stereochemistry) Validation Validated Intermediate Structure NMR->Validation Confirms Structure MS MS Data (Molecular Weight) MS->Validation Confirms Mol. Weight HPLC HPLC Data (Purity, Quantity) HPLC->Validation Confirms Purity FTIR FTIR Data (Functional Groups) FTIR->Validation Confirms Func. Groups

Caption: The Logic of Self-Validation in Intermediate Characterization.

Conclusion

The rigorous characterization of synthetic intermediates is a cornerstone of modern drug development and chemical research.[20][21] It provides the necessary evidence to validate a synthetic route, ensuring its reproducibility, scalability, and the ultimate safety and efficacy of the final product.[3] By employing a strategic and complementary suite of analytical techniques, researchers can navigate the complexities of multi-step synthesis with confidence, paving the way for the efficient and reliable production of novel therapeutics and advanced materials.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Identifying reactive intermediates by mass spectrometry. (n.d.). Royal Society of Chemistry.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (n.d.).
  • How to Identify Functional Groups in FTIR Spectra. (2025).
  • Identifying Intermediates in a Reaction Mechanism. (n.d.). BOC Sciences.
  • A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermedi
  • Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY). (2008). Accounts of Chemical Research.
  • Identifying reactive intermediates by mass spectrometry. (n.d.). RSC Publishing.
  • Online HPLC Analysis with DirectInject-LC. (n.d.). Mettler Toledo.
  • Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. (2024). Blog.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (2026). Pharmaceutical Technology.
  • Exploring The Role Of Pharmaceutical Intermediates In Drug Development. (n.d.). ChemComplex.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.).
  • Understanding Pharma Intermediates: A Comprehensive Guide. (2024).
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  • Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. (2010). Chemical Society Reviews.
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  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026). Molkem.
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  • Reaction Monitoring with UltraPerformance Convergence Chromatography. (2023).
  • HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024). Frontiers in Bioengineering and Biotechnology.
  • 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts.
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Validation

Architecting Substituted Indolines: A Comparative Guide to Convergent and Divergent Synthesis Strategies

The indoline (2,3-dihydroindole) scaffold is a privileged structural motif ubiquitous in biologically active natural products and FDA-approved pharmaceuticals. As drug discovery programs increasingly demand highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

The indoline (2,3-dihydroindole) scaffold is a privileged structural motif ubiquitous in biologically active natural products and FDA-approved pharmaceuticals. As drug discovery programs increasingly demand highly functionalized, sp³-rich heterocycles to improve clinical success rates, the synthetic strategies used to construct these molecules have evolved.

This guide provides an objective, data-driven comparison of convergent versus divergent synthesis strategies for substituted indolines. By analyzing the mechanistic causality, experimental workflows, and yield metrics of these approaches, we provide researchers with a framework for selecting the optimal synthetic route for their specific medicinal chemistry or scale-up campaigns.

Mechanistic Paradigms & Strategic Causality

The choice between a convergent and divergent strategy dictates not only the step count but also the late-stage functional group tolerance of the synthesis.

Convergent Synthesis: Overcoming Reductive Elimination Barriers

Convergent strategies aim to construct the indoline core in a single, key annulation step by bringing together two distinct acyclic fragments (e.g., an aniline derivative and an alkene). A landmark advancement in this space is the Nickel/Photoredox Dual Catalysis approach[1].

The Causality of Catalyst Selection: Historically, general alkene annulations with 2-haloanilines to form indolines were hindered by the high activation energy required for C(sp³)–N bond-forming reductive elimination from a stable Ni(II) intermediate. By introducing a photoredox catalyst (e.g., an Iridium complex), the system leverages a single-electron transfer (SET). This SET oxidizes the stable Ni(II) species to a highly reactive Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the five-membered ring. This mechanistic bypass allows the convergent coupling of iodoacetanilides and unactivated alkenes at room temperature[1].

CatalyticCycle Ni0 Ni(0) NiII Ni(II) Complex Ni0->NiII Oxidative Addition (Iodoacetanilide) NiIII Ni(III) Excited NiII->NiIII SET from Photocatalyst NiI Ni(I) NiIII->NiI Reductive Elimination (Indoline Forms) NiI->Ni0 SET Reduction

Mechanistic causality of Ni/Photoredox dual catalysis overcoming Csp3-N reductive elimination.

Divergent Synthesis: Kinetic Control & Intermediate Stabilization

Divergent strategies involve synthesizing a complex, common intermediate that can be branched into multiple distinct scaffolds (e.g., indoles vs. indolines) based on subtle changes in catalytic conditions or substrate electronics.

The Causality of Divergence: A prime example is the Palladium-Catalyzed C–H Activation of arylureas and styrenes[2]. Following migratory insertion of the alkene, a transient σ-alkyl-Pd intermediate is formed. The divergence is strictly controlled by intermediate stabilization:

  • Indole Pathway: If the intermediate undergoes a rapid, concerted β-hydride elimination, the aromatic indole is formed.

  • Indoline Pathway: If the intermediate is stabilized by a π-benzyl-Pd interaction (e.g., induced by electron-donating groups like p-methoxystyrene), β-hydride elimination is suppressed. The cascade is redirected toward C–H insertion and 1,2-carboamination, trapping the saturated indoline core[2].

Another powerful divergent strategy utilizes acyclic N-(o-bromophenyl)enecarbamates. From this common precursor, a Heck-type Pd-catalyzed cyclization yields 2-substituted indoles, whereas a 5-endo-trig aryl radical cyclization (mediated by Bu₃SnH/AIBN) overrides Baldwin's rules to successfully furnish 2-substituted indolines[3].

G cluster_convergent Convergent Strategy cluster_divergent Divergent Strategy A Acyclic Precursor A (e.g., Iodoacetanilide) C Substituted Indoline Core (Single Step Annulation) A->C Ni/Photoredox B Acyclic Precursor B (e.g., Terminal Alkene) B->C Dual Catalysis P Common Intermediate (e.g., Arylurea + Styrene) D1 Indoline Derivative (π-benzyl-Pd Trapping) P->D1 Catalyst/Substrate Tuning (Pathway A) D2 Indole Derivative (β-Hydride Elimination) P->D2 Catalyst/Substrate Tuning (Pathway B)

Logical flow of Convergent vs. Divergent synthesis strategies for indoline scaffolds.

Comparative Experimental Data

To objectively evaluate these strategies, we must analyze their performance metrics across key synthetic parameters. The table below summarizes quantitative data derived from the foundational methodologies[1][2][3].

MetricConvergent: Ni/Photoredox Annulation[1]Divergent: Pd-Catalyzed C-H Activation[2]Divergent: 5-endo-trig Radical Cyclization[3]
Primary Reagents 2-Iodoacetanilides + Terminal AlkenesArylureas + Styrene DerivativesN-(o-bromophenyl)enecarbamates
Typical Yield Range 65% – 92%48% – 85%55% – 82%
Regioselectivity Exclusively 3-substituted indolinesExclusively 2-arylindolines2-substituted indolines
Functional Group Tolerance Excellent (Tolerates TMS, alcohols, amines, ketones, alkyl chlorides)Moderate (Highly electron-deficient styrenes fail due to alkene deactivation)Good (Tolerates esters, ethers, halogens)
Reaction Conditions Room temp, Blue LED, 24hRoom temp, 30h100 °C (Toluene) or RT (SmI₂ method)
Strategic Advantage Rapid, single-step complexity generation from simple, commercial feedstocks.Access to both aromatic and saturated scaffolds from a single workflow.Overcomes disfavored 5-endo-trig cyclization rules for unique substitution.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure reproducibility and mechanistic integrity.

Protocol A: Convergent Synthesis via Ni/Photoredox Dual Catalysis[1]

Objective: Synthesize 3-substituted indolines from 2-iodoacetanilides.

  • Preparation: In an argon-filled glovebox, charge a vial with 2-iodoacetanilide (0.5 mmol), NiCl₂·glyme (10 mol %), an NHC ligand (e.g., IPr) (10 mol %), Ir(ppy)₃ photocatalyst (1 mol %), and DBU (1.5 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed DMA (0.1 M). Causality Note: Degassing is critical; dissolved oxygen will rapidly quench the Ir(III)* excited state, stalling the reaction at the Ni(II) intermediate.

  • Alkene Addition: Add the terminal alkene (1.5 equiv). Seal the vial with a Teflon-lined cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 34 W Blue LED lamp at room temperature for 24 hours.

  • Self-Validation Check (Light Dependency): Run a parallel control reaction wrapped in aluminum foil. The dark reaction should yield 0% product, validating that the SET from the photocatalyst is strictly required to force the difficult C(sp³)–N reductive elimination.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Divergent Pd-Catalyzed Synthesis of Indolines[2]

Objective: Synthesize 2-arylindolines via C–H insertion and 1,2-carboamination.

  • Preparation: To an oven-dried Schlenk tube, add the arylurea (0.2 mmol), Pd(OAc)₂ (5 mol %), 1,4-benzoquinone (1.0 equiv), and TsOH (0.5 equiv).

  • Substrate Selection (The Divergence Point): Add p-methoxystyrene (2.0 equiv) to direct the pathway toward the indoline. Causality Note: The electron-donating methoxy group stabilizes the transient π-benzyl-Pd complex, preventing the β-hydride elimination that would otherwise form the indole.

  • Reaction: Add t-amyl alcohol (1 mL) and stir at room temperature for 30 hours.

  • Self-Validation Check (Kinetic Origin): To prove the indoline is not merely a reduced byproduct of an initially formed indole, subject a pre-synthesized 2-arylindoline to the exact reaction conditions. The indoline will remain intact, confirming that indoles and indolines arise from distinct, kinetically controlled pathways rather than sequential oxidation/reduction.

  • Hydrolysis: Hydrolyze the resulting indoline urea with saturated KOH in refluxing ethanol to afford the free 2-arylindoline.

Conclusion & Strategic Recommendations

Both convergent and divergent strategies offer distinct advantages for the synthesis of substituted indolines:

  • Adopt Convergent Strategies (e.g., Dual Catalysis) when the goal is library generation via late-stage cross-coupling of diverse, commercially available acyclic feedstocks. The high functional group tolerance makes this ideal for SAR (Structure-Activity Relationship) profiling.

  • Adopt Divergent Strategies (e.g., C-H Activation or Radical Cyclization) when conducting natural product total synthesis or when evaluating both aromatic (indole) and saturated (indoline) analogs of a core pharmacophore. This approach maximizes the chemical space explored from a single, high-value intermediate.

References

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies The Journal of Organic Chemistry - ACS Public
  • Merging C–H Activation and Alkene Difunctionalization at Room Temperature: A Palladium-Catalyzed Divergent Synthesis of Indoles and Indolines Organic Letters - ACS Public
  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis Journal of the American Chemical Society - ACS Public

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Comparative

A Researcher's Guide to Identifying Functional Groups in Nitroindoles with IR Spectroscopy

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a critical step in the synthesis and characterization of novel compounds. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a critical step in the synthesis and characterization of novel compounds. This guide provides an in-depth comparison of Infrared (IR) spectroscopy techniques for the analysis of nitroindoles, a class of compounds with significant therapeutic potential.

Infrared spectroscopy is a powerful, non-destructive analytical method that probes the vibrational modes of molecules.[1] For nitroindoles, the IR spectrum provides a characteristic fingerprint, revealing the presence of both the indole ring system and the nitro functional group. The diagnostic utility of IR spectroscopy lies in its capacity to identify these specific functional groups, as the nitro group (NO₂) in particular, generates some of the most distinct and intense bands in the mid-infrared range, making its confirmation in a molecule relatively straightforward.[1]

Deciphering the Vibrational Language of Nitroindoles

The IR spectrum of a nitroindole is a composite of absorptions from the nitro group and the indole nucleus. Understanding the characteristic vibrational frequencies of each is key to accurate spectral interpretation.

The Signature of the Nitro Group

The nitro group is distinguished by two strong and characteristic absorption bands arising from the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1][2]

  • Asymmetric NO₂ Stretch (νas): This very strong absorption is typically observed in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] Conjugation with the aromatic indole ring system tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1][4]

  • Symmetric NO₂ Stretch (νs): This is another intense absorption appearing in the 1360-1290 cm⁻¹ range.[1][3] For aromatic nitro compounds, the symmetric and asymmetric stretching bands often exhibit comparable intensities.[4]

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the indole ring can sometimes be observed in the 890-835 cm⁻¹ region, though it may overlap with other bands.[1][2]

The precise position of these bands is sensitive to the electronic environment. The strong electron-withdrawing nature of the nitro group can be influenced by other substituents on the indole ring, leading to shifts in the absorption frequencies.[1]

The Vibrational Footprint of the Indole Nucleus

The indole ring system itself presents a series of characteristic absorptions that confirm its presence and can offer insights into its substitution pattern.

  • N-H Stretch: For unsubstituted or N-H containing indoles, a characteristic stretching vibration band appears around 3406 cm⁻¹.[5]

  • Aromatic C-H Stretch: These medium to weak absorptions are typically found in the 3100-3000 cm⁻¹ region and are diagnostic for hydrogens on an aromatic ring.[1][6]

  • Aromatic C=C Stretch: The in-ring skeletal vibrations of the aromatic system give rise to medium intensity bands in the 1600-1400 cm⁻¹ range.[1][5]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The position of these bands is dependent on the ring substitution pattern.[1][5]

Comparative Analysis of IR Frequencies in Nitroindoles

The following table summarizes the key IR absorption frequencies for the nitro and indole functional groups, providing a quick reference for spectral analysis.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
**Nitro Group (Ar-NO₂) **Asymmetric Stretch (νas)1550 - 1475StrongOne of the most characteristic bands for nitroaromatics.[1][3]
Symmetric Stretch (νs)1360 - 1290StrongThe second highly characteristic band for nitroaromatics.[1][3]
C-N Stretch890 - 835MediumCan sometimes overlap with other bands.[1]
Indole Nucleus N-H Stretch~3406MediumPresent in indoles with an N-H bond.[5]
Aromatic C-H Stretch3100 - 3000Medium to WeakDiagnostic for hydrogens on an aromatic ring.[1]
Aromatic C=C Stretch1600 - 1400MediumIn-ring skeletal vibrations.[1][5]
C-H Out-of-Plane Bend900 - 675StrongPosition is dependent on the ring substitution pattern.[1]

Experimental Protocols for Acquiring High-Quality IR Spectra

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. For solid nitroindole samples, several methods are available, each with its own advantages.

Attenuated Total Reflectance (ATR) FT-IR: The Modern Standard

ATR-FTIR has become the primary method for analyzing solid and liquid samples due to its minimal sample preparation requirements.[7]

ATR-FTIR Workflow Diagram

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) to remove any contaminants.[8]

  • Sample Application: Place a small amount (a few milligrams) of the solid nitroindole sample directly onto the ATR crystal.[8][9]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[8]

  • Analysis: Acquire the IR spectrum directly.[8]

Causality: The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the ATR crystal. Applying adequate pressure ensures that the evanescent wave, which penetrates a few microns into the sample, interacts sufficiently to produce a strong signal.[7]

Potassium Bromide (KBr) Pellet Method: The Traditional Approach

This transmission technique involves mixing the sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.[8]

KBr Pellet Preparation Diagram

Step-by-Step Protocol:

  • Grind the Sample: Finely grind approximately 1-2 mg of the solid nitroindole sample using an agate mortar and pestle.[8] The average particle size should be less than the wavelength of the incident IR light (1-2 microns) to minimize scattering.[10]

  • Mix with KBr: Add about 100-200 mg of dry KBr powder to the ground sample and mix thoroughly.[8] KBr is used as a matrix because it is transparent in the mid-infrared region.[11]

  • Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[8]

  • Analyze: Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[8]

Causality: In transmission spectroscopy, the IR beam must pass through the sample. If the sample is too thick or concentrated, it will absorb too much light, leading to total absorbance and a poor-quality spectrum.[11] The KBr pellet method dilutes the sample and creates a thin, uniform path for the IR beam.

Nujol Mull Method

An alternative to the KBr pellet is to prepare a Nujol (mineral oil) mull. This involves grinding the solid sample with a few drops of Nujol and then placing the resulting paste between two KBr plates.[10] It is important to remember that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.[10]

Logical Framework for Spectral Interpretation

The identification of functional groups from an IR spectrum follows a logical process of elimination and confirmation.

Functional Group Identification Logic

By systematically examining the diagnostic regions of the IR spectrum and comparing the observed absorption bands with the known characteristic frequencies of the nitro and indole functional groups, researchers can confidently identify the structural features of their synthesized nitroindole compounds. This guide provides a foundational framework for this analytical process, empowering scientists in their drug discovery and development endeavors.

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  • ResearchGate. FT-IR spectrum of control indole. | Download Scientific Diagram.
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  • PMC. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
  • Vertex AI Search. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Methoxy-5-nitro-indoline

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle daily, such as 4-Methoxy-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle daily, such as 4-Methoxy-5-nitro-indoline, are instrumental in our work but demand rigorous adherence to proper handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Methoxy-5-nitro-indoline, ensuring the protection of our personnel and environment.

Section 1: Understanding the Compound and Its Hazards

4-Methoxy-5-nitro-indoline (CAS No. 909556-12-3) is a nitro-aromatic indoline derivative.[1] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the known hazards of related nitro compounds and indolines necessitate a cautious approach.

Primary Hazards:

  • Toxicity: Many nitro-aromatic compounds are toxic and can be absorbed through the skin.[2] They may cause damage to organs, such as the blood, through prolonged or repeated exposure.

  • Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[3]

  • Environmental Hazards: While some related compounds are not known to be hazardous to the environment, it is best practice to prevent any release into the environment.[3]

Section 2: Pre-Disposal and Personal Protective Equipment (PPE)

Before beginning any disposal process, it is crucial to be equipped with the appropriate PPE and to have a clear understanding of the necessary precautions.

Essential PPE:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety goggles should be worn to protect against potential splashes.[2]

  • Lab Coat: A flame-resistant lab coat is recommended.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.[3]

  • Prevent contact with skin and eyes.[5]

  • Wash hands thoroughly after handling.[3]

Section 3: Segregation and Waste Classification

Proper segregation of chemical waste is the first and most critical step in the disposal process. This ensures that incompatible materials are not mixed, preventing potentially dangerous reactions.

Waste Stream Identification: Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6]

While 4-Methoxy-5-nitro-indoline is not specifically listed, the broader category of nitro compounds suggests it should be treated as hazardous waste. Wastes from the production of nitrobenzene, for example, are listed under the EPA hazardous waste code K025.[7][8]

Segregation Protocol:

  • Designate a specific, labeled waste container for "Non-halogenated Organic Solids."

  • Ensure the container is compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.

  • Never mix 4-Methoxy-5-nitro-indoline waste with:

    • Acids or bases[2]

    • Oxidizing or reducing agents[2]

    • Halogenated solvents

    • Aqueous waste

Waste CategoryContainer TypeIncompatible Materials
4-Methoxy-5-nitro-indoline (Solid) Labeled HDPE containerAcids, Bases, Oxidizers, Reducers, Aqueous Solutions
Contaminated Labware (e.g., gloves, wipes) Lined, sealed containerSharps, Liquids
Rinsate (from cleaning contaminated glassware) Labeled HDPE container for "Non-halogenated Organic Solvents"Aqueous solutions, Halogenated solvents
Section 4: Step-by-Step Disposal Procedures

The following protocols outline the disposal process for 4-Methoxy-5-nitro-indoline in various forms.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

  • Verify Labeling: Ensure the original container is clearly labeled with the chemical name and any hazard warnings.

  • Waste Manifest: If disposing of the original container, it should be placed in a larger, secure container (overpack) and labeled as hazardous waste.

  • Collection: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal facility. All shipments must be accompanied by a hazardous waste manifest.[9]

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Segregation: Place all contaminated items, such as gloves, weighing paper, and absorbent pads, into a designated, clearly labeled container for solid chemical waste.

  • No Sharps: Do not dispose of needles, scalpels, or other sharps in this container. Use a designated sharps container for those items.

  • Sealing: Once the container is full, securely seal it.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified waste vendor.[10]

Protocol 4.3: Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse should be collected as hazardous waste in a labeled container for "Non-halogenated Organic Solvents."

  • Subsequent Rinses: Subsequent rinses with solvent can also be collected in the same waste container.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water.

Important Note: Never dispose of 4-Methoxy-5-nitro-indoline or its rinsate down the drain.[2]

Disposal Decision Workflow

Caption: Decision workflow for proper segregation and disposal of 4-Methoxy-5-nitro-indoline waste.

Section 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to mitigate any potential hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Assemble Spill Kit: Use a chemical spill kit containing a non-combustible absorbent material like sand or vermiculite.[2]

  • Containment: Wearing appropriate PPE, carefully contain the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[2]

  • Report: Report the incident to your institution's EHS department.

Section 6: Regulatory Compliance

All hazardous waste disposal activities are governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] It is the generator's responsibility to properly identify, manage, and document the disposal of all hazardous waste from "cradle to grave."[6][11]

Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

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Handling

Personal protective equipment for handling 4-Methoxy-5-nitro-indoline

Comprehensive Safety and Handling Guide: 4-Methoxy-5-nitro-indoline This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Methoxy-5-nitro-indoline (CAS No. 909556-12...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 4-Methoxy-5-nitro-indoline

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Methoxy-5-nitro-indoline (CAS No. 909556-12-3). As no comprehensive Safety Data Sheet (SDS) is readily available for this specific compound, the following procedures are grounded in the established hazards of its core chemical moieties: aromatic nitro compounds and indolines. A conservative approach is paramount, treating the substance with a high degree of caution. This document is intended for researchers, scientists, and professionals in drug development who are trained in handling hazardous chemicals.

Hazard Assessment: Understanding the Risks

4-Methoxy-5-nitro-indoline is a solid, likely in crystalline or powdered form. Its chemical structure, featuring a nitro group on an aromatic system, is the primary determinant of its hazard profile. Aromatic nitro compounds are a well-documented class of chemicals with potential for significant health and safety risks.

Potential Hazards:

  • Acute Toxicity: Many aromatic nitro compounds are toxic if ingested, inhaled, or absorbed through the skin.[1][2] The primary health concern associated with this class of compounds is the risk of methemoglobinemia , a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[2]

  • Irritation: Based on data for structurally similar compounds like 4-fluoro-2-Methoxy-5-nitroaniline, 4-Methoxy-5-nitro-indoline is expected to cause skin and eye irritation.[3][4] Inhalation of dust may also lead to respiratory tract irritation.[3]

  • Reactivity and Stability: Nitro compounds can be reactive and should be handled with care. They are often incompatible with strong bases, amines, oxidizing agents, and reducing agents, as contact can lead to vigorous or even explosive reactions.[1] While mononitrated aromatics are not typically explosive, this potential hazard increases with the number of nitro groups.[1] The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable when handling 4-Methoxy-5-nitro-indoline. The following table outlines the minimum required PPE.

Body PartRequired PPEStandard/SpecificationRationale
Hands Chemically resistant glovesNeoprene, Butyl, or Viton recommended. Heavy-duty nitrile may be acceptable for short-term handling.[1]To prevent skin contact and absorption, which is a primary route of exposure for nitroaromatic compounds.[1]
Eyes Safety gogglesANSI Z87.1 compliantTo protect against splashes, and dust, which can cause serious eye irritation.[1]
Body Flame-resistant lab coatNomex® or equivalentTo protect skin from spills and prevent contamination of personal clothing.[1]
Respiratory NIOSH-approved respiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely, to prevent inhalation.[2]
Feet Closed-toe, chemical-resistant shoes---To protect feet from potential spills.[5]

Operational Plan: Step-by-Step Handling Protocol

All manipulations involving 4-Methoxy-5-nitro-indoline must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Workflow for Handling Solid 4-Methoxy-5-nitro-indoline

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Don Required PPE Hood Verify Fume Hood Functionality Prep->Hood WorkArea Prepare & Decontaminate Work Surface Hood->WorkArea Weigh Weigh Compound in Fume Hood (Use Draft Shield if Possible) WorkArea->Weigh Transfer Carefully Transfer Solid (Minimize Dust Generation) Weigh->Transfer Dissolve Slowly Add Solvent to Solid (Avoid Splashing) Transfer->Dissolve CleanEquip Decontaminate Equipment with Solvent Dissolve->CleanEquip CleanSurface Wipe Down Fume Hood Surface CleanEquip->CleanSurface Doff Doff PPE Correctly CleanSurface->Doff Segregate Segregate & Dispose of Waste Doff->Segregate

Caption: Workflow for Safe Handling of 4-Methoxy-5-nitro-indoline.

Detailed Steps:

  • Preparation:

    • Don all required PPE as specified in the table above.[6]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.[2]

  • Weighing and Transfer:

    • If possible, perform weighing inside the fume hood using a balance with a draft shield to contain any airborne powder.[2]

    • Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container, minimizing any dust creation.[2]

  • Dissolving:

    • When dissolving the solid, add the solvent to the container slowly and carefully to prevent splashing.

    • If agitation is needed, cap the container securely before mixing.

  • Post-Handling Cleanup:

    • Thoroughly decontaminate any equipment that came into contact with the compound (e.g., spatulas, glassware) using a suitable solvent.

    • Collect this cleaning solvent as liquid hazardous waste.[2]

    • Wipe down the work surface in the fume hood. Dispose of the contaminated bench paper and wipes as solid hazardous waste.[2]

    • Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly after handling is complete.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is critical for laboratory safety.

Emergency Procedures
  • Spill: In the event of a spill, immediately alert others in the vicinity.[1] If the spill is significant, evacuate the area. Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[1] Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1] Decontaminate the spill area thoroughly.

  • Skin Contact: Immediately remove contaminated clothing.[3][4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

Disposal Plan

All waste generated from handling 4-Methoxy-5-nitro-indoline is considered hazardous waste and must be managed in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and institutional guidelines.[9]

Waste Segregation and Disposal Workflow:

Caption: Waste Segregation and Disposal Workflow.

Key Disposal Steps:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, bench paper, weighing paper, contaminated vials) in a designated, clearly labeled hazardous waste container.[2][10]

    • Liquid Waste: Collect all contaminated liquids (e.g., used solvents, reaction mixtures) in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[9]

    • Sharps Waste: Any contaminated sharps must be placed in a designated, puncture-proof sharps container.[2]

  • Container Management:

    • All waste containers must be kept tightly sealed when not in use.[11]

    • Label containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the date of generation.[9][12] Do not use abbreviations or chemical formulas.[9]

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area near the point of generation.[10]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for proper disposal.[1][9] Never dispose of this chemical down the drain or in the regular trash.[1][9]

References

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  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

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  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

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